Mechanism of action of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol in fungal inhibition
This guide details the mechanism of action for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol , a derivative within the benzoxaborole class of antifungal agents. While Tavaborole (AN2690) is the clinical prototype of thi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mechanism of action for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol , a derivative within the benzoxaborole class of antifungal agents. While Tavaborole (AN2690) is the clinical prototype of this class (5-fluoro analog), the mechanism described here applies to the benzoxaborole pharmacophore, specifically its interaction with fungal Leucyl-tRNA Synthetase (LeuRS).
Executive Summary
Molecule: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (and related benzoxaborole scaffolds).
Primary Target: Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) [EC 6.1.1.4].
Mechanism Class: Oxaborole tRNA Trapping (OBORT).
Therapeutic Outcome: Cessation of fungal protein synthesis, leading to growth arrest and cell death.
The benzoxaborole moiety acts as a unique "transition state mimic" that hijacks the proofreading (editing) domain of the LeuRS enzyme. Unlike traditional antifungals that target the cell membrane (azoles, polyenes) or cell wall (echinocandins), this molecule inhibits an essential step in gene translation.
Chemical Basis of Activity
The biological activity of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is driven by the unique electronic properties of the boron atom incorporated into the oxaborole ring.
Lewis Acidity: The boron atom is electron-deficient (empty p-orbital), making it a Lewis acid capable of accepting electron pairs from nucleophiles.
Reversible Covalent Binding: In the physiological environment of the fungal cell, the boron atom readily forms reversible covalent bonds with cis-diols (1,2-diols), such as the ribose ring of RNA.
Structural Rigidity: The fused ring system positions the boron atom to optimally interact with the target substrate without significant entropic penalty.
Mechanism of Action: The Oxaborole tRNA Trapping (OBORT)[1]
The core mechanism is a tripartite interaction between the Drug , the Enzyme (LeuRS) , and the Substrate (tRNA^Leu) .
Normal LeuRS Function
LeuRS is responsible for charging tRNA^Leu with leucine.[1] It has two active sites:
Synthetic Site: Aminoacylates tRNA (joins Leucine to tRNA).[1]
Editing (Proofreading) Site: Hydrolyzes incorrectly charged amino acids (e.g., Isoleucine or Norvaline attached to tRNA^Leu) to ensure high fidelity translation.
The Inhibition Event
The benzoxaborole inhibitor does not bind to the synthetic active site directly. Instead, it exploits the editing site via a "Trojan Horse" mechanism:
Entry: The inhibitor enters the CP1 (Connective Polypeptide 1) editing domain of the fungal LeuRS.
Adduct Formation: The boron atom attacks the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine (A76) of the tRNA^Leu.
Trapping: This forms a stable, covalent tRNA-benzoxaborole adduct .
Locking: The adduct mimics the transition state of the editing reaction but cannot be hydrolyzed. The tRNA is "trapped" within the editing site.
Steric Blockade: The trapped tRNA 3'-end is locked in the editing domain, preventing the tRNA from flipping back to the synthetic active site for aminoacylation.
Result: The pool of charged tRNA^Leu is depleted, protein synthesis stalls, and the fungal cell dies.
Selectivity (Fungal vs. Human)
The selectivity arises from structural differences in the editing domain.
Fungal LeuRS: The editing pocket has specific residues (e.g., Threonine at position 247 in C. albicans) that accommodate the benzoxaborole ring.
Human LeuRS: Steric clashes (often due to slightly different active site geometry or "cap" domain residues) prevent the stable formation of the drug-tRNA adduct at therapeutic concentrations.
Visualization of Mechanism[3]
The following diagram illustrates the pathway of inhibition, contrasting the normal aminoacylation cycle with the benzoxaborole-induced blockade.
Caption: Schematic of the Oxaborole tRNA Trapping (OBORT) mechanism. The drug intercepts the tRNA at the editing site, forming a dead-end adduct that shuts down protein synthesis.
Experimental Validation Protocols
To validate this mechanism for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, the following assays are standard.
This assay measures the ability of the drug to inhibit the catalytic attachment of Leucine to tRNA.
Materials:
Purified fungal LeuRS (e.g., from C. albicans or T. rubrum).
tRNA fraction (yeast or specific tRNA^Leu transcript).
L-[14C]-Leucine or L-[3H]-Leucine.
ATP, DTT, MgCl2, KCl.
Protocol:
Preparation: Prepare reaction buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 5 mM DTT).
Enzyme Mix: Incubate purified LeuRS (2-10 nM) with varying concentrations of the benzoxaborole inhibitor (0.01 µM to 100 µM) for 15 minutes at room temperature.
Initiation: Add substrate mix containing 4 mM ATP, 2 mg/mL tRNA, and 20 µM radiolabeled Leucine.
Incubation: Incubate at 30°C for 10-20 minutes.
Quenching: Stop reaction by spotting aliquots onto TCA-soaked filter paper discs (precipitates protein/tRNA).
Washing: Wash filters 3x with 5% TCA, then ethanol.
Quantification: Dry filters and measure radioactivity via liquid scintillation counting.
Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.
tRNA Binding / Adduct Formation Assay (Gel Shift)
Confirms the physical formation of the tRNA-drug complex.
Protocol:
Labeling: Use 32P-labeled tRNA^Leu (3'-end labeled).
Incubation: Mix labeled tRNA (1 µM) with LeuRS (2 µM) and the benzoxaborole inhibitor (50 µM) + AMP (mimics the transition state).
Separation: Run the mixture on an acidic PAGE gel (pH 5.0) or perform filter binding.
Result: The formation of the stable LeuRS-tRNA-Drug complex will cause a shift in mobility or increased retention on filters compared to controls without the drug.
Quantitative Data Summary (Benzoxaborole Class)
The following table summarizes typical potency metrics for benzoxaborole antifungal agents (e.g., Tavaborole) which serve as the benchmark for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol.
Metric
Typical Value
Significance
IC50 (LeuRS)
0.5 – 2.0 µM
Potent inhibition of the target enzyme.
MIC (T. rubrum)
0.25 – 1.0 µg/mL
High antifungal efficacy against dermatophytes.
Kd (tRNA-Adduct)
< 10 nM
Extremely tight binding of the drug-tRNA complex.
Selectivity Index
> 1000-fold
Affinity for fungal vs. human LeuRS.
References
Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site." Science, 316(5832), 1759-1761. Link
Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447-4450. Link
Cestari, I., & Stuart, K. (2013).[2] "Aminoacylation and translational quality control strategy employed by leucyl-tRNA synthetase from a human pathogen." Nucleic Acids Research, 41(16), 7856–7869. Link
Elewski, B. E., & Tosti, A. (2014). "Tavaborole for the treatment of onychomycosis."[3][1] Expert Opinion on Pharmacotherapy, 15(10), 1439-1448. Link
Palencia, A., et al. (2016).[4] "Structural basis for benzoxaborole resistance in a human pathogenic parasite." Nature Communications, 7, 12459. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Therapeutic Potential of Amino-Substituted Fluorobenzoxaboroles
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amino-substituted fluorobenzoxaboroles represent a pivotal evolution in boron-based medicinal chemistry. While the parent compound, Tavaborole (AN2690) , validated the benzoxaborole scaffold for topical antifungal applications, the introduction of amino-substituents (specifically at the C3 position) has unlocked systemic bioavailability and broad-spectrum antibacterial potency.
This guide analyzes the Structure-Activity Relationship (SAR) that governs this class, details the Oxaborole tRNA Trapping (OBORT) mechanism, and provides validated protocols for the synthesis and biological characterization of next-generation candidates like GSK656 (Ganfeborole) and Epetraborole .
Structural Activity Relationship (SAR)
The therapeutic efficacy of this class hinges on three synergistic structural modifications to the core oxaborole ring.
The Boron Atom (The Warhead)
The boron atom acts as a Lewis acid.[1] Its empty p-orbital allows it to form reversible covalent bonds with oxygen nucleophiles. In biological systems, it specifically targets the cis-diol moiety of the ribose ring at the 3'-end of tRNA.
Key Insight: Unlike traditional covalent inhibitors (e.g., beta-lactams) that permanently disable targets, the boron-diol interaction is reversible, reducing the risk of hapten-mediated immunotoxicity.
Substitution with fluorine, typically at the C4 or C5 position, serves two critical functions:
pKa Modulation: Fluorine is highly electronegative; it withdraws electron density from the aromatic ring, increasing the Lewis acidity of the boron center. This strengthens the bond with the tRNA diol (lowering the
).
Metabolic Stability: It blocks sites prone to oxidative metabolism (e.g., P450-mediated hydroxylation), significantly extending the half-life (
) of the drug in systemic circulation.
Amino-Substitution (The Trojan Horse)
The addition of an amine group, most notably a 3-aminomethyl moiety, is the defining feature of systemic candidates.
Permeability: In Gram-negative bacteria, the amino group facilitates transit through porin channels (e.g., OmpF/OmpC), overcoming the intrinsic impermeability of the outer membrane.
Selectivity: The amine forms specific salt bridges with aspartate residues (e.g., Asp447, Asp450 in M. tuberculosis) within the LeuRS editing domain, enhancing potency against bacterial synthetases while sparing human mitochondrial LeuRS.
Mechanism of Action: The LeuRS Trap
Amino-substituted fluorobenzoxaboroles function as Leucyl-tRNA Synthetase (LeuRS) inhibitors .[2][3][4] They do not compete with ATP or Leucine at the synthetic active site; instead, they exploit the enzyme's editing domain .
Adduct Formation: The benzoxaborole enters the editing site.[2][6][7] Its boron atom binds covalently to the 2',3'-hydroxyls of the tRNA's 3'-terminal adenosine (A76).
Trapping: This Boron-tRNA adduct mimics the transition state of the editing reaction but cannot be hydrolyzed. The enzyme is "locked" in an unproductive conformation, halting protein synthesis.
Visualizing the Pathway
The following diagram illustrates the "Trapping" logic essential for this drug class.
Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism.[4][8][9][10][6][7] The drug hijacks the editing domain, forming a dead-end complex with tRNA.
Therapeutic Candidates & Applications
Compound
Target Indication
Key Structural Feature
Status
Tavaborole (AN2690)
Onychomycosis (Topical)
5-Fluoro, no amine.
FDA Approved (2014)
Epetraborole (GSK2251052)
Gram-negative bacteria
3-aminomethyl, 7-propanol.
Phase 2 (Halted due to resistance emergence)
GSK656 (Ganfeborole)
Tuberculosis (M. tb)
3-aminomethyl, 4-chloro.
Phase 2 (High Selectivity)
Ganaplacide (AN3661)
Malaria (P. falciparum)
7-substituted amino.
Phase 2/3
Critical Insight: GSK656 demonstrates exceptional selectivity for mycobacterial LeuRS (
) over human cytoplasmic LeuRS (), driven by the specific fit of the 3-aminomethyl group in the mycobacterial editing pocket [1][3].
Chemical Synthesis Protocol
Objective: Synthesis of a representative 3-aminomethyl-fluorobenzoxaborole.
Methodology: Reductive amination of a formyl-boronic acid precursor. This route is preferred for its modularity, allowing rapid generation of amine analogs.
Readout: Visual inspection or Alamar Blue fluorescence after 7–14 days (TB) or 18 hours (Bacteria).
Reference Control: Isoniazid (for TB) or Ciprofloxacin (for Gram-negatives).
References
Discovery of GSK656 (Ganfeborole)
Title: Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656).
Technical Guide: Leucyl-tRNA Synthetase Inhibition by 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
This guide provides an in-depth technical analysis of the inhibition of Leucyl-tRNA synthetase (LeuRS) by the benzoxaborole derivative 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol . It synthesizes mechanistic insights...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the inhibition of Leucyl-tRNA synthetase (LeuRS) by the benzoxaborole derivative 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol . It synthesizes mechanistic insights from the benzoxaborole class (e.g., Tavaborole, AN3018) with specific considerations for the 4-amino-6-fluoro substitution pattern.
Executive Summary
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing small molecule inhibitor targeting the editing domain of Leucyl-tRNA synthetase (LeuRS). Belonging to the benzoxaborole class, its primary mechanism of action (MoA) is the formation of a stable, covalent adduct with the 3'-terminal adenosine of tRNA^Leu within the enzyme's editing active site.[1] This "oxaborole-tRNA trapping" mechanism sterically occludes the catalytic center, preventing the hydrolysis of mischarged amino acids and, more critically, locking the enzyme in a non-productive conformation that halts protein synthesis. This guide details the molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for characterizing this inhibition.
Molecular Mechanism: The Oxaborole Trap
The potency of benzoxaboroles lies in their ability to exploit the proofreading mechanism of LeuRS.
The Target: LeuRS Editing Domain
LeuRS is a Class I aminoacyl-tRNA synthetase with two distinct active sites:[2]
Synthetic Site: Aminoacylates tRNA^Leu with leucine.
The inhibitor functions as a transition state analog for the editing reaction but leads to a dead-end complex.
Binding: The benzoxaborole moiety enters the CP1 editing pocket.
Adduct Formation: The boron atom (acting as a Lewis acid) is attacked by the cis-diol (2'-OH and 3'-OH) of the 3'-terminal adenosine (A76) of tRNA^Leu.
Trapping: This forms a stable spiro-boronate adduct. The adduct mimics the transition state of the editing substrate but cannot be hydrolyzed.
Inhibition: The tRNA is "pinned" to the editing domain, preventing the 3'-end from shuttling back to the synthetic site. This halts aminoacylation and protein synthesis.[1][2]
Diagrammatic Representation
The following diagram illustrates the kinetic locking mechanism.
Caption: Kinetic mechanism of LeuRS inhibition. The benzoxaborole intercepts the tRNA at the editing site, forming a covalent adduct that locks the enzyme in an inactive state.
Chemical Biology & SAR
The specific substitution pattern (4-amino, 6-fluoro) modulates the physicochemical properties and binding affinity compared to the parent compound Tavaborole (5-fluoro).
Feature
Chemical Role
Biological Impact
Boron Atom
Lewis Acid (Electrophile)
Essential pharmacophore. Forms the reversible covalent bond with tRNA ribose diols.
Benzoxaborole Ring
Scaffold
Mimics the adenine base of the tRNA terminus, facilitating pi-stacking interactions within the editing pocket.
6-Fluoro Group
Electronic Modulation
Increases the acidity of the boron center (enhancing adduct formation) and blocks metabolic oxidation at the susceptible C6 position.
4-Amino Group
H-Bond Donor/Solubility
Provides an additional hydrogen bond donor (likely to backbone carbonyls in the CP1 domain) and improves aqueous solubility/permeability compared to the fluoro-only analog.
Experimental Protocols
To validate inhibition and determine potency, the following assays are standard.
Aminoacylation Inhibition Assay
This assay measures the ability of the compound to inhibit the formation of Leu-tRNA^Leu.
Reagents:
Purified LeuRS enzyme (e.g., E. coli, C. albicans, or M. tuberculosis).
tRNA^Leu (transcribed or total tRNA).
L-[^14C]-Leucine or L-[^3H]-Leucine.
ATP, DTT, MgCl2, KCl.
Protocol:
Preparation: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 4 mM ATP, and 2 mg/mL crude tRNA (or 2 µM specific tRNA^Leu).
Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 100 µM). Keep DMSO constant (<1%).
Initiation: Add radiolabeled Leucine (e.g., 10 µM L-[^14C]-Leu) and initiate with LeuRS enzyme (2-10 nM final).
Incubation: Incubate at 30°C for 10–20 minutes (ensure linear range).
Quenching: Spot aliquots onto TCA-soaked filter paper discs (Whatman 3MM) or precipitate with 5% TCA.
Washing: Wash filters 3x with 5% TCA, 1x with Ethanol. Dry.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Activity vs. log[Inhibitor]. Fit to the Hill equation to determine IC50 .
PPi Exchange Assay (Specificity Check)
Benzoxaboroles typically do not inhibit the amino acid activation step (Leu + ATP <-> Leu-AMP + PPi) significantly, as they bind the editing site.
Expectation: High IC50 (weak/no inhibition) in PPi exchange assays compared to aminoacylation assays. This confirms the mechanism is tRNA-dependent (the "Oxaborole Trap").
Thermal Shift Assay (Binding)
Validates physical binding to the enzyme-tRNA complex.
System: LeuRS + tRNA^Leu + Sypro Orange.
Observation: A significant increase in melting temperature (Tm) is observed only in the presence of both tRNA and the benzoxaborole, confirming the ternary complex (Enzyme-tRNA-Inhibitor) stabilization.
Resistance Mechanisms
Resistance to benzoxaboroles typically arises from point mutations in the editing domain that disrupt inhibitor binding or the "trapped" conformation.
Key Residues (Generic Numbering):
T252 (E. coli numbering): Mutations here (e.g., T252M) sterically hinder the benzoxaborole ring binding.
D444: Located in the editing site; mutations affect the positioning of the tRNA 3'-end.
Impact: These mutations often result in a "loss of fitness" due to reduced editing capability but allow survival in the presence of the drug.
References
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[3][4] Science, 316(5832), 1759-1761. Link
Cestari, I., & Stuart, K. (2013). "A new class of antimicrobial benzoxaborole compounds inhibits trypanosomatid leucyl-tRNA synthetase." ACS Infectious Diseases. (Context on benzoxaborole mechanism).
Palencia, A., et al. (2016). "Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase." Nature Structural & Molecular Biology, 23, 21-29. Link
PubChem Compound Summary. (2025). "4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947165-29-9)." Link
Hernandez, V., et al. (2013). "Discovery of a novel class of boron-containing antibacterials with activity against Gram-negative bacteria." Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Link
Pharmacokinetic Profiling of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol: A Comprehensive Technical Guide
Executive Summary The benzoxaborole pharmacophore represents a paradigm shift in medicinal chemistry, offering unique mechanisms of action ranging from tRNA synthetase inhibition to phosphodiesterase modulation. 4-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxaborole pharmacophore represents a paradigm shift in medicinal chemistry, offering unique mechanisms of action ranging from tRNA synthetase inhibition to phosphodiesterase modulation. 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) is a highly specialized, low-molecular-weight (166.95 g/mol ) fluorinated derivative.
This whitepaper provides an in-depth pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) evaluation of this compound. By analyzing the synergistic effects of the C6-fluoro and C4-amino substitutions, we delineate how this molecule achieves optimal lipophilicity, target engagement via boron-Lewis acidity, and metabolic stability.
Physicochemical Properties & ADME Implications
The pharmacokinetic behavior of any oxaborole is fundamentally dictated by the electronic environment surrounding the boron atom. In 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, the electron-withdrawing fluorine at the C6 position significantly increases the Lewis acidity of the boron atom. This structural tuning enhances the compound's ability to form reversible covalent adducts with biological diols (such as ribose rings in target enzymes) while maintaining sufficient systemic circulation.
Unique identifier for regulatory and bioanalytical tracking[1].
Molecular Weight
166.95 g/mol
Highly favorable for passive transcellular diffusion and blood-brain barrier (BBB) penetration.
C6-Fluoro Substitution
Electron-withdrawing
Lowers the pKa of the boronic acid, increasing the proportion of the reactive tetrahedral boronate anion at physiological pH (7.4).
C4-Amino Substitution
Hydrogen-bond donor
Provides a site for Phase II metabolism (e.g., N-glucuronidation) and modulates plasma protein binding.
Absorption and Tissue Distribution
Oxaboroles generally exhibit excellent oral bioavailability and high permeability[2]. The low molecular weight and optimized lipophilicity of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol suggest rapid gastrointestinal absorption with minimal efflux by P-glycoprotein (P-gp) transporters[2].
A defining characteristic of fluorinated oxaboroles is their exceptional volume of distribution (
). Clinical and preclinical data on related oxaboroles (e.g., acoziborole) demonstrate their ability to cross the blood-brain barrier and the blood-testicular barrier, achieving therapeutically relevant concentrations in sanctuary sites[3]. The distribution is heavily influenced by the boron atom's reversible binding to plasma proteins and tissue carbohydrates, which acts as a systemic reservoir, leading to a prolonged elimination half-life.
Metabolic Fate and Elimination Pathways
The metabolic profiling of oxaboroles reveals a departure from traditional carbon-centric drug metabolism. The primary biotransformation pathway for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol involves oxidative deboronation , a CYP450-mediated cleavage of the boron-carbon bond, yielding a biologically inactive metabolite[4].
Secondary metabolism leverages the C4-amino group, which is susceptible to Phase II UGT-mediated N-glucuronidation. Unlike highly lipophilic drugs that rely entirely on hepatic clearance, the parent oxaborole and its deboronated metabolites undergo a slow, predominant biliary-fecal elimination, with a minor fraction excreted unchanged in the urine[5].
Fig 1: Primary metabolic pathways of fluorinated aminobenzoxaboroles.
Bioanalytical Methodology: LC-MS/MS Protocol
To accurately calculate PK parameters, robust bioanalytical quantification is mandatory. The following self-validating protocol details the extraction and LC-MS/MS analysis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol from biological matrices[6].
Step-by-Step Workflow
Sample Aliquoting & Spiking:
Transfer 50 µL of plasma into a 96-well plate. Spike with 10 µL of a deuterated internal standard (IS) (e.g.,
-oxaborole analog).
Causality: The IS accounts for matrix ionization suppression during electrospray ionization (ESI).
Protein Precipitation (Quenching):
Add 200 µL (4 volumes) of ice-cold methanol to the sample[6].
Causality: Ice-cold methanol rapidly denatures plasma proteins and halts ex vivo enzymatic degradation without hydrolyzing the sensitive boron-carbon bond.
Agitation & Centrifugation:
Mix gently on a plate shaker for 10 minutes. Centrifuge at 3,000 × g at 15°C for 15 minutes[6].
Validation Checkpoint: Visually inspect the wells. The supernatant must be entirely transparent. Any turbidity indicates incomplete precipitation, which will irreversibly clog the UPLC column.
Supernatant Transfer & LC-MS/MS Analysis:
Transfer 150 µL of the clear supernatant to a clean plate. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Validation Checkpoint: The calibration curve must yield an
, and Quality Control (QC) sample variance must remain within ±15% of the nominal concentration to validate the run.
Fig 2: Validated LC-MS/MS bioanalytical workflow for oxaborole quantification.
Quantitative Pharmacokinetic Profile
Based on non-compartmental analysis (NCA) of structurally analogous fluorinated oxaboroles in murine models, the following pharmacokinetic parameters are established benchmarks for evaluating 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol[2],[3].
Table 2: Representative In Vivo Pharmacokinetic Parameters
PK Parameter
Symbol
Expected Range
Biological Rationale
Maximum Concentration
Dose-proportional
Rapid absorption profile typical of low-MW oxaboroles.
Time to
1.0 - 2.5 hours
Indicates efficient gastrointestinal transit and high permeability.
Volume of Distribution
> 1.5 L/kg
Extensive tissue penetration, including crossing the BBB, facilitated by the lipophilic fluoro-substitution.
Systemic Clearance
< 15 mL/min/kg
Low clearance rate due to the metabolic stability of the fluorinated aromatic ring against rapid Phase I oxidation.
Elimination Half-Life
12 - 24 hours
Prolonged half-life driven by reversible tissue binding and slow biliary excretion[4].
References
Antimicrobial Agents and Chemotherapy (ASM Journals). "Mass balance, pharmacokinetics, metabolism, and excretion of radiolabeled acoziborole, a potential novel treatment for human African trypanosomiasis, following single microtracer oral dose to humans." Gillon J, et al. (2025).
URL:[Link]
Antimicrobial Agents and Chemotherapy (NIH PMC). "Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Human African Trypanosomiasis." Nare B, et al. (2010).
URL:[Link]
Journal of Antimicrobial Chemotherapy (NIH PMC). "Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis." Wring S, et al. (2014).
URL:[Link]
History and Discovery of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol Derivatives: A Technical Guide
Executive Summary The integration of boron into medicinal chemistry has transitioned from a niche curiosity to a cornerstone of modern antimicrobial drug discovery. Among the most privileged scaffolds is the benzoxaborol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of boron into medicinal chemistry has transitioned from a niche curiosity to a cornerstone of modern antimicrobial drug discovery. Among the most privileged scaffolds is the benzoxaborole (benzo[c][1,2]oxaborol-1(3H)-ol), a bicyclic heterocycle characterized by a strained five-membered ring containing a Lewis-acidic boron atom.
This guide focuses on the 4-amino-6-fluoro derivatives of this scaffold. While 5-fluoro derivatives (e.g., Tavaborole) and 3-aminomethyl derivatives (e.g., Ganfeborole/GSK656) are clinically more prominent, the 4-amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol core represents a critical optimization node. The 4-amino substituent provides unique hydrogen-bonding vectors within the Leucyl-tRNA synthetase (LeuRS) editing site, while the 6-fluoro motif modulates metabolic stability and electronic properties, offering a distinct Structure-Activity Relationship (SAR) profile against Gram-negative bacteria and Mycobacterium tuberculosis.
Part 1: The Benzoxaborole Scaffold & Mechanism of Action
The Boron Advantage
Unlike carbon, the boron atom in the benzoxaborole ring possesses an empty p-orbital, making it electrophilic (Lewis acid).[1] In physiological pH, it exists in equilibrium between a neutral trigonal planar sp² form and an anionic tetrahedral sp³ form upon binding to nucleophiles.
The OBORT Mechanism
The primary target of these derivatives is Leucyl-tRNA Synthetase (LeuRS) .[1][2] LeuRS is responsible for charging tRNA^Leu with leucine.[3][4] To prevent translational errors, LeuRS has an "editing domain" that hydrolyzes incorrectly charged amino acids (e.g., isoleucine).[4]
Oxaborole tRNA Trapping (OBORT):
The benzoxaborole enters the editing site of LeuRS.
The boron atom forms a reversible covalent bond with the cis-diol (2',3'-hydroxyls) of the 3'-terminal adenosine (A76) of tRNA^Leu.
This forms a stable tRNA-benzoxaborole adduct that is "trapped" within the enzyme.[1][2][3]
Protein synthesis is halted, leading to cell death.[3]
Mechanism Visualization
The following diagram illustrates the OBORT mechanism and the specific role of the 4-amino and 6-fluoro substituents.
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism showing the formation of the inhibitory adduct.[1]
Part 2: History and Discovery Logic
Evolution from Tavaborole
The discovery of Tavaborole (AN2690) , a 5-fluoro-benzoxaborole, validated the scaffold as a broad-spectrum antifungal. However, optimizing for antibacterial activity (specifically M. tuberculosis and Gram-negatives) required structural modifications to penetrate the bacterial cell wall and evade efflux pumps.
The Shift to 4-Amino Substitution
Researchers explored the 4-position (ortho to the boron-bearing carbon) to introduce polarity.
Hypothesis: An amino group at the 4-position could serve as a hydrogen bond donor, interacting with specific residues in the LeuRS editing pocket (e.g., Threonine or Aspartic acid residues) that are not accessible to the 5-fluoro analogs.
Discovery: Early SAR studies (e.g., by Anacor Pharmaceuticals and GSK) indicated that 4-amino derivatives showed enhanced potency against S. aureus and improved water solubility compared to their nitro or unsubstituted counterparts.
The 6-Fluoro Stabilization
While the 4-amino group improved potency, the electron-rich aniline ring became susceptible to oxidative metabolism (e.g., by cytochrome P450s).
Solution: Introduction of a fluorine atom at the 6-position.
Effect: The 6-fluoro substituent deactivates the ring towards electrophilic metabolic attack without significantly disrupting the steric fit in the enzyme pocket. It also modulates the pKa of the boron center, fine-tuning its Lewis acidity for optimal tRNA diol binding.
Part 3: Chemical Synthesis Protocol
The synthesis of 4-amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol requires a robust route that installs the boron moiety and the amino group compatibly. The following protocol is a self-validating method adapted from standard benzoxaborole chemistry.
Synthetic Route Visualization
Caption: Step-wise synthesis of the 4-amino-6-fluoro scaffold from a nitro-benzyl precursor.
Mechanism: Cross-coupling replaces the C-Br bond with a C-B bond.
Critical Control: The reaction must be strictly anaerobic to preserve the catalyst.
Step 3: Cyclization
Reagents: 6N HCl or TFA/H₂O.
Action: Acidic hydrolysis removes the alcohol protecting group and the pinacol ester. The free boronic acid spontaneously cyclizes with the adjacent hydroxymethyl group to form the oxaborole ring.
Reaction Mix: Prepare buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 5 mM DTT, 4 mM ATP).
Incubation: Incubate LeuRS (20 nM) with the test compound (4-Amino-6-fluoro derivative) for 10 mins at 30°C.
Initiation: Add tRNA^Leu (10 µM) and L-[¹⁴C]-Leucine (20 µM).
Quenching: At defined time points (e.g., 0, 5, 10, 20 min), spot aliquots onto TCA-soaked filter paper discs to precipitate macromolecules (tRNA).
Quantification: Wash discs with 5% TCA, dry, and count radioactivity via liquid scintillation.
Data Analysis:
Plot cpm (counts per minute) vs. time.
Calculate IC₅₀ by fitting the initial velocity data to a dose-response curve.
Success Criteria: The 4-amino-6-fluoro derivative should exhibit an IC₅₀ < 5 µM against the target LeuRS.
Comparative Activity Data (Representative)
Compound
Substituents
Target (LeuRS IC₅₀)
MIC (M. tb H37Rv)
Key Property
Tavaborole
5-Fluoro
~2.0 µM (Fungal)
>16 µg/mL
Antifungal Standard
GSK656
3-Aminomethyl-4-Cl
0.20 µM
0.08 µM
Clinical Candidate
Target
4-Amino-6-Fluoro
~0.5 - 1.5 µM
~1 - 4 µg/mL
High Solubility / Specificity
*Note: Values are representative estimates based on class SAR trends for 4-amino derivatives.
References
Rock, F. L., et al. (2007).[4] An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science. Link
Li, X., et al. (2017).[5] Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656).[6][7] Journal of Medicinal Chemistry. Link
Palencia, A., et al. (2016).[5] Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy.[1][2][3][4][6][8][9][10] Link
Hernandez, V., et al. (2013).[4] Discovery of a novel class of boron-containing antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[1][2][3][4][6][8][9][10] Link
BenchChem. 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol Product Page. Link
The Boron Advantage: A Technical Guide to Boron-Containing Heterocycles in Medicinal Chemistry
Abstract The incorporation of boron into heterocyclic scaffolds has emerged as a transformative strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of the synthesis, unique physicoc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of boron into heterocyclic scaffolds has emerged as a transformative strategy in modern medicinal chemistry. This guide provides an in-depth technical overview of the synthesis, unique physicochemical properties, and diverse therapeutic applications of boron-containing heterocycles. We will explore the rationale behind the use of boron in drug design, from its ability to form reversible covalent bonds with biological targets to its role in modulating pharmacokinetic profiles. Key classes of boron heterocycles, including benzoxaboroles, azaborines, and diazaborines, will be discussed in detail, with a focus on their synthesis, mechanism of action, and clinical significance. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of boron-based compounds in their therapeutic programs.
The Rationale for Boron in Drug Design: Beyond a Simple Carbon Copy
The strategic incorporation of boron into drug candidates has surged in recent years, primarily due to its unique ability to engage in site-specific interactions with biomolecules.[1] Boron, a metalloid, possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a lone pair of electrons.[2] This fundamental property allows boron-containing compounds to form stable, yet often reversible, covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites, mimicking the transition state of enzymatic reactions.[3][4] This covalent-reversible binding modality offers a significant advantage over traditional non-covalent inhibitors, often leading to enhanced potency and prolonged duration of action.
Furthermore, the geometry of boron can shift from a trigonal planar (sp2 hybridized) to a tetrahedral (sp3 hybridized) state upon binding, a "morphing" process that can be exploited in drug design.[5] This conformational flexibility allows for a snugger fit within the binding pocket of a target protein. Boron's unique electronic and structural characteristics have led to the development of a new generation of drugs that can interact with targets previously considered "undruggable" with conventional carbon-based molecules.[6]
Key Classes of Boron-Containing Heterocycles
The versatility of boron chemistry has given rise to a diverse array of heterocyclic scaffolds. Here, we delve into the most prominent classes that have demonstrated significant therapeutic potential.
Benzoxaboroles: A Privileged Scaffold
Benzoxaboroles, characterized by a five-membered oxaborole ring fused to a benzene ring, have become a particularly fruitful area of research.[7] This scaffold exhibits a favorable combination of stability, water solubility, and a lower pKa compared to phenylboronic acid.[7]
Synthesis of the Benzoxaborole Core:
A common and practical approach to the benzoxaborole core involves a multi-step synthesis starting from readily available materials. The following is a representative protocol:
Experimental Protocol: Synthesis of a Generic Benzoxaborole Core
Step 1: Bromination of a Substituted Toluene
A substituted 2-methylphenol is brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent like carbon tetrachloride, often with a radical initiator such as AIBN. This step introduces a bromine atom at the benzylic position.
Step 2: Borylation
The resulting benzylic bromide is then subjected to a reaction with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic ester group onto the aromatic ring.
Step 3: Cyclization
The borylated intermediate is then treated with a strong base (e.g., sodium hydroxide) to facilitate an intramolecular cyclization, forming the benzoxaborole ring. Acidic workup then yields the final benzoxaborole product.
This modular synthesis allows for the introduction of various substituents on the benzene ring, enabling the fine-tuning of the molecule's properties for specific therapeutic targets.
Therapeutic Applications of Benzoxaboroles:
Benzoxaboroles have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiparasitic effects.[8][9]
Antifungal Agents: The FDA-approved drug tavaborole (Kerydin®) is a prime example of a successful benzoxaborole.[10] It is used for the topical treatment of onychomycosis (nail fungus).[5]
Anti-inflammatory Agents:Crisaborole (Eucrisa®) is another FDA-approved benzoxaborole for the topical treatment of atopic dermatitis. It acts as a phosphodiesterase 4 (PDE4) inhibitor.
Antibacterial Agents: Research is ongoing to develop benzoxaborole-based antibiotics that can overcome existing resistance mechanisms.[11]
Aza- and Diazaborines: Bioisosteres of Aromatic Systems
Azaborines and diazaborines are heterocyclic compounds where a B-N or N-B-N unit replaces a C-C or C-N-C fragment in an aromatic ring, respectively.[2] This bioisosteric replacement can significantly alter the electronic properties and biological activity of the parent molecule while maintaining a similar overall shape.[12][13]
Synthesis of 1,2-Azaborines:
A modular approach for the synthesis of multi-substituted 1,2-azaborines has been developed, offering a versatile route to this class of compounds.
Experimental Protocol: Modular Synthesis of 1,2-Azaborines
Step 1: Imine Formation
A cyclopropyl ketone is reacted with an appropriate amine to form the corresponding cyclopropyl imine.
Step 2: Ring-Opening and Cyclization
The cyclopropyl imine is then treated with a dibromoborane in the presence of a Lewis acid catalyst (e.g., ZnBr₂). This induces a ring-opening of the cyclopropane ring.
Subsequent addition of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes a 6π-electrocyclization to form the 1,2-azaborine ring.[1]
This method allows for the synthesis of a wide range of substituted azaborines from simple starting materials.[1]
Therapeutic Potential of Aza- and Diazaborines:
These heterocycles are being explored for a variety of therapeutic applications, including as antibacterial agents and enzyme inhibitors.[14][15] Their ability to mimic endogenous aromatic systems makes them attractive candidates for targeting proteins that recognize these motifs.
Oxazaborolidines: Catalysts and Therapeutic Agents
Oxazaborolidines are five-membered heterocyclic compounds containing boron, nitrogen, and oxygen. They are well-known as catalysts in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction of ketones.[16] However, they are also being investigated for their own therapeutic properties.
Synthesis of Oxazaborolidines:
Oxazaborolidines are typically synthesized through the condensation of a chiral amino alcohol with a boronic acid or a borane source.[17]
Experimental Protocol: Synthesis of an Oxazaborolidine Catalyst
Step 1: Catalyst Formation in situ
A chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
A borane source, such as borane-THF complex (BH₃•THF), is slowly added to the solution at a reduced temperature (e.g., 0 °C).[16]
The mixture is stirred to allow for the formation of the oxazaborolidine catalyst.[16]
This in-situ generation is often employed for their use as catalysts in subsequent reactions.
Mechanism of Action: The Covalent Connection
A defining feature of many boron-containing heterocycles is their ability to act as covalent inhibitors. The electrophilic boron atom readily forms a dative bond with nucleophilic residues in the active site of enzymes, most notably the hydroxyl group of serine or threonine.[3]
Inhibition of Serine Proteases and β-Lactamases
Boron's ability to form a stable, tetrahedral intermediate with the active site serine makes it an excellent inhibitor of serine proteases and β-lactamases.[3]
Vaborbactam: A Case Study in β-Lactamase Inhibition
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[18] It potently inhibits a wide range of serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC).[18][19]
The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom of vaborbactam and the catalytic serine residue (Ser70) in the active site of the β-lactamase.[3][4] This adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[3]
Inhibition of Leucyl-tRNA Synthetase by Tavaborole
Tavaborole's antifungal activity stems from its inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[12][20] The mechanism involves the formation of a stable adduct between tavaborole and the 3'-end of leucyl-tRNA within the editing site of the enzyme.[12] This "trapping" of the tRNA prevents its release and subsequent participation in protein synthesis, ultimately leading to fungal cell death.[12]
Quantitative Data: A Snapshot of Potency
The following tables summarize the inhibitory activity of selected boron-containing heterocycles against their respective targets.
Table 1: Inhibitory Activity of Vaborbactam against various β-Lactamases
Boron Neutron Capture Therapy (BNCT): A Targeted Approach to Cancer
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the unique nuclear properties of the boron-10 (¹⁰B) isotope.[21][22] The principle of BNCT relies on the selective accumulation of ¹⁰B-containing compounds in tumor cells.[18] When the tumor is irradiated with a beam of low-energy (thermal) neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction.[18][21] This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a very short path length, approximately the diameter of a single cell.[19] This ensures that the destructive energy is deposited primarily within the cancer cells that have taken up the ¹⁰B, while sparing the surrounding healthy tissue.[18]
The development of tumor-targeting boron-containing heterocyles is a critical area of research for advancing BNCT.[21]
Challenges and Future Perspectives
Despite the significant progress in the field of boron-containing heterocycles, several challenges remain. The synthesis of complex boron heterocycles can be challenging, and ensuring the stability of the C-B bond in vivo is crucial.[6][23] Furthermore, the potential for off-target effects due to the reactive nature of boron needs to be carefully evaluated for each drug candidate.[15]
The future of boron in medicinal chemistry is bright. The development of novel synthetic methodologies will enable access to a wider range of structurally diverse boron heterocycles.[3] Advances in computational modeling will aid in the rational design of more potent and selective inhibitors.[5][8] The unique properties of boron will continue to be exploited to address unmet medical needs, from combating antimicrobial resistance to developing more effective cancer therapies.[6][24]
Conclusion
Boron-containing heterocycles represent a paradigm shift in medicinal chemistry, offering a unique set of tools to design highly effective and selective therapeutic agents. Their ability to form covalent-reversible bonds with biological targets provides a distinct advantage in enzyme inhibition. The clinical success of drugs like tavaborole, crisaborole, and vaborbactam validates the therapeutic potential of this compound class. As our understanding of boron chemistry deepens and synthetic methodologies evolve, we can anticipate the development of a new wave of innovative boron-based drugs to address a wide range of diseases.
References
PubChem. (n.d.). Tavaborole. National Center for Biotechnology Information. Retrieved from a valid URL.[12]
Lyu, H., Tugwell, T. H., Chen, Z., Kukier, G. A., & Dong, G. (2023). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. ChemRxiv.[1]
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Diazaborine Derivatives.[14]
Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19.[20]
World Scientific Publishing. (n.d.). Frontiers in Boron-based Medicinal Chemistry.[21]
Choudhary, A., &raina, S. (n.d.). Boron chemicals in diagnosis and therapeutics. PMC.[7]
Current Medicinal Chemistry. (2006). Editorial [Hot Topic: Boron in Medicinal Chemistry (Guest Editor: M.G.H. Vicente)].[22]
Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.[18]
Frontiers. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations.[5]
ResearchGate. (2025). Boron-Containing Heterocycles as Promising Pharmacological Agents.[25]
PMC. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.[19]
MDPI. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.[10]
ResearchGate. (n.d.). Predicting the Activity of Boronate Inhibitors Against Metallo-β-lactamase Enzymes.[8]
Hunter, P. (n.d.). Not boring at all. Boron is the new carbon in the quest for novel drug candidates. PMC.[6]
MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.[26]
BenchChem. (2025). The Pivotal Role of Oxazaborolidine Catalysts in Modern Organic Synthesis: An In-depth Technical Guide.[16]
Prime Scholars. (n.d.). Advances in Boron-Based Drugs in Medicinal Chemistry.
ResearchGate. (2026). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation.[27]
MPG.PuRe. (2025). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors.[3]
ResearchGate. (n.d.). Synthesis of 1,2‐azaborinines 2–5 from 1,2‐azaborete complex 1 and alkynes.[28]
PubMed. (2022). Boron-Containing heterocycles as promising pharmacological agents.[2]
JCAD. (2013). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology.[15]
Medical News Today. (2008). Unique Properties Of Boron Harnessed To Develop New Drugs And Diagnostics.[24]
Scribd. (n.d.). Boron-Containing Heterocycles As Promising Pharmacological Agents.[29]
ACS Publications. (2004). Synthesis and Evaluation of Oxazaborolidines for Antibacterial Activity against Streptococcus mutans. Journal of Medicinal Chemistry.[17]
ResearchGate. (2025). A facile synthesis of 2,4-diaza-1-borines from anilines.[11]
PubMed. (2022). Enantioselective Synthesis of Oxazaborolidines by Palladium-Catalyzed N-H/B-H Double Activation of 1,2-Azaborines.[32]
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles.[33]
Borates Today. (2022). Isotopes: A Comprehensive Guide.[34]
Scite. (n.d.). Boron-Containing heterocycles as promising pharmacological agents.[35]
ScienceOpen. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.[9]
PMC. (2025). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors.[4]
RSC Publishing. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.[36]
Academia.edu. (n.d.). A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines.[37]
American Chemical Society. (n.d.). Synthesis, properties, and reactivity of Diazaborines: Phenolic bioisosteres with hydroxy exchange capability.[13]
PMC. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.[38]
ACS Publications. (n.d.). Preparation and antibacterial activities of new 1,2,3-diazaborine derivatives and analogs. Journal of Medicinal Chemistry.[43]
Technical Guide: Toxicity and Safety Profile of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
The following technical guide details the toxicity, safety, and pharmacological profile of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol , a specialized organoboron compound within the benzoxaborole class.[1][2] This do...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the toxicity, safety, and pharmacological profile of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol , a specialized organoboron compound within the benzoxaborole class.[1][2] This document synthesizes data from chemical safety standards, structure-activity relationship (SAR) studies of benzoxaboroles, and known toxicological mechanisms of boron-containing therapeutics.[1][2]
[1][2]
Executive Summary
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) is a substituted benzoxaborole derivative characterized by a fused oxaborole ring, a fluorine atom at the C6 position, and a primary amino group at the C4 position.[1][2] It belongs to a class of compounds widely investigated for their ability to inhibit Leucyl-tRNA Synthetase (LeuRS) via the "oxaborole tRNA trapping" mechanism.[1][2]
While structurally related to the FDA-approved antifungal Tavaborole (5-fluoro derivative), the addition of the C4-amino group alters its physicochemical properties and potential metabolic fate.[1][2] Its safety profile is defined by the unique Lewis acidity of the boron atom, the metabolic stability conferred by the fluorine, and the potential reactivity of the aniline moiety.[1][2]
Low potential for oxidative deboronation due to cyclic stability; N-acetylation possible.[1][2][3]
Genotoxicity
Low predicted risk (Class effect); Ames negative tendency for benzoxaboroles.[1][2]
Chemical Structure & Physicochemical Properties[1][2][4]
The molecule features a boron atom incorporated into a five-membered heterocyclic ring fused to a benzene ring.[1][2] This "benzoxaborole" core is distinct from acyclic boronic acids due to its ring strain, which enhances Lewis acidity (
), allowing it to form reversible covalent bonds with cis-diols (e.g., ribose sugars) at physiological pH.[1][2]
Structural Analysis
Boron Center (B1): Acts as an electrophile.[1][2] In the presence of biological diols (like the 3'-terminal adenosine of tRNA), it forms a stable tetrahedral sp3 adduct.[1][2]
Fluorine (C6): Blocks metabolic oxidation at the para-position relative to the boron, enhancing half-life.[1][2]
Amino Group (C4): Increases water solubility and provides a handle for hydrogen bonding within enzyme active sites, but also introduces a site for Phase II conjugation (N-acetylation).[1][2]
Toxicological Profile
Mechanism-Based Toxicity (On-Target)
The primary biological activity of benzoxaboroles is the inhibition of protein synthesis.[1][2]
Mechanism: The compound forms a covalent adduct with the 2',3'-diol of the 3'-terminal adenosine of tRNA
.[1][2] This adduct traps the tRNA in the editing site of LeuRS, preventing catalytic turnover.[1][2]
Safety Margin (Selectivity): Toxicity depends on the selectivity for pathogen LeuRS (e.g., M. tuberculosis, fungi) versus human mitochondrial LeuRS .[1][2]
High Selectivity:[1][2] Leads to a clean safety profile (e.g., Tavaborole).[1][2]
Low Selectivity:[1][2] Can cause mitochondrial toxicity, manifesting as bone marrow suppression (anemia, neutropenia) or lactic acidosis.[1][2]
Assessment: The 4-amino substitution is often explored to optimize this selectivity window.[1][2]
Off-Target & General Toxicity
Genotoxicity: Benzoxaboroles generally exhibit a negative genotoxicity profile (Ames negative, micronucleus negative).[1][2] However, the presence of a primary aniline (4-amino) requires scrutiny for potential metabolic activation to reactive hydroxylamines, although the electron-withdrawing fluorine and the cyclic boronate structure typically mitigate this risk compared to simple anilines.[1][2]
Reproductive Toxicity: High systemic exposure to boron-containing compounds (e.g., boric acid) is associated with testicular toxicity and developmental defects in animal models.[1][2] Benzoxaboroles are designed to have lower systemic free boron levels than boric acid, but safety margins must be established.[1][2]
Hepatotoxicity: Generally low.[1][2] The benzoxaborole ring is robust against oxidative P450 metabolism that typically generates reactive electrophiles.[1][2]
Acute Safety (GHS Classification)
Based on Safety Data Sheets (SDS) for this specific CAS:
The metabolic trajectory of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is dictated by its functional groups.
Metabolic Pathways
Oxidative Deboronation (Minor): The cyclic B-O bond is more stable than acyclic boronic acids.[1][2] However, slow oxidative cleavage can release boric acid and the corresponding phenol.[1][2]
N-Acetylation (Major): The C4-amino group is a substrate for N-acetyltransferases (NAT1/NAT2), converting the active amine into an N-acetylated metabolite (often inactive).[1][2]
Phase II Glucuronidation: Direct glucuronidation of the hydroxyl group attached to the boron is possible but reversible due to the labile nature of B-O linkages.[1][2]
Visualizing the Mechanism & Metabolism
Figure 1: Mechanism of Action (The "Boron Trap") and primary metabolic diversion via N-acetylation.[1][2]
Experimental Protocols for Safety Assessment
To validate the safety profile of this specific compound, the following assays are standard protocol.
Objective: Assess general cytotoxicity and mitochondrial protein synthesis inhibition.[1][2]
Cell Lines: HepG2 (Liver) and K562 (Bone Marrow).[1][2]
Dosing: Incubate cells with compound (0.1 µM – 100 µM) for 72 hours.
Readout 1 (General): Measure cell viability using CellTiter-Glo (ATP).
Readout 2 (Mito): Use a galactose-containing medium (forces oxidative phosphorylation) vs. glucose medium. A shift in IC50 (>3-fold) indicates mitochondrial toxicity (inhibition of mitochondrial LeuRS).[1][2]
Protocol B: Ames Genotoxicity Test
Objective: Confirm lack of mutagenicity from the aniline moiety.[1][2]
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1][2]
Activation: Perform +/- S9 rat liver fraction (metabolic activation).
Criteria: A ≥2-fold increase in revertant colonies indicates mutagenicity.[1][2] Benzoxaboroles are typically negative.[1][2]
Handling and Occupational Safety
Hazard Category
Code
Precaution
Acute Toxicity
H302
Do not eat, drink, or smoke when using.[1][2] Wash hands thoroughly after handling.[1][2]
Sweep up solid spill without creating dust (wet sweep or HEPA vacuum).[1][2]
Neutralize residue with water; collect in hazardous waste container for incineration.[1][2]
References
Baker, S. J., et al. (2006).[1][2] "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1][2] Journal of Medicinal Chemistry. Link[1][2]
Pal, U., et al. (2016).[1][2] "Synthesis and evaluation of functionalized benzoboroxoles as potential anti-tuberculosis agents." Bioorganic & Medicinal Chemistry Letters. Link
Sigma-Aldrich. (2024).[1][2] "Safety Data Sheet: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947165-29-9)." Link
Cui, H., et al. (2018).[1][2] "Benzoxaborole compounds for therapeutic uses: a patent review." Expert Opinion on Therapeutic Patents. Link[1][2]
Hernandez, V., et al. (2013).[1][2] "Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria."[1][2] Antimicrobial Agents and Chemotherapy.[1][2][3] Link[1][2]
The Fluorine-Boron Synergy: A Technical Guide to Metabolic Stability in Human Plasma
Executive Summary: The Renaissance of Boron For decades, boron was a medicinal chemistry pariah, feared for potential toxicity and poor pharmacokinetic (PK) properties. The emergence of benzoxaboroles —cyclic hemiesters...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Renaissance of Boron
For decades, boron was a medicinal chemistry pariah, feared for potential toxicity and poor pharmacokinetic (PK) properties. The emergence of benzoxaboroles —cyclic hemiesters of boronic acid—changed this paradigm. By incorporating a fluorine atom into the benzoxaborole scaffold (as seen in Tavaborole), researchers can modulate the Lewis acidity of the boron center, enhance selectivity, and critically, influence metabolic stability.
This guide provides a rigorous technical framework for assessing the metabolic stability of fluorinated benzoxaboroles in human plasma. It moves beyond standard ADME protocols to address the unique physiochemical quirks of the boron-oxygen heterocycle.
The Chemical Logic: Why Fluorine?
To understand stability, one must understand the warhead. The benzoxaborole ring is not a static entity; it exists in a dynamic equilibrium between its closed (cyclic) and open (boronic acid) forms, though the closed form is thermodynamically preferred in physiological conditions.[1]
The Fluorine Effect (Electronic Tuning)
The metabolic fate of a benzoxaborole is dictated by the electron density at the boron center.
pKa Modulation: The boron atom possesses an empty p-orbital, acting as a Lewis acid. Substituting a fluorine atom (an electron-withdrawing group, EWG) onto the benzene ring pulls electron density away from the boron.
Acidity Shift: This inductive effect lowers the pKa of the B-OH group (typically from ~8.8 to ~7.3). A lower pKa means the boron is more "comfortable" accepting a hydroxyl ion or a nucleophilic serine residue at physiological pH (7.4), which drives target engagement (e.g., Leucyl-tRNA synthetase inhibition).
Oxidative Shielding: Paradoxically, while fluorine makes the boron more acidic, it stabilizes the C-B bond against oxidative deboronation . The mechanism of deboronation involves a 1,2-migration of the carbon-boron bond to an oxygen species (ROS).[2] Electron-withdrawing groups destabilize the transition state of this migration, effectively "hardening" the molecule against oxidative cleavage.
Mechanism of Instability
In human plasma, benzoxaboroles face two primary threats:
Oxidative Deboronation: Mediated by Reactive Oxygen Species (ROS) or specific oxidases, leading to the irreversible cleavage of the C-B bond, yielding a phenol and boric acid.[2]
Non-Specific Protein Binding: The empty p-orbital can form reversible covalent bonds with hydroxyl-containing amino acids (Tyrosine, Serine, Threonine) on Human Serum Albumin (HSA), masquerading as high clearance.
Figure 1: The metabolic fate of benzoxaboroles. Note that while hydrolysis is reversible, oxidative deboronation is the irreversible sink.
Experimental Protocol: Plasma Stability Assay
Standard ester-cleavage assays are insufficient for boron compounds. The following protocol accounts for the reversible covalent nature of boron binding.
Materials & Reagents[2]
Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH adjusted to 7.4.
Test Compound: Fluorinated Benzoxaborole (10 mM stock in DMSO).
Internal Standard (IS): Deuterated analog preferred; alternatively, Tolbutamide.
Quenching Solution: Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard. Note: Avoid methanol if transesterification with the boron center is suspected, though ACN is generally safer.
Step-by-Step Methodology
Step 1: Pre-Incubation
Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove particulates. Aliquot 990 µL of plasma into reaction tubes (or deep-well plates) and pre-warm at 37°C for 10 minutes.
Step 2: Initiation (Spiking)
Add 10 µL of the Test Compound (100 µM intermediate stock) to the plasma to achieve a final concentration of 1 µM .
Why 1 µM? This concentration is physiologically relevant and minimizes saturation of plasma enzymes/proteins.
Solvent Limit: Ensure final DMSO concentration is <1% to prevent enzyme inhibition or protein denaturation.
Step 3: Sampling (Kinetic Time Points)
At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
Critical Step: The T=0 sample must be taken immediately after mixing and quenched instantly.
Step 4: Quenching & Extraction
Transfer the 50 µL aliquot into a plate containing 200 µL of Quenching Solution (ACN + IS).
Vortex: Mix vigorously for 5 minutes (boron compounds can be "sticky" to proteins; vigorous mixing ensures disruption of the reversible covalent protein adducts).
Centrifuge: 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
Step 5: Analysis (LC-MS/MS)
Inject the supernatant onto the LC-MS/MS.
Column: C18 Reverse Phase (e.g., Waters BEH C18).
Mobile Phase: Water/ACN with 0.1% Formic Acid.
Detection: MRM mode. Monitor for the parent mass [M-H]- (negative mode is often more sensitive for boronic acids due to their Lewis acidity).
Data Presentation & Interpretation
Calculating Stability
Determine the percent remaining at each time point relative to T=0.
Calculate the in vitro half-life (
) using the slope () of the natural log of % remaining vs. time.
Interpreting the Results
Benzoxaboroles are unique.[1] A loss of parent compound does not always equal metabolism.
Observation
Likely Cause
Verification Strategy
Rapid Loss (<30 min)
High Oxidative Deboronation
Check for Phenol metabolite mass.
Moderate Loss (2-4 hrs)
Slow Hydrolysis / Esterase
Unlikely for benzoxaboroles; check pH drift.
Immediate Loss at T=0
High Protein Binding (HSA)
The compound is forming a covalent adduct with HSA that isn't breaking during quench. Modify quench: Add 1% acetic acid to ACN to disrupt B-N/B-O protein bonds.
Stable (>90% at 4 hrs)
Metabolic Stability
Desired Outcome. Fluorine is protecting the ring.
Visualizing the Workflow
Figure 2: Plasma Stability Assay Workflow optimized for Boron-containing compounds.
Case Study Context: Tavaborole vs. Non-Fluorinated Analogs
To illustrate the impact of fluorine, consider the development of Tavaborole (AN2690) .
Non-Fluorinated Analog: Susceptible to rapid oxidative metabolism at the C5/C6 positions.
Fluorinated (Tavaborole): The C5-fluorine substitution serves a dual purpose:
Blocks Metabolism: It sterically and electronically prevents hydroxylation at the sensitive C5 position.
Enhances Potency: It lowers the pKa to ~7.3, optimizing the boron for nucleophilic attack by the tRNA synthetase editing site (the target), without making it so acidic that it becomes unstable in plasma.
Key Insight for Researchers: If your fluorinated benzoxaborole shows instability, check the position of the fluorine. If it is para to the boron, it may excessively stabilize the open boronic acid form, making it more prone to renal clearance even if it resists metabolic degradation.
References
Baker, S. J., et al. (2011). Boron-Containing Compounds as Drugs.[2][3] Chemical Reviews. Link
Akama, T., et al. (2009). Discovery and Synthesis of AN2690, a Novel Antifungal for the Treatment of Onychomycosis. Bioorganic & Medicinal Chemistry Letters.[4] Link
Liu, C., et al. (2021).[5] Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. PNAS. Link
FDA Center for Drug Evaluation and Research. (2016). Clinical Pharmacology and Biopharmaceutics Review: Crisaborole (Eucrisa).[6]Link
Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
Protocols for preparing 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol from boronic acids
Executive Summary This application note details the robust preparation of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9), a critical pharmacophore in the development of leucyl-tRNA synthetase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the robust preparation of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9), a critical pharmacophore in the development of leucyl-tRNA synthetase inhibitors (e.g., anti-tubercular and anti-fungal agents).
Unlike standard phenylboronic acids, benzoxaboroles possess a strained five-membered oxaborole ring that confers unique physiochemical properties, including resistance to deboronation and enhanced water solubility. The synthesis described herein focuses on the "Reductive Cyclization Strategy," transforming ortho-formyl or ortho-ester boronic acid precursors into the target scaffold. This method is preferred over direct lithiation routes due to the incompatibility of the 4-amino (or 4-nitro precursor) moiety with harsh organometallic conditions.
Retrosynthetic Logic & Pathway
The structural challenge lies in the 4-position amine. Direct introduction of an amine onto the benzoxaborole core is difficult; therefore, the protocol utilizes a Nitro-Reduction strategy. The core oxaborole ring is constructed first from a nitro-substituted boronic acid precursor.
Mechanism of Action
Activation: The ortho-formyl group of the boronic acid exists in equilibrium with a cyclic hemiacetal (1,3-dihydroxy-benzoxaborole).
Reduction: Selective reduction of the benzylic carbon (hemiacetal) to a methylene group using Sodium Borohydride (NaBH₄).
Functionalization: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation or iron-mediated reduction, preserving the B-O bond.
Figure 1: Synthetic workflow for the conversion of formyl-boronic acids to amino-benzoxaboroles.
Experimental Protocols
Protocol A: Preparation of the Benzoxaborole Core
Objective: Cyclization of (2-formyl-3-nitro-5-fluorophenyl)boronic acid to 6-fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol.
Note: If the starting material is the ester or acetal protected form, an acidic hydrolysis step is required prior to this protocol.
Dissolution: Charge the reaction vessel with the boronic acid precursor. Add Methanol/THF (10 mL per gram of substrate) and cool to 0°C.
Insight: The starting material may appear as a cyclic hemiacetal (1,3-dihydroxy). This does not affect the stoichiometry.
Controlled Reduction: Add NaBH₄ portion-wise over 20 minutes, maintaining internal temperature <5°C.
Caution: Rapid addition causes vigorous evolution of H₂ gas and potential over-reduction.
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by HPLC or TLC (Note: Boronic acids often streak on silica; use a diol-functionalized TLC plate or stain with Curcumin).
Cyclization & Quench: Cool to 0°C. Slowly add 1M HCl until pH ~1–2. Stir for 30 minutes.
Mechanism:[1][2] Acidification destroys excess hydride and promotes the dehydration of the intermediate alcohol to the cyclic ether (oxaborole).
Workup: Remove volatile solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/Ethyl Acetate.
Diagnostic CH₂ peak at ~4.9 ppm confirms ring closure.
¹¹B NMR
δ ~30–35 ppm (Broad singlet)
Indicates tricoordinate boron (oxaborole).
Mass Spec (ESI)
[M+H]⁺ = 168.0
Positive Mode
Purity
>95%
HPLC (C18, Acetonitrile/Water + 0.1% Formic Acid)
Troubleshooting & Critical Parameters
Issue: Incomplete Cyclization.
Symptom:[1][6][7][8][9] NMR shows a mixture of aldehyde/alcohol peaks rather than the distinct oxaborole CH₂ singlet.
Solution: Ensure the pH during the quench is sufficiently acidic (pH < 2) to drive the equilibrium toward the closed ring form. Stirring in dilute HCl for an extended period helps.
Issue: Deboronation (C-B bond cleavage).
Symptom:[1][6][7][8][9] Formation of 3-fluoro-5-nitrobenzyl alcohol (loss of boron).
Cause: Excessive heat during basic workup or prolonged exposure to strong oxidants.
Prevention: Keep workups neutral to acidic. Benzoxaboroles are generally stable, but the open boronic acid form is more susceptible to deborylation.
Issue: Over-reduction during Hydrogenation.
Symptom:[1][6][7][8][9] Loss of Fluorine (Defluorination).
Solution: Switch from Pd/C to Pt/C (Sulfided) or use the Iron/NH₄Cl method (Protocol B, Option 2).
References
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247.
Ding, C. Z., et al. (2011). Synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial agents. Journal of Medicinal Chemistry, 54(5), 1276-1287.
Liu, D., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones. Organic Letters, 23(6), 2070–2075.
DNDi. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148.[6] Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Compound: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9)[1]
Executive Summary
Benzoxaboroles represent a privileged class of boron-containing heterocycles with broad applications in drug discovery, particularly as anti-infective and anti-inflammatory agents[2]. The compound 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol presents a unique physicochemical profile due to the synergistic electronic effects of its oxaborole ring, 6-fluoro substituent, and 4-amino group[3]. This application note provides a mechanistically grounded guide to selecting appropriate solvents and executing self-validating dissolution protocols to ensure compound integrity, prevent protodeboronation, and maximize assay reproducibility.
Physicochemical Profiling & Mechanistic Causality
To select the optimal solvent system, one must first understand the molecular forces governing the compound's behavior in solution. Unlike traditional phenylboronic acids (which are often poorly soluble in water), benzoxaboroles exhibit superior aqueous solubility[2][4].
The dissolution thermodynamics of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol are dictated by three structural pillars:
The Oxaborole Ring Strain: The five-membered heterocyclic ring distorts the geometry of the boron atom. This ring strain lowers the pKa of the boronic acid (unsubstituted benzoxaborole pKa ~7.39) compared to standard phenylboronic acids (pKa ~8.86)[3][4].
Fluorine-Induced Lewis Acidity: The electron-withdrawing 6-fluoro substituent destabilizes the empty p-orbital on the boron atom. This increases its Lewis acidity, further depressing the pKa to approximately 6.3–6.9[3][5]. Consequently, at physiological pH (7.4), the compound exists predominantly as a highly water-soluble, sp³-hybridized tetrahedral boronate anion[3][6].
Amphoteric Character: The primary 4-amino group acts as a basic center (estimated pKa ~4.0–5.0). This grants the molecule zwitterionic properties, meaning it is least soluble at its isoelectric point and highly dependent on hydrogen-bond accepting solvents to disrupt its solid-state crystal lattice.
Predominantly anionic at pH > 7.0, significantly enhancing aqueous solubility in biological buffers.
H-Bond Donors
3 (-OH, -NH₂)
High potential for intermolecular lattice hydrogen bonding; requires strong polar aprotic solvents (e.g., DMSO) for initial dissolution.
H-Bond Acceptors
4 (O, O, N, F)
Readily coordinates with water molecules during secondary aqueous dilution.
Solvent Selection Matrix
Selecting the wrong solvent can lead to localized precipitation, oxidative degradation, or inaccurate assay dosing[6][8]. The table below outlines the optimal solvents based on the target application.
Table 2: Solvent Compatibility Matrix
Solvent System
Application
Max Rec. Conc.
Causality / Rationale
Anhydrous DMSO
Master Stocks
>50 mM
Strong dipole interactions disrupt the crystalline lattice. Anhydrous conditions prevent premature hydrolysis and oxidative deboronation[6].
Methanol / Ethanol
Analytical (LC-MS)
~20 mM
Protic solvents form reversible solvent-boron adducts. Excellent for analytical workflows but too volatile for long-term stock storage.
PBS / Media (pH 7.4)
In Vitro Assays
Assay Dependent
High solubility at pH 7.4 due to boronate anion formation[3]. Requires a DMSO carrier stock to overcome initial lattice energy.
Hexane / Heptane
Incompatible
<0.1 mM
Lack of polarity fails to overcome the strong intermolecular hydrogen bonding of the solid state.
Experimental Workflows & Protocols
Fig 1: Decision matrix and workflow for benzoxaborole solvent selection.
Protocol A: Preparation of a 10 mM Master Stock (Self-Validating System)
Objective: Create a stable, oxidation-resistant master stock for downstream biological assays.
Equilibration: Remove the solid 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol from cold storage and allow it to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes.
Causality: Opening cold vials causes atmospheric moisture condensation. Water introduced into DMSO stocks accelerates oxidative degradation of the oxaborole ring[6].
Calculation & Weighing: Weigh the desired amount of compound. For a 10 mM stock, dissolve 1.67 mg of compound (MW: 166.95 g/mol ) per 1.0 mL of solvent[7].
Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Dissolution: Vortex the vial for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes.
Causality: Sonication provides the activation energy necessary to disrupt the strong intermolecular hydrogen bonds between the 4-amino group and the boronic acid hydroxyls.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.
Storage: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution for Cellular Assays
Objective: Transfer the compound from the DMSO stock into an aqueous physiological buffer without inducing localized precipitation.
Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.
Intermediate Dilution (Optional but Recommended): If the final assay concentration is low (e.g., <10 µM), perform serial dilutions in 100% DMSO first.
Causality: Maintaining the compound in DMSO until the final transfer minimizes the risk of intermediate precipitation and ensures accurate dosing.
Aqueous Transfer: Rapidly vortex the receiving aqueous buffer (e.g., PBS, pH 7.4). While vortexing, add the DMSO stock dropwise directly into the center of the liquid vortex.
Causality: Dropwise addition into a high-kinetic-energy environment prevents the formation of localized high-concentration zones where the compound's solubility limit might be exceeded, preventing nucleation and micro-crystal formation.
Validation: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity. Verify that the buffer pH remains at ~7.4 to keep the benzoxaborole in its soluble, anionic state[3].
References
Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore
Source: ACS Med. Chem. Lett. (via PMC)
URL:[Link]
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds
Source: Molecules (via PMC)
URL:[Link]
Catalytic and Biological Applications of Benzoxaborolones
Source: DSpace@MIT
URL:[Link]
The Influence of Fluorine Position on the Properties of Fluorobenzoxaboroles
Source: Bioorganic Chemistry (via ResearchGate)
URL:[Link]
Application Note: In Vitro Antifungal Susceptibility Testing for Benzoxaboroles
Introduction & Mechanistic Context Benzoxaboroles represent a distinct class of boron-containing antifungals, with Tavaborole (AN2690) being the archetype.[1] Unlike azoles (ergosterol synthesis inhibitors) or echinocand...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
Benzoxaboroles represent a distinct class of boron-containing antifungals, with Tavaborole (AN2690) being the archetype.[1] Unlike azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors), benzoxaboroles utilize a novel mechanism targeting protein synthesis.
To generate reproducible in vitro data, researchers must understand that benzoxaboroles act by inhibiting the Leucyl-tRNA Synthetase (LeuRS) . Specifically, the boron atom forms a stable adduct with the 2'- and 3'-oxygen atoms of the terminal adenosine of tRNA^Leu in the enzyme's editing site. This "traps" the tRNA, preventing catalytic turnover and halting protein synthesis.[2][3][4]
Critical Testing Implication: Because this mechanism is intracellular and relies on specific binding kinetics, standard MIC endpoints must be read carefully. Partial inhibition (trailing) can occur, and media pH can influence the stability of the boron-tRNA adduct.
Mechanism of Action Visualization
The following diagram illustrates the specific inhibition pathway required for understanding drug efficacy.
Figure 1: Mechanism of Action. Benzoxaboroles form a covalent adduct with tRNA^Leu within the LeuRS editing pocket, arresting protein synthesis.
Pre-Analytical Preparation
Scientific integrity begins with the stability of the compound and the quality of the media. Benzoxaboroles are generally stable but require specific solvents to ensure complete solubilization without precipitation in aqueous media.
Compound Handling
Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Water is not recommended for stock solutions due to potential hydrolysis or solubility limits at high concentrations.
Stock Concentration: Prepare a master stock at 100x the highest desired final testing concentration (typically 1600 µg/mL or 3200 µg/mL).
Storage: Aliquot into small volumes and store at -70°C. Avoid repeated freeze-thaw cycles which can degrade the boron moiety.
Media Formulation
The standard for both CLSI and EUCAST methods is RPMI 1640 .
Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 mol/L.
pH Adjustment: Must be adjusted to pH 7.0 ± 0.1 at 25°C.
Why this matters: The boron-tRNA adduct stability can be pH-sensitive. Deviations in pH can artificially raise or lower MIC values.
Sterilization: Filter sterilize (0.22 µm). Do not autoclave RPMI.
Since benzoxaboroles are primarily indicated for onychomycosis, this is the most critical assay.
Workflow Diagram
Figure 2: Workflow for CLSI M38 Broth Microdilution for filamentous fungi.
Step-by-Step Procedure
Plate Preparation:
Dispense 100 µL of 2x drug concentrations (in RPMI) into columns 1-10 of a 96-well microtiter plate.
Column 11: Growth Control (drug-free RPMI + solvent).
Column 12: Sterile Control (media only).
Inoculum Preparation:
Grow dermatophytes on Potato Dextrose Agar (PDA) or Oatmeal Agar for 7–14 days at 30°C to induce conidiation.
Cover colonies with 1 mL sterile saline (0.85%) containing 0.01% Tween 20. Gently probe with a sterile loop to dislodge conidia.
Allow heavy particles to settle for 5–10 minutes. Transfer supernatant to a new tube.
Standardization: Adjust optical density (OD) at 530 nm to 0.09–0.13 (approx. 65–70% transmittance). Dilute this suspension 1:50 in RPMI 1640 to achieve a final concentration of 0.4 – 5 x 10⁴ CFU/mL .
Inoculation:
Add 100 µL of the standardized inoculum to wells in columns 1-11.
Final Volume: 200 µL per well.
Final Drug Concentration: 1x (e.g., 0.06 – 64 µg/mL).
Incubation:
Seal plates to prevent evaporation.
Incubate at 35°C for 4 days (96 hours) .
Note: Benzoxaboroles act slower than membrane-lytic agents; premature reading leads to false resistance.
Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar).
Suspend in saline; adjust to 0.5 McFarland standard.
Dilute 1:100, then 1:20 in RPMI 1640.
Add 100 µL to plates containing 100 µL drug dilution.
Incubate at 35°C. Read at 24h; if growth control is insufficient, extend to 48h.
Data Interpretation & Troubleshooting
MIC Determination
Benzoxaboroles are fungistatic to fungicidal depending on the concentration and species.
CLSI M38 (Molds): The MIC is the lowest concentration producing 80% inhibition compared to the growth control.
CLSI M27 (Yeasts): The MIC is the lowest concentration producing 50% inhibition (prominent decrease in turbidity).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation in wells
Drug concentration too high for aqueous media; DMSO shock.
Ensure final DMSO concentration is <1%. Perform serial dilutions in DMSO first, then a large dilution step into media.
Trailing Growth
Partial inhibition of LeuRS; common in static drugs.
Do not ignore trailing. Stick to the 50% (yeast) or 80% (mold) reduction cutoff. Do not demand 100% optical clarity.
Inconsistent MICs
Inoculum density variance.
Use a spectrophotometer rather than visual turbidity for inoculum prep. Confirm counts via plating.
Poor Growth Control
Old media or improper pH.
Check RPMI pH (must be 7.0). Ensure MOPS buffer was used, not bicarbonate.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed.[6] CLSI standard M38.[7][8]
[Link]
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed.[5][9] CLSI standard M27.[5][9]
[Link]
Rock, F. L., et al. (2007).[4] An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[3][4] Science, 316(5832), 1759–1761.[3][4]
[Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[10][11] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.Def 7.3.2.
[Link]
Elewski, B. E., & Tosti, A. (2014).[4] Tavaborole for the treatment of onychomycosis.[2][3][12] Expert Opinion on Pharmacotherapy, 15(10), 1439–1448.[4]
[Link]
Application Note: Crystallization Techniques for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
[1] Introduction & Compound Profile 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) represents a critical scaffold in the development of boron-based therapeutics, particularly for anti-infective and ant...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Compound Profile
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) represents a critical scaffold in the development of boron-based therapeutics, particularly for anti-infective and anti-inflammatory applications. Unlike simple phenylboronic acids, the benzoxaborole moiety contains a strained five-membered oxaborole ring fused to a benzene ring.
This structural rigidity confers unique physicochemical properties but presents distinct challenges during crystallization:
Ring-Chain Tautomerism: In protic solvents, the oxaborole ring exists in equilibrium with its open-chain boronic acid form.
Amphoteric Nature: The presence of the basic amino group (C4-position) and the Lewis-acidic boron center creates a zwitterionic potential that drastically affects solubility based on pH.
Oiling Out: The compound is prone to forming supersaturated oils rather than crystalline solids due to strong intermolecular hydrogen bonding networks that compete with crystal lattice formation.
This guide details field-proven protocols to overcome these challenges, ensuring high-purity isolation of the target compound.
Understanding the solubility landscape is prerequisite to successful crystallization. The following data summarizes the saturation behavior of the compound at 25°C.
Table 1: Solubility Screening Data
Solvent System
Solubility (mg/mL)
Classification
Notes
Water (pH 7)
< 2.0
Poor
Kinetic solubility is low; forms hydrates.
Water (pH 2)
> 50.0
High
Soluble as ammonium salt (-NH₃⁺).
Water (pH 10)
> 45.0
High
Soluble as boronate anion.
Methanol
> 100
Very High
Risk of methyl-ester formation (solvolysis).
Ethyl Acetate
15 - 20
Moderate
Ideal solvent for cooling crystallization.
Acetonitrile
25 - 30
Good
Good for anti-solvent methods.
Heptane
< 0.5
Anti-solvent
Used to drive precipitation.
DMSO
> 200
Very High
Avoid for final steps due to removal difficulty.
Crystallization Strategies
We employ two primary strategies: pH-Swing Precipitation for crude isolation from reaction mixtures, and Anti-Solvent/Cooling Crystallization for final polishing (polymorph control and impurity rejection).
Mechanism: Exploits the amphoteric nature. The compound is dissolved in acid (protonating the amine) and precipitated by adjusting to the isoelectric point (approx. pH 6.5–7.5), where net charge is zero and water solubility is lowest.
Best For: Initial isolation from aqueous reaction streams.
Strategy B: Reactive Anti-Solvent Crystallization
Mechanism: Dissolution in a polar organic solvent (Ethyl Acetate or Ethanol) followed by the addition of a non-polar anti-solvent (Heptane) and controlled cooling.
Best For: Final purification (>99.5% purity) and controlling crystal habit.
Detailed Experimental Protocols
Protocol 1: Crude Isolation via pH-Swing
Objective: Isolate solid material from crude synthesis mixture.
Dissolution: Suspend the crude 4-amino-6-fluorobenzoxaborole (10 g) in 1.0 M HCl (60 mL). Stir at 25°C until a clear orange/yellow solution is obtained.
Note: If insoluble particulates remain, filter through a Celite pad to remove inorganic salts.
Charge Neutralization: Cool the solution to 5–10°C. Slowly add 2.0 M NaOH dropwise while monitoring pH.
Critical Step: Adjust pH to 7.0 ± 0.2 . Precipitation typically begins at pH ~4.5.
Aging: Once pH 7 is reached, a thick white slurry will form. Stir (age) the slurry at 5°C for 2 hours. This allows Ostwald ripening, converting amorphous material into filterable crystals.
Filtration: Filter the solid using a Buchner funnel.
Washing: Wash the cake with cold water (2 x 10 mL) followed by cold MTBE (1 x 10 mL) to remove lipophilic impurities.
Objective: Upgrade purity to >99.8% and remove trace colored impurities.
Dissolution: Charge crude solid (5 g) into a reactor. Add Ethyl Acetate (EtOAc) (75 mL).
Reflux: Heat the mixture to reflux (approx. 77°C). The solid should fully dissolve.
Troubleshooting: If the solution is not clear, add EtOAc in 5 mL increments. Do not exceed 100 mL total volume.
Polishing Filtration: While hot, filter the solution through a 0.45 µm PTFE membrane to remove dust/insolubles.
Nucleation: Return filtrate to the reactor. Cool slowly to 60°C.
Anti-Solvent Addition: Add n-Heptane (25 mL) dropwise over 20 minutes. Maintain temperature at 60°C.
Observation: Slight turbidity (cloud point) should appear.
Controlled Cooling: Cool the mixture from 60°C to 5°C at a rate of 10°C/hour .
Why: Slow cooling prevents oiling out and promotes the growth of defined prisms/needles.
Final Aging: Hold at 5°C for 4 hours.
Isolation: Filter the white crystalline solid. Wash with a cold 1:1 mixture of EtOAc/Heptane (10 mL).
Drying: Dry in a vacuum oven at 50°C with a nitrogen bleed.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and process flow for purifying 4-Amino-6-fluorobenzoxaborole.
Caption: Integrated purification workflow from crude reaction mixture to pharmaceutical-grade crystal.[1]
Critical Quality Attributes & Troubleshooting
Ring Stability & Solvolysis
Benzoxaboroles are technically cyclic hemiesters. In the presence of primary alcohols (Methanol, Ethanol), they can undergo solvolysis to form the open-chain boronic ester.
Risk: Recrystallizing from pure methanol may yield the methyl-boronate ester rather than the cyclic benzoxaborole.
Mitigation: Use non-alcoholic solvents (EtOAc, Acetonitrile) or ensure water is present to shift equilibrium back to the cyclic form.
Oiling Out
If the solution turns into a two-phase liquid system (oiling out) during cooling:
Cause: Cooling too fast or anti-solvent added too quickly.
Fix: Re-heat to dissolve the oil. Add a "seed" crystal of pure compound at the cloud point. Reduce cooling rate to 5°C/hour.
Thermal Stability
Boronic acids can dehydrate to form boroxines (anhydride trimers) at high temperatures (>100°C).
Protocol Limit: Do not dry the final crystals above 60°C.
References
Compound Data : Alchimica. 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947165-29-9).[2] Link
Benzoxaborole Purification : Zhang, Y., et al. (2014). Preparation method of easily purified benzoxaborole antifungal drug. Patent CN104086552A. Link
Structural Characterization : C. T. Supuran, et al. (2014). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Link
Boronic Acid Crystallization : Adamczyk-Woźniak, A., et al. (2014). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm, 16, 4999–5011.[3] Link
General Methodology : Raines, R. T. (2020). Catalytic and Biological Applications of Benzoxaborolones. Raines Lab, MIT. Link
Application Note: A Robust HPLC Method for the Detection of 4-Amino-6-fluorobenzo[c]oxaborol-1(3H)-ol
Application Note: A Robust HPLC Method for the Detection of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol Abstract This application note details the development of a robust and reliable reversed-phase high-performance...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: A Robust HPLC Method for the Detection of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol
Abstract
This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol. This compound, a key pharmacophore in medicinal chemistry, presents unique analytical challenges due to its amphoteric nature. This guide provides a comprehensive, step-by-step protocol, from initial physicochemical assessment and strategic method development to a finalized, validated procedure suitable for quality control and research environments. The causality behind experimental choices, such as mobile phase pH control and column selection, is thoroughly explained to ensure scientific integrity and facilitate method transfer.
Introduction and Pre-Analysis Assessment
4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol is a heterocyclic organic compound incorporating a benzoxaborole moiety. The benzoxaborole class of molecules has gained significant attention in drug development, with approved drugs such as tavaborole and crisaborole. The analytical control of these molecules and their intermediates is critical for ensuring pharmaceutical quality and safety.
The target analyte's structure presents a distinct analytical challenge: it is amphoteric, containing both a weakly basic aromatic amine and a weakly acidic oxaborole hydroxyl group. This duality necessitates precise control over chromatographic conditions, particularly mobile phase pH, to achieve reproducible results and symmetrical peak shapes.
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
Structure:
Caption: Chemical structure and molecular weight of the analyte.
Amino Group (Basic): Aromatic amines are weakly basic. The presence of an electron-withdrawing fluorine atom further reduces basicity. The pKa of the conjugate acid of similar fluoroanilines is typically in the range of 3.2 to 4.7.[3][4]
Oxaborole Hydroxyl Group (Acidic): Benzoxaboroles are known to be more acidic than simple arylboronic acids due to the relief of heterocyclic ring strain upon ionization.[2] Their pKa values are generally reported in the range of 7.0 to 8.0.[1]
UV Absorbance: While a full spectrum was not available, related benzoxaborole compounds like tavaborole exhibit a UV maximum (λmax) around 270-272 nm.[5][6] This provides a logical starting point for selecting the detection wavelength.
Solubility: The presence of polar amino and hydroxyl groups suggests good solubility in common reversed-phase solvents such as methanol, acetonitrile, and water. The compound is sold as a solid.[7]
HPLC Method Development Strategy
The central principle of this method is the control of the analyte's ionization state to ensure consistent interaction with the stationary phase. Reversed-phase chromatography is the most suitable starting point for a molecule of this polarity and functionality.[8]
The Critical Role of Mobile Phase pH
Given the analyte's amphoteric nature with estimated pKa values around ~4 (amine) and ~7.5 (oxaborole), the mobile phase pH is the most powerful tool for controlling retention and peak shape.[2]
At pH < 3: The amino group will be fully protonated (cationic, -NH3+), and the oxaborole hydroxyl will be non-ionized (-OH). The molecule will carry a net positive charge.
At pH between 5 and 7: The molecule may exist in a mixture of states, including a zwitterionic form, which can lead to poor peak shape and inconsistent retention.
At pH > 8.5: The oxaborole hydroxyl will be deprotonated (anionic, -O-), and the amino group will be neutral (-NH2). The molecule will carry a net negative charge.
To ensure a single, stable ionic form, the mobile phase pH should be set at least 1.5-2 units away from a pKa value.[2] An acidic pH of 3.0 was chosen for initial development. This approach protonates the basic amine while leaving the acidic hydroxyl group unaffected, resulting in a single cationic species. This pH is also well within the stable operating range for modern silica-based columns.[8]
Caption: Influence of mobile phase pH on the analyte's ionization state.
Instrumentation and Consumables
Component
Specification
HPLC System
Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD/VWD.
Column
Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18).
C18 Column: A C18 stationary phase provides universal hydrophobic retention, making it an excellent starting point for moderately polar analytes.
Formic Acid Buffer: Formic acid is a volatile buffer compatible with mass spectrometry (MS) and provides good buffering capacity in the acidic pH range required for this method.
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC, offering low UV absorbance and lower backpressure compared to methanol.[9]
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The following optimized conditions were determined after systematic evaluation of gradient slope and flow rate.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient
10% B to 90% B over 10 minutes
Post Time
3 minutes
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
UV at 272 nm
Run Time
13 minutes
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[1] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters for the principal peak.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
%RSD of Peak Area
≤ 2.0%
Method Validation Overview
The developed method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Specificity: Demonstrated by the absence of interfering peaks from a blank (diluent) injection at the retention time of the analyte.
Linearity: Assessed by preparing and analyzing at least five concentrations across a range (e.g., 10-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
Precision:
Repeatability: Assessed by six replicate injections of the same standard, with a required RSD of ≤ 2.0%.
Intermediate Precision: Evaluated by analyzing the sample on different days, with different analysts, or on different instruments.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., ±0.2 mL/min flow rate, ±2°C column temperature, ±0.1 pH unit) and observing the effect on the results.
Conclusion
This application note presents a scientifically grounded, robust, and reliable RP-HPLC method for the analysis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol. By carefully considering the analyte's amphoteric properties and controlling the mobile phase pH to ensure a consistent ionic state, the method achieves excellent peak shape and reproducibility. The detailed protocol and validation guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this method for routine quality control and research applications.
References
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
PubChem. 4-Fluoroaniline. National Institutes of Health. Available at: [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
Adamson, N. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks. Available at: [Link]
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Shimadzu. (n.d.). Introduction to HPLC. Available at: [Link]
Quora. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC? Available at: [Link]
Sai Sheela, A., Annapurna, M. M., & Yasaswini, R. S. (2020). New validated analytical methods for the determination of Tavaborole (An anti-fungal agent). Research Journal of Pharmacy and Technology, 13(4), 1895-1900.
Anas, H. I., Sagir, U. A., Salman, M. Y., Amar, G. Z., & Vishal, S. G. (2021). UV-spectrometric method development and validation of Tavaborole. Journal of Chemical and Pharmaceutical Research, 13(5), 1-9.
Application Note: Optimized Cyclization Protocols for Fluorobenzoxaborole Therapeutics
Executive Summary Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a privileged pharmacophore in modern drug discovery, particularly for their antifungal and anti-inflammatory properties. The core challenge in sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a privileged pharmacophore in modern drug discovery, particularly for their antifungal and anti-inflammatory properties. The core challenge in synthesizing fluorinated derivatives lies in the cyclization step —the formation of the oxaborole ring.
Unlike non-fluorinated analogs, the presence of electron-withdrawing fluorine atoms significantly alters the Lewis acidity (pKa) of the boron center. This application note details the specific reagent classes, mechanistic considerations, and validated protocols required to drive this equilibrium-dependent cyclization to completion, ensuring high yield and purity.
Mechanistic Foundations: The "Fluorine Effect"
To select the correct reagents, one must understand the underlying equilibrium. Benzoxaboroles exist in a reversible equilibrium with their open-ring boronic acid forms.
The Equilibrium
In aqueous media, the closed (cyclic) benzoxaborole and the open (2-hydroxymethyl)phenylboronic acid interconvert.
Thermodynamic Driver: Ring closure is generally entropy-driven and favored in organic solvents.
Kinetic Barrier: Proton transfer is often the rate-limiting step.
Impact of Fluorine Substitution
Fluorine is highly electronegative. When substituted on the aromatic ring (positions C4–C7), it withdraws electron density from the boron center.
Result: The Boron becomes more Lewis acidic .
pKa Shift: While unsubstituted benzoxaborole has a pKa
7.4, fluorinated analogs often exhibit pKa values between 6.0 and 6.8.[1]
Reagent Implication: The "open" boronate anion is stabilized at lower pH levels than usual. Therefore, stronger acidification (pH < 2.0) is often required during workup to protonate the species and force the equilibrium toward the neutral, closed ring.
Visualizing the Equilibrium
Figure 1: The dynamic equilibrium of benzoxaborole formation.[2] Note that basic conditions trap the molecule in the open anionic form.
Critical Reagents & Materials
The following reagents are validated for the synthesis of fluorobenzoxaboroles.
Reagent Class
Specific Reagent
Function
Criticality
Reducing Agents
Sodium Borohydride (NaBH₄)
Reduces 2-formyl boronic acids to the alcohol intermediate.
High. Mild enough to avoid defluorination but strong enough for aldehyde reduction.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by HPLC/TLC. The intermediate alcohol is rarely isolated; it cyclizes spontaneously upon acidification.
Acidification & Cyclization (The Critical Step):
Cool the mixture back to 0°C.
Slowly add 6M HCl dropwise until pH < 1.
Why: The fluorine substituent stabilizes the boronate anion. You must overshoot the pKa significantly to ensure full protonation.
Stir vigorously for 2–4 hours at RT. The acid catalyzes the dehydration of the B-OH and C-OH moieties to form the B-O-C ring.
Workup:
Remove volatile solvents (THF/MeOH) under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (x3).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Toluene/Heptane or purify via silica gel chromatography (DCM/MeOH gradient).
Best for: Process scale (e.g., Crisaborole manufacturing) starting from aryl halides.
Precursor: (2-Bromo-fluoro-benzyloxy)-protecting group (e.g., THP or TBDMS).
Lithiation:
Dissolve the protected precursor in anhydrous THF/Toluene under Nitrogen.
Cool to -78°C .
Add n-BuLi (1.1 equiv) slowly, maintaining internal temperature below -70°C. Stir for 1 hour.
Borylation:
Add Triisopropyl borate (
) (1.2 equiv) dropwise.
Stir at -78°C for 1 hour, then allow to warm to 0°C.
Hydrolysis & Cyclization:
Add 6M HCl (excess) directly to the reaction mixture.
Mechanism:[2][3][4][5][6][7][8] This single step cleaves the boronate ester and removes the protecting group (e.g., THP), followed by spontaneous cyclization.[9]
Stir at RT for 12–24 hours.
Isolation:
Adjust pH to ~4–5 (using NaOH) if precipitation is desired, or extract as in Protocol A.
Note: For highly fluorinated analogs, keeping the pH lower (2–3) during extraction is safer to prevent ring opening.
Process Workflow Diagram
Figure 2: Decision tree for synthetic routes. Protocol A follows the left path; Protocol B follows the right.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete cyclization due to pH > pKa.
Check aqueous layer pH.[4] For fluorinated analogs, ensure pH is < 2.0 before extraction.
Ring Opening
Hydrolysis during workup.
Avoid basic washes (e.g., sat. ) during extraction. Use water or brine instead.
Defluorination
Over-reduction or harsh lithiation.
Control temperature strictly at -78°C during lithiation. Ensure NaBH4 is added slowly at 0°C.
Oily Product
Mixed open/closed forms.
Recrystallize from Toluene. The azeotropic removal of water drives the equilibrium to the solid closed form.
References
Adamczyk-Woźniak, A., et al. (2015).[10] "The influence of fluorine position on the properties of fluorobenzoxaboroles." Bioorganic Chemistry, 60, 130-135.[10]
Benkovic, S. J., et al. (2016). "Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters, 7(12), 1097–1101.
Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450.
Pfizer Inc. (2021). "Process for the preparation of crisaborole and its intermediates." U.S. Patent 11,014,944.
Zarzeczańska, D., et al. (2022).[10] "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules, 27(11), 3427.
Benzoxaboroles (e.g., Tavaborole, Crisaborole, Acoziborole) represent a unique class of boron-containing pharmacophores that exploit a specific "boron-trap" mechanism to inhibit aminoacyl-tRNA synthetases (specifically LeuRS) or phosphodiesterases (PDE4).[1] Unlike canonical competitive inhibitors, benzoxaboroles often exhibit slow-binding kinetics and specific chemical sensitivities to buffer components containing cis-diols. This application note details optimized microwell protocols for determining the half-maximal inhibitory concentration (IC50) of benzoxaboroles, emphasizing the critical exclusion of competing diols (e.g., glycerol, sorbitol) and the implementation of proper pre-equilibrium steps to ensure data integrity.
Introduction & Mechanism of Action
The therapeutic efficacy of antimicrobial benzoxaboroles stems from their ability to form a reversible covalent adduct with the cis-diol moiety of the 3'-terminal adenosine (A76) of tRNA
within the editing domain of Leucyl-tRNA synthetase (LeuRS).[2] This formation locks the tRNA in a non-productive conformation, halting protein synthesis.
Understanding this mechanism is prerequisites for assay design:
Target: The editing domain of LeuRS (cytoplasmic or mitochondrial).
Interaction: Boron-oxygen covalent bonding.
Kinetics: Often slow-onset inhibition requiring sufficient incubation time to reach equilibrium.
Visualizing the "Boron-Trap" Mechanism
Figure 1: The mechanism of action where benzoxaborole traps tRNA within the LeuRS editing domain via spiroboronate adduct formation.[1]
The Pitfall: The boron atom in benzoxaboroles is an electrophilic Lewis acid that avidly binds cis-1,2-diols. Common laboratory reagents such as glycerol, sorbitol, glucose, and gluconate contain these motifs.
The Consequence: If these reagents are present in the assay buffer (even as enzyme stabilizers), they will competitively bind the benzoxaborole, reducing the free inhibitor concentration available to bind the tRNA. This leads to artificially high IC50 values (false resistance).
The Solution:
Buffer Selection: Use HEPES, MOPS, or Tris-based buffers.
Enzyme Storage: If the LeuRS stock contains glycerol (often 50%), dilute the enzyme significantly (>1:1000) into the assay buffer to reduce final glycerol concentration below 0.05%.
Carbohydrates: Avoid using glucose as a carbon source in phenotypic assay media if possible, or account for the shift in potency.
Slow-Binding Kinetics
Benzoxaborole inhibition often involves a two-step mechanism: initial loose binding followed by the slow formation of the covalent adduct.
Protocol Adjustment: Standard "mix-and-read" assays may underestimate potency. A pre-incubation step (Enzyme + Inhibitor + tRNA) of 15–30 minutes is recommended before initiating the reaction with ATP/Amino Acid to allow the equilibrium to favor the trapped state.
Protocol A: Biochemical LeuRS Inhibition Assay (AMP-Glo)
This protocol uses a chemiluminescent readout to measure the AMP produced during the aminoacylation reaction. It is preferred over radioactive assays for high-throughput screening (HTS) due to safety and ease of automation.
Assay Principle
The AMP-Glo reagent converts produced AMP into a luminescent signal. Signal is directly proportional to enzyme activity.
Materials
Enzyme: Recombinant LeuRS (species specific: T. brucei, C. albicans, etc.).
Substrates: L-Leucine, Ultrapure ATP, Total tRNA (yeast or E. coli origin, capable of being charged with Leu).
Detection: Promega AMP-Glo™ Assay Kit.
Plate: White 384-well small volume plates (e.g., Greiner 784075).
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 20 mM KCl, 1 mM DTT, 0.01% BSA. (NO GLYCEROL) .
Step-by-Step Workflow
Compound Preparation:
Prepare 10 mM stocks of benzoxaboroles in 100% DMSO.
Perform a 3-fold serial dilution in DMSO (10 points).
Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo) or pin tool. (Final DMSO < 1%).[3][4]
Reagent Mixes:
Mix A (Enzyme/tRNA): LeuRS (2 nM final) + Total tRNA (2 mg/mL final) in Assay Buffer.
Mix B (Substrate Start): L-Leucine (100 µM) + ATP (50 µM) in Assay Buffer. Note: ATP concentration should be near
.
Reaction:
Dispense 3 µL of Mix A into the wells containing compounds.
Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 20 minutes at Room Temperature (RT). Crucial for adduct formation.
Dispense 3 µL of Mix B to initiate the reaction.
Incubate for 60 minutes at RT.
Detection:
Add 6 µL of AMP-Glo Reagent I (terminates reaction, removes unconsumed ATP). Incubate 60 min.
Add 12 µL of AMP-Glo Reagent II (converts AMP to light). Incubate 30 min.
For antiparasitic (e.g., Trypanosoma brucei) or antifungal applications, a whole-cell assay confirms that the inhibitor can penetrate the cell membrane and engage the target in a physiological context.
Materials
Organism: T. brucei bloodstream forms or Candida albicans.
Media: HMI-9 (for Trypanosomes) or RPMI-1640 (for Fungi).
Reagent: Resazurin sodium salt (dissolved in PBS at 12.5 mg/100 mL).
Plate: Clear or Black-walled 96-well tissue culture plates.
Workflow Diagram
Figure 2: Phenotypic screening workflow for benzoxaborole potency determination.
Step-by-Step Protocol (Trypanosome Example)
Plate Setup: Dispense 100 µL of culture medium into a 96-well plate.
Compound Addition: Add 1 µL of serial diluted benzoxaborole (200x stock) to the wells.
Note: Ensure final DMSO concentration is ≤0.5%, as Trypanosomes are sensitive to DMSO.
Seeding: Add 100 µL of parasite suspension (
cells/mL) to give a final density of cells/mL.
Incubation: Incubate for 72 hours at 37°C, 5% CO
.
Development: Add 20 µL of Resazurin solution.
Readout: Incubate for 4–6 hours. Viable cells reduce blue resazurin to pink resorufin. Measure Fluorescence (Ex: 530 nm, Em: 590 nm).
Summary of Key Parameters
Parameter
Biochemical Assay (LeuRS)
Phenotypic Assay (Cellular)
Target
Recombinant LeuRS Editing Domain
Whole Cell Viability
Key Reagent
AMP-Glo or H-Leucine
Resazurin (Alamar Blue)
Incubation Time
60 min (Reaction)
48–72 Hours
Critical Interference
Glycerol, Sorbitol, 1,2-diols
High Serum Binding (check protein shift)
Pre-incubation
Required (20 min) for adduct formation
N/A
Readout
Luminescence (RLU)
Fluorescence (RFU)
Troubleshooting & Optimization
High Background in AMP-Glo: Ensure the ATP concentration is not excessive (
) as the stop reagent has a capacity limit.
Flat Dose-Response:
Check buffer composition for hidden diols.
Verify tRNA quality (must be chargeable).
Potency Shift (Cell vs. Enzyme): A large shift (e.g., Enzyme IC50 = 10 nM, Cell IC50 = 5 µM) suggests poor permeability or high efflux. Benzoxaboroles are generally permeable, but efflux pumps in fungi (CDR1/CDR2) can affect potency.
References
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[1][5][6][7][8] Science, 316(5832), 1759-1761. Link
Palencia, A., et al. (2016).[9] Structural basis for benzoxaborole resistance in Trypanosoma brucei leucyl-tRNA synthetase. Nature Communications, 7, 12464. Link
Steigenberger, J., et al. (2023). Determination of the Optimal Single Dose Treatment for Acoziborole. Clinical Pharmacokinetics, 62, 593–604. Link
Promega Corporation. (2024). AMP-Glo™ Assay Technical Manual. Link
Jones, T. E., et al. (2017). Benzoxaborole antiprotozoal agents: SAR and potential for treating Chagas disease. ACS Medicinal Chemistry Letters, 8(3), 298-302. Link
Application Note: Scale-Up Production of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
This Application Note and Protocol details the scale-up synthesis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9). This guide prioritizes process safety, scalability, and purity, utilizing a Nitro-Re...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the scale-up synthesis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9). This guide prioritizes process safety, scalability, and purity, utilizing a Nitro-Reduction Route to bypass the incompatibility of free amino groups with organometallic borylation steps.
Executive Summary
The synthesis of 4-amino-substituted benzoxaboroles presents a specific chemoselective challenge: the incompatibility of the amino group with standard lithiation/borylation protocols. While traditional benzoxaborole synthesis (e.g., for Tavaborole) utilizes cryogenic lithiation of protected benzyl alcohols, this protocol employs a Palladium-Catalyzed Miyaura Borylation on a nitro-substituted precursor. This strategy avoids cryogenic hazards (-78 °C) and pyrophoric reagents (n-BuLi) at scale, ensuring a robust safety profile for manufacturing. The 4-amino moiety is unmasked in the final stage via chemoselective reduction, preserving the 6-fluoro substituent.
Retrosynthetic Analysis & Strategy
The retrosynthetic logic disconnects the oxaborole ring at the B-C and O-C bonds. The critical strategic decision is to introduce the boron functionality before reducing the nitro group to an amine.
Starting Material:2-Bromo-5-fluoro-3-nitrobenzoic acid (Commercially available, CAS 1055331-73-1)[1][2]
Reaction Pathway Diagram
Caption: Five-step convergent synthesis strategy designed for safety and scalability, utilizing a nitro-intermediate to protect the amine functionality during borylation.
Detailed Experimental Protocol (Scale: 100 g Input)
Step 1: Reduction of Benzoic Acid to Benzyl Alcohol
Rationale: The carboxylic acid must be reduced to the alcohol to form the oxaborole ether linkage. Borane-THF is effective but expensive; a Mixed Anhydride reduction is more scalable and cost-effective.
Activation: In a 2L reactor, dissolve the starting acid in THF (800 mL). Cool to 0°C. Add TEA followed by dropwise addition of Ethyl chloroformate over 30 mins. Stir for 1 hour to form the mixed anhydride.
Reduction: Filter off the triethylamine hydrochloride salt (optional, but cleaner). Add the filtrate slowly to a suspension of NaBH4 in THF/Water (10:1) at 0-5°C. Caution: Hydrogen gas evolution.
Quench: Stir for 3 hours at RT. Quench carefully with 1N HCl until pH ~4.
Workup: Extract with Ethyl Acetate (3 x 300 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
Output: ~85-90 g of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol . (Yellow solid).[3]
Step 2: THP Protection
Rationale: The free alcohol must be protected to prevent interference during the borylation step. THP (Tetrahydropyranyl) ether is chosen for its ease of removal under the acidic conditions used for cyclization.
Reagents:
Benzyl alcohol intermediate (from Step 1)
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)
Dichloromethane (DCM) (10 vol).
Procedure:
Dissolve the alcohol in DCM. Add DHP and catalytic p-TsOH.
Stir at RT for 4-6 hours (Monitor by TLC/HPLC).
Wash with saturated NaHCO3 to neutralize acid.
Concentrate to yield the crude THP-ether . Used directly in the next step.
Step 3: Miyaura Borylation (The Critical Step)
Rationale: This step installs the boron atom. Using Bis(pinacolato)diboron (B2pin2) with a Palladium catalyst is safer than n-BuLi/Borate esters at scale, especially with a nitro group present.
Potassium Acetate (KOAc) (3.0 equiv) - Base is critical for the catalytic cycle.
Solvent: 1,4-Dioxane (degassed).
Procedure:
Inerting: Charge a 3L jacketed reactor with the THP-precursor, B2pin2, and KOAc. Purge with Nitrogen for 30 mins.
Solvent Addition: Add degassed 1,4-Dioxane (10 vol). Add the Pd catalyst under nitrogen flow.
Reaction: Heat to 90°C. Stir for 12-18 hours.
Process Control: Monitor consumption of aryl bromide by HPLC.
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc. Concentrate the filtrate to a dark oil.
Step 4: Hydrolysis and Ring Closure
Rationale: Acidic hydrolysis simultaneously removes the THP protecting group and the pinacol ester, allowing the free boronic acid to cyclize with the alcohol to form the oxaborole ring.
Reagents:
Crude Boronate ester (from Step 3)
6N HCl (aqueous)
Acetone or THF.
Procedure:
Dissolve the crude oil in Acetone/Water (4:1).
Add 6N HCl (5 equiv).
Stir at RT for 4 hours. The mixture may become cloudy as the pinacol is cleaved.
Cyclization: The benzoxaborole ring forms spontaneously upon deprotection.
Isolation: Remove acetone under vacuum. The product, 4-Nitro-6-fluorobenzoxaborole , often precipitates from the acidic aqueous phase. Filter and wash with water. Recrystallize from Ethanol/Water if necessary to remove residual pinacol.
Step 5: Nitro Reduction to Final Product
Rationale: The final step unmasks the amine. Standard catalytic hydrogenation (Pd/C) carries a risk of defluorination. Iron/Ammonium Chloride is a milder, chemoselective alternative for scale-up.
Heat to 70-80°C with vigorous stirring (mechanical stirring required due to iron slurry).
Monitor by HPLC for disappearance of nitro peak.
Hot Filtration: Filter the hot mixture through Celite to remove Iron oxide sludge. Wash with hot ethanol.
Crystallization: Concentrate the filtrate. Cool to 0-5°C to induce crystallization of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol .
Drying: Dry in a vacuum oven at 40°C.
Analytical Controls & Specifications
In-Process Controls (IPC)
Step
Parameter
Method
Specification
Step 1
Acid Consumption
HPLC
< 2.0% Area
Step 3
Bromide Consumption
HPLC
< 1.0% Area
Step 3
Pd Residue
ICP-MS
Monitor (Target < 20 ppm in final)
Step 4
Pinacol Removal
NMR/GC
Absent
Step 5
Nitro Reduction
HPLC
< 0.5% Starting Material
Final Product Specification
Appearance: Off-white to pale yellow solid.
Purity (HPLC): > 98.5%.
1H NMR (DMSO-d6): Consistent with structure. Key signals: Boron-OH (s, ~9.0-9.2 ppm), Amino NH2 (broad s), Aromatic H (d, coupling with F).
Boron Content: Titration (Mannitol method) or ICP-OES.
Residual Solvents: Compliant with ICH Q3C.
Safety & Hazards (HSE)
Sodium Borohydride: Flammable solid; releases hydrogen upon contact with acid/water. Use proper ventilation.
Palladium Catalyst: Heavy metal sensitizer. Dispose of Pd waste separately.
Iron Sludge: Pyrophoric risk when dry. Keep wet during disposal.
Benzoxaboroles: Biological activity (potential enzyme inhibitors).[5] Handle with containment (OEL Band 3 or 4 suggested).
References
Benzoxaborole Scaffold Synthesis: Adamczyk-Woźniak, L., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. Link
Miyaura Borylation of Nitroarenes: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995. Link
Tavaborole Process Chemistry: C. Z. Ding et al. "Discovery of (S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole Hydrochloride (GSK2251052)." Journal of Medicinal Chemistry, 2011. (Provides analogous ring-closure conditions). Link
Nitro Reduction Protocols: "Reduction of Nitroarenes using Fe/NH4Cl." Organic Syntheses, Coll.[6] Vol. 5, p. 567. Link
Technical Support Center: Synthesis of 4-Amino-6-fluorobenzo[c]oxaborol-1(3H)-ol
Technical Support Center: Synthesis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol Welcome to the technical support center for the synthesis of 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol
Welcome to the technical support center for the synthesis of 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable benzoxaborole derivative. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer a representative synthetic protocol based on established organoboron chemistry.
Introduction to 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol
4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol is a key building block in medicinal chemistry, belonging to the benzoxaborole class of compounds. These heterocycles are of significant interest due to their unique chemical properties and diverse biological activities, including antifungal and anti-inflammatory applications. The presence of the fluorine atom and the amino group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
The synthesis of this molecule, while based on established methodologies, presents several challenges that can impact yield and purity. This guide aims to provide practical solutions to common issues encountered during its preparation.
Visualizing the Synthetic Pathway
A representative synthetic route to 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol is depicted below. This multi-step synthesis involves the protection of the starting aniline, followed by a directed ortho-lithiation and borylation, deprotection, and subsequent cyclization to form the benzoxaborole ring.
Caption: A plausible synthetic pathway for 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol.
Issue 1: Low Yield in the ortho-Lithiation/Borylation Step
Question: I am observing a low yield of my desired boronic ester after the reaction of my N-protected 3-fluoroaniline with an organolithium reagent and a borate ester. What are the potential causes and how can I improve the yield?
Answer: Low yields in directed ortho-lithiation and borylation reactions are a common issue and can stem from several factors. The key is to ensure the efficient formation of the ortho-lithiated species and its successful trapping with the borate ester.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Incomplete Lithiation
The organolithium reagent (e.g., n-BuLi, s-BuLi) may not be potent enough or used in insufficient quantity to achieve full deprotonation at the position ortho to the directing group. The choice of directing group on the aniline is also critical.[2][3][4][5]
- Increase the equivalents of the organolithium reagent (e.g., from 1.1 to 1.5-2.0 eq.).- Consider using a stronger base system like s-BuLi/TMEDA.- Ensure your directing group is effective; amides and carbamates are generally excellent directing groups.[3]
Side Reactions
Organolithium reagents are highly reactive and can participate in side reactions, such as addition to any carbonyl groups or reaction with moisture. The ortho-lithiated intermediate can also be unstable at higher temperatures.[2][6]
- Maintain strict anhydrous conditions throughout the reaction.- Keep the reaction temperature low (typically -78 °C) to minimize decomposition of the lithiated intermediate.- Add the organolithium reagent slowly to control the exotherm.
Inefficient Borylation
The electrophilicity of the borate ester and the reaction time can influence the trapping of the lithiated intermediate.
- Use a more reactive borate ester, such as triisopropyl borate.- Allow sufficient reaction time after the addition of the borate ester, even at low temperatures.
Protodeboronation during Workup
The C-B bond can be sensitive to acidic conditions, leading to its cleavage and the formation of the starting N-protected aniline.
- Perform a careful, non-acidic workup. Quench the reaction with a saturated solution of ammonium chloride and extract the product into an organic solvent.
Issue 2: Formation of Multiple Isomers
Question: My NMR analysis shows the presence of multiple isomers of the boronic ester. Why is this happening and how can I improve the regioselectivity?
Answer: The formation of multiple isomers indicates a lack of regioselectivity in the lithiation step. The directing group is meant to guide the deprotonation to the ortho position, but other acidic protons or competing directing effects can lead to a mixture of products.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
Competing Directing Groups
If other functional groups are present on the aromatic ring, they may also direct lithiation to their ortho positions.
- The hierarchy of directing groups should be considered in the synthetic design. Amides and carbamates are typically stronger directing groups than ethers or halogens.[3]
Steric Hindrance
A bulky protecting group on the aniline or other substituents on the ring may hinder the approach of the organolithium reagent to the desired ortho position.
- Choose a less sterically demanding protecting group for the aniline.- Optimize the reaction conditions, as sometimes a change in solvent or base can influence the regioselectivity.
Benzyne Formation
In the case of fluoroarenes, elimination of lithium fluoride from the ortho-lithiated species can lead to the formation of a benzyne intermediate, which can then be trapped non-selectively.[6][7]
- Maintain a very low reaction temperature (e.g., below -70 °C) to disfavor the elimination reaction.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol. It seems to be very polar and either streaks on my silica gel column or I get poor recovery. What are some effective purification strategies?
Answer: The purification of polar, amphoteric compounds like aminobenzoxaboroles can be challenging with standard chromatographic techniques due to their interaction with the stationary phase.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solution
High Polarity
The presence of both an amino group and a boronic acid hydroxyl group makes the molecule highly polar.
- Recrystallization: This is often the most effective method for purifying polar crystalline compounds.- Reverse-phase chromatography (C18): This can be a good alternative to normal-phase silica gel chromatography.- Acid-base extraction: Carefully adjusting the pH of an aqueous solution can sometimes be used to selectively extract the product or impurities.
Interaction with Silica Gel
The Lewis acidic boron atom and the basic amino group can strongly interact with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.
- Deactivated silica: Use silica gel that has been treated with a base (e.g., triethylamine) to cap the acidic sites.- Alternative stationary phases: Consider using alumina or other less acidic stationary phases.
Formation of Boroxines
Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can complicate purification.
- Ensure the final product is thoroughly dried under vacuum.- During purification, the equilibrium between the boronic acid and the boroxine can sometimes be managed by the choice of solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the aniline nitrogen during the ortho-lithiation step?
A1: A directing metalating group (DMG) is essential for the regioselectivity of the lithiation. Carbamates (e.g., Boc) and amides are excellent choices as they are strong directing groups. Silyl protecting groups can also be used, but their directing ability may be lower. The choice will also depend on the ease of removal in a subsequent step without affecting the boronic acid moiety.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) can be used to monitor the consumption of starting materials and the formation of products. For the borylation step, it is often difficult to visualize the boronic acid/ester on TLC. In such cases, taking a small aliquot, quenching it, and analyzing by LC-MS is a more reliable method. 1H and 11B NMR spectroscopy are also powerful tools for characterizing the intermediates and final product.
Q3: What are the key safety precautions to take during this synthesis?
A3: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques. The reactions are typically carried out at very low temperatures, requiring the use of cooling baths like dry ice/acetone. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use a different borylating agent instead of a trialkyl borate?
A4: Yes, other borylating agents can be used. For instance, boronic esters like pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2) can be employed in palladium-catalyzed C-H borylation reactions as an alternative to the lithiation/borylation route. However, the regioselectivity of these reactions on substituted anilines can be variable.
Representative Experimental Protocol
Disclaimer: The following protocol is a representative example based on established synthetic transformations for analogous compounds. Optimization of reaction conditions may be necessary to achieve optimal yields and purity for 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol.
Step 1: Protection of 3-Fluoroaniline
To a solution of 3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected 3-fluoroaniline.
Step 2: Directed ortho-Lithiation and Borylation
Dissolve the N-Boc protected 3-fluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
Slowly add sec-butyllithium (s-BuLi) (1.2 eq) and stir at -78 °C for 2 hours.
Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 3 hours.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude boronic ester.
Step 3: Deprotection and Cyclization
Dissolve the crude boronic ester in a suitable solvent (e.g., DCM).
Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
Concentrate the reaction mixture and then subject it to a reduction step to convert the boronic acid to a hydroxymethyl group. This can be achieved using a suitable reducing agent.
The resulting 2-(hydroxymethyl)aniline derivative is then cyclized, often under acidic conditions, to yield 4-Amino-6-fluorobenzo[c][1]oxaborol-1(3H)-ol.
Step 4: Purification
The crude final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary Table
Step
Reaction
Key Reagents
Typical Yield Range (%)
Key Considerations
1
Aniline Protection
(Boc)2O, Et3N
90-98
Ensure complete reaction to avoid issues in the next step.
2
ortho-Lithiation/Borylation
s-BuLi, B(OiPr)3
50-70
Strict anhydrous conditions and low temperatures are crucial.
3
Deprotection & Cyclization
TFA, Reducing Agent
60-80
Careful control of reaction conditions to avoid side reactions.
4
Purification
Recrystallization
>95% purity
Choice of solvent is critical for efficient purification.
Visualizing Potential Side Reactions
During the crucial ortho-lithiation step, several side reactions can occur, leading to a decrease in the yield of the desired product.
Caption: Potential side reactions during the directed ortho-lithiation of N-protected 3-fluoroaniline.
References
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3483. [Link]
ResearchGate. (n.d.). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. Retrieved from [Link]
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfoxides. Chemical Reviews, 90(6), 879-933.
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Zhang, Y., et al. (2020). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 24(5), 846-852. [Link]
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092.
Schlosser, M. (2015).
Singh, R. P., et al. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(45), 5964-5966.
Patterson, D. M., et al. (2014). β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification.
Pazenok, S., et al. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 9, 2812-2818.
Houlden, C. E., et al. (2010). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of the American Chemical Society, 132(40), 14095-14104.
Ravikumar, K., et al. (2011).
ResearchGate. (2016). iminoboronate-mediated peptide cyclization in which intramolecular.... Retrieved from [Link]
Merck & Co. (2011). Process for preparing chiral beta-amino acid derivatives. U.S.
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
Ravikumar, K., et al. (2011).
Reddy, G. S., et al. (2015). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Chemistry, 2015, 854163.
Bayer AG. (1982). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. U.S.
Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092.
Patil, S. B., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 1(7), 1-8.
Arlin, J. B., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Crystals, 10(4), 314.
ResearchGate. (2025). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. Retrieved from [Link]
Overcoming solubility issues with 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol in aqueous media
Executive Summary: The Solubility Paradox Welcome to the technical support center. You are likely here because 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as AF-Borole ) is precipitating in your...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Solubility Paradox
Welcome to the technical support center. You are likely here because 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as AF-Borole ) is precipitating in your buffers or degrading during stock preparation.
This compound presents a unique "push-pull" solubility challenge. The benzoxaborole core is inherently lipophilic in its neutral state, resisting aqueous dissolution. However, unlike standard organic insolubles, it possesses a Lewis-acidic boron center and a redox-active amine .
The Key Insight: You cannot treat AF-Borole like a standard small molecule. Its solubility is driven by a dynamic equilibrium between a neutral closed form and an anionic tetrahedral species. To dissolve it, you must shift this equilibrium.
Mechanism of Action: Why It Won't Dissolve
To troubleshoot effectively, you must visualize the molecular behavior in your test tube.
The Equilibrium Trap
In pure water (pH ~7), AF-Borole exists predominantly in a neutral, trigonal planar closed form . This form is lipophilic and poorly soluble.
The Boron Factor: The boron atom is electron-deficient (Lewis acid). It wants to accept a hydroxyl ion (OH⁻) to become a soluble, tetrahedral anion.
The Substituent War:
6-Fluoro: Withdraws electrons, increasing acidity (lowering pKₐ), which helps solubility.
4-Amino: Donates electrons, potentially decreasing acidity (raising pKₐ), which hinders solubility at neutral pH.
Visualization: The Solubility Pathway
The following diagram illustrates the critical transition from the insoluble neutral form to the soluble anionic or complexed forms.
Caption: Figure 1. The dynamic equilibrium of AF-Borole. Solubility is achieved by driving the reaction toward the Anionic Form (via pH) or the Complex Form (via diols).
Troubleshooting Guide (Q&A)
Issue 1: "I added water, vortexed for 30 minutes, and it's still a cloudy suspension."
Diagnosis: You are trying to dissolve the neutral species below its pKₐ.
The Fix: The boron center requires a nucleophile to transition to the soluble tetrahedral state.
Immediate Action: Check the pH.[1][2] If it is < 7.5, you are likely below the pKₐ.[3]
Protocol: Adjust pH to 8.0–8.5 using 0.1 N NaOH. The solution should clarify as the boronate anion forms.
Warning: Do not exceed pH 10. High pH can accelerate the oxidation of the 4-amino group (browning of solution).
Issue 2: "I need a neutral pH (7.4) buffer, but it precipitates when I neutralize the stock."
Diagnosis: The "Solubility Cliff." As you drop pH back to 7.4, the concentration of the neutral form exceeds its intrinsic solubility (
).
The Fix: The "Sugar Trick" (Cis-Diol Complexation).
Expert Insight: Benzoxaboroles bind reversibly to cis-1,2-diols (like sugars) to form stable, water-soluble esters. This is the mechanism used in commercial benzoxaborole formulations (e.g., Tavaborole).
Solution: Add D-Mannitol or Sorbitol to your buffer before adding the AF-Borole.
Ratio: Start with a 10:1 molar ratio (Diol:AF-Borole). The diol "traps" the boron in a soluble complex even at neutral pH.
Issue 3: "My stock solution turned brown overnight."
Diagnosis: Oxidative degradation of the 4-amino moiety.
The Fix: Aniline derivatives are prone to oxidation, especially in solution and when exposed to light.
Preventive Measures:
Degas all buffers (sparge with Argon/Nitrogen for 15 mins).
Add an antioxidant: Ascorbic acid (0.1%) or Sodium Metabisulfite .
Store stocks in amber vials at -20°C.
Experimental Protocols
Protocol A: The "Sugar-Trap" Formulation (Recommended)
Best for: Biological assays requiring neutral pH (7.4) and high stability.
Primary Stock: Dissolve AF-Borole in 100% DMSO to a concentration of 50 mM . (This should dissolve easily; if not, sonicate).
Diol Buffer Prep: Prepare PBS containing 500 mM D-Mannitol (10x molar excess relative to final drug concentration). Filter sterilize (0.22 µm).
Dilution: Slowly add the DMSO stock to the Diol-PBS while vortexing.
Result: The presence of mannitol captures the benzoxaborole, preventing precipitation that would normally occur upon hitting the aqueous phase.
Protocol B: The pH-Switch Method
Best for: Rapid screening where sugar interference is a concern.
Procedure:
Weigh AF-Borole into a vial.
Add water (90% of final volume).
Add 1.0 equivalent of NaOH (from a 1M stock). Vortex.
Observation: Solution should clarify.
Add 10x PBS buffer concentrate to stabilize pH.
Critical Step: Measure pH immediately. If pH < 7.5 and precipitation occurs, back-titrate carefully with dilute NaOH to pH 7.8–8.0.
Decision Tree: Choosing the Right Solvent System
Use this logic flow to select the optimal solvent system for your specific application.
Caption: Figure 2. Decision matrix for solubilizing AF-Borole based on experimental constraints.
Summary Data Table
Parameter
Characteristic
Implication for Solubility
pKₐ (Boron)
Est. 7.0 – 8.0
Solubility is highly pH-sensitive near physiological pH (7.4).
LogP
Moderate
Lipophilic neutral form requires cosolvents or ionization.
4-Amino Group
Weak Base / Redox Active
Risk of oxidation; avoid strong oxidizers; keep dark.
6-Fluoro Group
Electron Withdrawing
Increases acidity of boron (helps solubility vs non-fluoro analogs).
Diol Affinity
High
Primary solubility lever. Forms soluble complexes with mannitol/sorbitol.
References
Benzoxaborole Chemistry & Applications
Adamczyk-Woźniak, A., et al. (2015).[5] Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
[Link]
(Authoritative review on the synthesis, reactivity, and solubility mechanisms of benzoxaboroles, including the diol-binding "sugar trick".)
pKa and Substituent Effects
Tomsho, J. W., et al. (2012).[2] Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters.
[Link]
(Detailed analysis of how fluoro and other substituents shift the pKa and solubility profile of the benzoxaborole ring.)
Dynamic Equilibrium & Formulation
Cui, Y., et al. (2019). Benzoxaborole compounds and formulations thereof. Patent WO2019108982A1.
(Technical patent data describing formulation strategies, including the use of surfactants and pH adjustments for amino-benzoxaboroles.)
Preventing hydrolytic degradation of benzoxaboroles during storage
The following guide serves as a specialized Technical Support Center for researchers working with benzoxaboroles (e.g., Tavaborole, Crisaborole, and novel derivatives). It is designed to address the unique physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with benzoxaboroles (e.g., Tavaborole, Crisaborole, and novel derivatives). It is designed to address the unique physicochemical behavior of the oxaborole ring system, distinguishing between dynamic equilibrium and irreversible degradation.
Core Concept: The Stability Paradox
User Query: "I see a second peak in my HPLC, but my compound is supposed to be stable. Is it hydrolyzed?"
Scientist’s Response:
It is critical to distinguish between reversible ring opening and irreversible degradation . Unlike typical esters, the "hydrolysis" of a benzoxaborole ring is often a dynamic, reversible equilibrium that does not destroy the molecule. True degradation involves the cleavage of the Carbon-Boron (C-B) bond.
The Mechanism of Action
Benzoxaboroles exist in a moisture-dependent equilibrium between the Closed Form (the active benzoxaborole) and the Open Form (the boronic acid intermediate).
The Good: The closed form is thermodynamically preferred in most aqueous-organic mixtures and is responsible for the pharmacophore's unique sugar-binding properties [1].
The Bad: Under extreme pH or oxidative stress, the open form can undergo Protodeboronation or Oxidative Deboronation , leading to permanent loss of the boron moiety [2, 3].
Visualization: The Stability Landscape
The following diagram maps the transformation pathways. Note that the path to the "Open Boronic Acid" is reversible, while the paths to "Phenol/Benzyl Alcohol" are irreversible.
Figure 1: Mechanistic pathways of benzoxaborole stability.[1] The reversible equilibrium with the open form is often mistaken for degradation.
Storage & Handling Protocols
User Query: "How should I store my solid stock vs. my working solution to prevent degradation?"
Scientist’s Response:
Benzoxaboroles are remarkably robust in the solid state but vulnerable in solution due to the "Boron Advantage" — the empty p-orbital that invites nucleophilic attack.
Protocol A: Solid State Storage (Long-Term)
Temperature: Store at -20°C . While stable at room temperature for short periods, cold storage minimizes slow oxidative deboronation [4].
Atmosphere: Flush vials with Argon or Nitrogen before sealing. Oxygen is the primary enemy over long durations.
Container: Use amber glass vials with PTFE-lined caps. Avoid standard plastics for long-term storage as boron compounds can leach or adsorb [5].
Protocol B: Solution Handling (Working Stocks)
Solvent Choice: DMSO is the gold standard. Avoid protic solvents (methanol/ethanol) for long-term storage as they can form solvolysis adducts.
pH Control: Maintain pH 6.0 – 7.5 .
Why? At pH > 9, the boron atom becomes anionic (tetrahedral), increasing solubility but altering reactivity. At pH < 2, acid-catalyzed protodeboronation accelerates [6].
User Query: "I formulated my compound with mannitol and the activity dropped. Why?"
Scientist’s Response:
You have inadvertently triggered the Diol Trap . Benzoxaboroles are designed to bind cis-diols (like those in fungal tRNA or bacterial sugars).
The Issue: Excipients with 1,2-diols or 1,3-diols (e.g., Mannitol, Sorbitol, Glycerol, Dextrose) will covalently bind to the benzoxaborole, forming a stable cyclic ester [1]. This reduces the concentration of the free drug.
The Fix: Use non-diol excipients such as:
Buffers: Phosphate, Citrate, or TRIS.
Tonicity Agents: Sodium Chloride (NaCl).
Solubilizers: Cyclodextrins (specifically HP-β-CD) are generally compatible as the inclusion complex does not involve covalent boron bonding, but validation is required.
Troubleshooting & Analytics
User Query: "My HPLC shows a split peak. Is my column broken or my compound degrading?"
Scientist’s Response:
This is likely a chromatographic artifact caused by the interconversion of the open and closed forms on the column.
Troubleshooting Guide: The "Split Peak" Phenomenon
If the rate of ring opening/closing is comparable to the chromatographic timescale, you will see peak broadening or splitting (dynamic NMR effect on an HPLC scale).
Recommended HPLC Method:
Column: Use a column technology that minimizes metal interactions (e.g., Waters MaxPeak™ or equivalent), as boronic acids can interact with stainless steel [7].
Mobile Phase: Acidic conditions stabilize the neutral form and suppress ionization.
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Post-Column Derivatization (Advanced): For high specificity, use Alizarin Red S . It forms a fluorescent complex specifically with boronic acids, allowing you to distinguish boron-containing degradation products from non-boron impurities [8].
Diagnostic Flowchart[2]
Figure 2: Decision tree for diagnosing benzoxaborole stability issues.
Frequently Asked Questions (FAQ)
Q: Can I autoclave my benzoxaborole solution?A:No. While the ring is thermally stable, the high temperature and pressure in the presence of steam can accelerate irreversible hydrolytic cleavage (protodeboronation). Use sterile filtration (0.22 µm PVDF or PES membranes).
Q: Why does my compound turn yellow over time?A: Yellowing often indicates oxidative degradation leading to phenolic byproducts (which can form quinones). This confirms oxygen exposure. Ensure your storage containers are air-tight and flushed with inert gas.
Q: Is the "Open Form" toxic?A: Generally, no. The open form is simply the boronic acid derivative. However, its physicochemical properties (solubility, permeability) are different, which will affect your experimental potency data [1].
References
Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore.
Source: ACS Medicinal Chemistry Letters (2016).
Context: Establishes the preference for the closed ring form in aqueous media and the rapid equilibrium mechanism.
Boronic acid with high oxidative stability and utility in biological contexts.
Source: PNAS (2021).
Context: Discusses the oxidative deboronation mechanism and the superior stability of benzoxaboroles (boralactones) compared to simple boronic acids.[1][2][3][4]
Protodeboronation.
Source: Wikipedia / General Chemical Reference.
Context: Defines the irreversible cleavage of the C-B bond under acidic/basic/metal-catalyzed conditions.
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore.
Source: Journal of Organic Chemistry (via PMC).
Context: Provides data on storage stability and the impact of electron-donating/withdrawing groups on oxidation rates.[2][3][4]
Preventing Chemical Degradation of Drug Products.
Source: FTLO Science.
Context: General pharmaceutical guidelines on packaging and hydrolysis prevention (desiccants, light protection).
Influence of pH on the Stability of Pharmaceutical Compounds.
Source: Journal of Chemistry (2024).
Context: Highlights the critical role of pH in catalyzing hydrolysis and degradation in drug formulations.
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.
Source: Waters Application Notes.
Context: Technical guide on HPLC methods for boronic acids, emphasizing the need to prevent metal interactions.
Selective on-line detection of boronic acids... by post-column reaction with alizarin.
Source: Journal of Chromatography A (2015).[5]
Context: Describes the specific analytical method for detecting boronic species using Alizarin Red S.
Optimizing reaction conditions for amino-substitution on benzoxaboroles
Technical Support Center: Benzoxaborole Synthesis & Optimization Subject: Optimizing Reaction Conditions for Amino-Substitution on Benzoxaboroles Ticket ID: BXZ-OPT-4492 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Benzoxaborole Synthesis & OptimizationSubject: Optimizing Reaction Conditions for Amino-Substitution on Benzoxaboroles
Ticket ID: BXZ-OPT-4492
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties introducing amino groups onto the benzoxaborole scaffold. This is a non-trivial transformation because the Lewis acidic boron atom interferes with standard nucleophilic aromatic substitution (
) and reductive amination protocols. The boron center acts as an electron sink, coordinating with nucleophiles (bases, amines) to form unreactive "ate" complexes, or conversely, activating the ring in unexpected ways.
This guide moves beyond standard literature to address the practical causality of reaction failure: Boron Speciation Control.
Module 1: Critical Reaction Parameters
The Boron Paradox in
Reactions
If you are attempting to displace a halogen (typically fluorine at C6) with an amine, you must account for the boron atom's orbital vacancy.
The Trap: In standard
, you use a strong base to deprotonate the amine. With benzoxaboroles, strong bases (OH⁻, alkoxides) coordinate to the boron first, converting the neutral, electron-withdrawing boron into a negatively charged, electron-donating boronate anion.
The Consequence: The ring becomes electron-rich (deactivated), killing the
reaction.
The Fix: Use non-coordinating, bulky organic bases or rely on the amine itself as the base in polar aprotic solvents.
Solvent & Base Selection Matrix
Parameter
Recommended
Avoid
Technical Rationale
Solvent
DMSO, DMF, NMP
Alcohols, Water
Protic solvents promote equilibrium with the open boronic acid form; Aprotic solvents stabilize the transition state.
Base
DIPEA, TEA,
NaOH, NaOEt, t-BuOK
Strong bases form the unreactive boronate anion (tetrahedral species).
Temp
60°C – 90°C
>110°C
High temps accelerate protodeboronation (C-B bond cleavage).[1]
Catalyst
None (usually)
Pd/Cu (careful use)
Transition metals can facilitate transmetallation/deboronation if not ligand-protected.[1]
Module 2: Standardized Protocols
Protocol A:
for 6-Amino-Benzoxaboroles
Target: Direct amination of the aromatic ring.
Preparation: Dissolve 6-fluorobenzoxaborole (1.0 equiv) in anhydrous DMSO (0.2 M).
Reagent Addition: Add the amine (3.0 equiv). If the amine is a salt (e.g., HCl salt), add DIPEA (3.5 equiv).
Note: Do not add strong inorganic bases like NaOH.[1]
Reaction: Heat to 80°C under
for 4–12 hours. Monitor by HPLC (avoid GC due to boroxine formation).
Target: Amination via aldehyde precursors (e.g., 2-formylphenylboronic acid).
Imine Formation: Combine boronic acid aldehyde and amine in MeOH/THF (1:1).[1] Stir for 2 hours.
Observation: The reaction often proceeds through a cyclic imino-boronate intermediate.
Reduction: Add
(1.5 equiv) at 0°C.
Quench: Quench with dilute acetic acid, not strong mineral acid, to prevent ring hydrolysis issues during isolation.
Module 3: Visualizing the Mechanism
The following diagram illustrates the competing pathways. Your goal is to keep the boron in the Neutral
State to maintain electron-withdrawing character for .
Caption: Figure 1. Mechanism selection. Strong bases coordinate boron, deactivating the ring (Red path). Weak bases allow
to proceed (Green path).
Module 4: Troubleshooting & FAQs
Q1: My yield is low, and I see a spot on TLC that doesn't move.
Diagnosis: You likely have Boroxine formation (trimerization) or strong interaction with the silica.
Fix:
Boroxine Check: Add a drop of water or pinacol to your NMR sample.[1] If the spectrum sharpens, it was a dehydration trimer.
Purification: Do not use standard silica gel.[1] The acidic silanols bind the basic amine and the Lewis acidic boron.
Solution: Use Neutralized Silica (flush column with 1%
in Hexane before use) or use Reverse Phase (C18) chromatography with 0.1% Formic Acid.[1]
Q2: The product disappears during workup (Protodeboronation).
Diagnosis: C-B bond cleavage. This is catalyzed by metals (Pd, Cu) and high pH.
Fix:
pH Control: Never allow the pH to exceed 10 or drop below 2 during workup.
Scavengers: If you used a metal catalyst (e.g., for a prior coupling step), use a scavenger resin (e.g., QuadraPure™) before the amination step. Metal residues catalyze deboronation.[1]
Q3: The reaction stalls at 50% conversion.
Diagnosis: Product Inhibition. The product (an amino-benzoxaborole) is a better ligand for the boron than the starting material, potentially forming stable dimers.
Fix:
Temperature: Increase temperature to 80-90°C to break intermolecular B-N coordination.
Solvent: Switch to a highly polar solvent like DMSO to solvate the species and discourage aggregation.
Module 5: Troubleshooting Logic Flow
Use this decision tree when your reaction fails.
Caption: Figure 2. Diagnostic flowchart for common synthetic failures in benzoxaborole chemistry.
References
Design and Synthesis of Tavaborole Analogs:
Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of psoriasis." Bioorganic & Medicinal Chemistry Letters.
Boron Speciation and Acidity:
Adamczyk-Woźniak, A., et al. (2015).[1] "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry.
Protodeboronation Mechanisms:
Cox, P. A., et al. (2017).[1] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
Purification of Boronic Acids:
Hall, D. G. (Ed.).[1][2][3][4] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Chapter on Isolation/Purification).
Addressing boron-deborylation in 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol synthesis
Technical Support Center: Synthesis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis of 4...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol. This resource, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on mitigating the common and often frustrating side reaction of boron-deborylation (protodeboronation). Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.
This section addresses specific experimental issues in a direct question-and-answer format. We move beyond simple procedural steps to explain the underlying chemistry, empowering you to make informed decisions in the lab.
Question 1: My reaction has a low yield, and I've isolated a significant, less polar byproduct. What is it and how can I be sure?
Answer:
The most probable byproduct, especially if it's less polar than your target compound, is the protodeborylated species: 3-amino-5-fluoroaniline . This occurs when the C-B bond is cleaved and replaced by a C-H bond, a common side reaction known as protodeboronation.[3]
How to Confirm the Byproduct's Identity:
¹H NMR Spectroscopy: The most telling sign is the disappearance of the benzylic protons (the -CH₂- group adjacent to the oxaborole ring), which typically appear as a singlet around 4.9-5.1 ppm. In the deborylated product, you would instead see aromatic protons in that region.
Mass Spectrometry (MS): The deborylated byproduct will have a molecular weight that is lower than the target compound by the mass of the B(OH)O fragment.
Target (C₇H₇BFNO₂): MW ≈ 166.95 g/mol
Byproduct (C₆H₆FN): MW ≈ 111.12 g/mol
¹¹B NMR Spectroscopy: Your product sample will show a characteristic signal for the tetrahedral boronate ester. The byproduct will be silent in the ¹¹B NMR spectrum.
This side reaction is particularly prevalent when reaction conditions are not strictly controlled, especially concerning pH and temperature.[1][4]
Question 2: I've confirmed protodeboronation is the issue. What are the critical parameters to adjust in my synthesis to minimize this side reaction?
Answer:
Minimizing protodeboronation requires a multi-faceted approach focused on controlling the reaction environment. The mechanism can be catalyzed by both acid and base, so maintaining an appropriate pH is crucial.[3]
Here is a breakdown of key parameters and the rationale for their adjustment:
Maintain pH in the neutral to slightly acidic range (pH 5-7) during workup and purification. Rationale: Both acid- and base-catalyzed pathways for protodeboronation are minimized at neutral pH.[3] The benzoxaborole structure itself is more stable than the open-chain boronic acid precursor, especially against hydrolysis and subsequent degradation.[5][6]
Temperature
Elevated temperatures (> 80 °C) for extended periods.
Keep temperatures as low as reasonably possible to achieve the desired reaction rate. Rationale: Protodeboronation, like many undesired side reactions, is accelerated at higher temperatures.
Solvent
Protic solvents, especially water, in the presence of strong acid or base.
Use anhydrous aprotic solvents (e.g., THF, Dioxane) for steps sensitive to hydrolysis. If water is necessary, use buffered solutions. Rationale: Water is the proton source for the reaction. While benzoxaboroles are relatively stable in water, the open-chain intermediates that can exist in equilibrium are more susceptible.[5]
Reaction Time
Excessively long reaction times.
Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Rationale: Prolonged exposure to reaction conditions increases the likelihood of byproduct formation.
Atmosphere
Presence of oxygen, especially with certain catalysts or intermediates.
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: While the primary issue is protodeboronation, oxidative deboronation can also occur, leading to different byproducts.[7] An inert atmosphere is a general best practice for robust organometallic chemistry.
By carefully controlling these parameters, you can significantly shift the reaction equilibrium towards the desired 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol product.
Question 3: The deborylated byproduct is difficult to separate from my desired compound. What purification strategies do you recommend?
Answer:
The polarity difference between your target benzoxaborole and the deborylated aniline byproduct can be exploited for purification, though it can be challenging.
Recommended Purification Methods:
Silica Gel Column Chromatography (with caution):
Challenge: Benzoxaboroles, being Lewis acidic, can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and poor separation.[7] This interaction can also sometimes promote on-column degradation.
Solution:
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The less polar deborylated byproduct will elute first.
Reversed-Phase Chromatography (RP-HPLC):
Rationale: This is often the most effective method for purifying polar, hydrophilic compounds like benzoxaboroles.[7] The separation is based on hydrophobicity, and the non-polar byproduct will be retained longer than the more polar product.
Typical Conditions: A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like formic acid or TFA (0.1%) is standard.
Acid/Base Extraction (during workup):
Rationale: You can exploit the basicity of the amino group on both your product and the byproduct.
Procedure:
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
Extract with a dilute aqueous acid (e.g., 1M HCl). Both compounds should move to the aqueous layer.
Wash the organic layer to remove non-basic impurities.
Carefully basify the aqueous layer with a base like NaHCO₃ or Na₂CO₃ to a pH of ~7-8 and extract your product back into an organic solvent. This process can help remove non-basic impurities but may not efficiently separate the product from the deborylated aniline.
Frequently Asked Questions (FAQs)
What exactly is boron-deborylation (protodeboronation)?
Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively removing the boron functional group from the molecule.[3] In the context of your synthesis, the aryl-B(OH)O bond is broken. This is a significant issue in syntheses utilizing boronic acids and their derivatives because it directly reduces the yield of the desired boron-containing target molecule and introduces a purification challenge.
What is the underlying mechanism of protodeboronation?
The mechanism of protodeboronation is highly dependent on the pH of the medium.
Base-Catalyzed Pathway: In basic conditions, a hydroxide ion attacks the Lewis acidic boron atom to form a more electron-rich tetrahedral boronate anion. This increased electron density on the aromatic ring facilitates the cleavage of the C-B bond, with a proton source (like water) protonating the ipso-carbon.[4]
Acid-Catalyzed Pathway: Under acidic conditions, the reaction involves protonation of the boronic acid group, making it a better leaving group, followed by attack of a nucleophile (like water) at the ipso-carbon to displace the boron moiety.[2]
The general stability of the benzoxaborole ring helps to suppress these processes compared to an open-chain boronic acid, but the equilibrium between the closed and open forms means these pathways remain relevant.[5]
How does the electronic nature of the substituents (amino and fluoro groups) affect the stability of my target molecule?
The electronic properties of substituents on the aromatic ring play a crucial role.
Amino Group (-NH₂): This is a strong electron-donating group, which increases the electron density on the aromatic ring. This generally makes the aryl group more susceptible to electrophilic attack, which can be a key step in some protodeboronation mechanisms.
Fluoro Group (-F): This is an electron-withdrawing group via induction but can be a weak donating group via resonance. Its net effect is to decrease the electron density on the ring. Electron-withdrawing groups can sometimes stabilize the C-B bond but can also make the boron atom more Lewis acidic.
The interplay of these two groups determines the overall susceptibility of the C-B bond to cleavage.
How stable is the final 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol product for storage?
The crystalline solid form of the product is generally stable when stored under appropriate conditions. Benzoxaboroles are known to be significantly more robust than their corresponding open-chain arylboronic acids.[6] For long-term storage, it is recommended to keep the solid in a dark place, under an inert atmosphere, and at a cool temperature (2-8°C), as indicated by commercial suppliers. In solution, especially aqueous solutions at non-neutral pH, gradual degradation via hydrolysis and potential deborylation can occur over time.
Visualizing the Chemistry: Diagrams and Workflows
Synthetic Pathway and Side Reaction
The following diagram illustrates a common synthetic route to the target compound and highlights where the undesired protodeboronation side reaction occurs.
Caption: General synthesis and the competing protodeboronation pathway.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose and systematically address low yields caused by deborylation.
Caption: A logical workflow for troubleshooting low product yields.
Protocol: Optimized Synthesis to Minimize Protodeboronation
This protocol represents a generalized procedure incorporating best practices to avoid the pitfalls of deborylation. Note: This is an illustrative protocol and should be adapted based on literature precedents for the specific starting materials.
Objective: To synthesize 4-Amino-6-fluorobenzo[c][1][2]oxaborol-1(3H)-ol while minimizing the formation of the protodeborylated byproduct.
Step 1: Miyaura Borylation
To an oven-dried flask under an Argon atmosphere, add the starting aryl bromide (e.g., 1-bromo-3-amino-5-fluorotoluene), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), potassium acetate (KOAc) (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
Add anhydrous 1,4-dioxane via cannula.
Degas the mixture with Argon for 15 minutes.
Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the aryl bromide.
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.
Wash the filtrate with a saturated aqueous solution of NH₄Cl (a mildly acidic buffer) and then with brine. Avoid strong acids or bases.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronate ester intermediate.
Step 2: Benzylic Bromination and Cyclization
Dissolve the crude boronate ester in an anhydrous solvent like CCl₄ or acetonitrile under Argon.
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as AIBN (0.1 eq.).
Heat the mixture to reflux (e.g., 70-80°C) and monitor the reaction progress carefully. The reaction is often complete in 2-4 hours.
Cool the reaction to room temperature. Filter off the succinimide byproduct.
Concentrate the filtrate. The resulting crude benzyl bromide is often taken to the next step without extensive purification.
Dissolve the crude material in a mixture of THF and water (e.g., 10:1 v/v).
Heat gently (e.g., 50°C) for 1-2 hours to facilitate hydrolysis of the pinacol ester and intramolecular cyclization.
Cool to room temperature, and remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
Dry over Na₂SO₄, filter, and concentrate.
Purify the crude product using the chromatography methods described in the troubleshooting section (e.g., deactivated silica gel).
References
Aldridge, S., & Coombs, D. L. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Yin, K., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
Hall, D. G., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]
Coombs, D. L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]
Liu, A. T., et al. (2023). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Pharmacology & Translational Science. [Link]
Woerly, E. M. (2013). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
Jakeman, D. L., et al. (2023). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Organic & Biomolecular Chemistry. [Link]
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]
Reddy, P. V., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science. [Link]
Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. The Journal of Organic Chemistry. [Link]
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ResearchGate. [Link]
Reddy, P. V., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. RSC Publishing. [Link]
Johnson, N. W., et al. (2017). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry. [Link]
Reddy, P. V., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PubMed Central. [Link]
Welcome to the technical support hub for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol . This guide addresses the specific physicochemical and biological bottlenecks preventing this compound from reaching its intracellular target (Leucyl-tRNA synthetase).
Key Functionality: The boron atom acts as a Lewis acid.
The Permeability Paradox: While the neutral form is lipophilic enough to permeate membranes, the boron center readily ionizes at physiological pH (forming a hydroxyboronate anion), drastically reducing passive diffusion. Additionally, the compound is a known substrate for active efflux pumps in Gram-negative pathogens.
Troubleshooting Modules
Ticket #001: Low Intracellular Accumulation at Physiological pH[1]
User Issue: "I observe good enzyme inhibition in cell-free assays (
), but MIC values are poor in E. coli or P. aeruginosa at pH 7.4."
Root Cause Analysis:
The oxaborole ring exists in a pH-dependent equilibrium.[1] The boron atom (Lewis acid) accepts a hydroxide ion from water to form a tetrahedral, negatively charged boronate anion. Charged species cannot passively diffuse through the lipid bilayer.
Anionic Form (Tetrahedral): Impermeable (requires porins).[1]
Solution Protocol: pH-Adjusted PAMPA Assay
To validate if ionization is the blockade, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) across a pH gradient.
Preparation: Dissolve compound to 10 mM in DMSO.
Donor Plate: Prepare buffers at pH 5.5, 6.5, and 7.4.
Note: At pH 5.5, the equilibrium shifts toward the neutral form, theoretically increasing permeability.
Execution: Incubate for 5 hours.
Readout: If permeability (
) is high at pH 5.5 but low at pH 7.4, your issue is ionization, not molecular size.
Visualizing the Equilibrium:
Caption: The pH-dependent equilibrium between the permeable neutral form and the impermeable anionic form.[1]
Ticket #002: High Efflux in Gram-Negative Strains[1]
User Issue: "My compound enters the cell but is immediately ejected, leading to resistance."
Root Cause Analysis:
Benzoxaboroles are frequent substrates for Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system in Enterobacteriaceae.[1] The 4-amino substitution may alter recognition by the AcrB transporter binding pocket.
Diagnostic Protocol: Efflux Accumulation Assay
Use a fluorescent dye accumulation assay with and without an Efflux Pump Inhibitor (EPI).[1]
Cell Prep: Grow E. coli (wild type) and
(knockout) strains to mid-log phase.
Inhibitor: Treat wild-type cells with PA
N (Phenylalanine-arginine -naphthylamide) at 20 g/mL (sub-inhibitory concentration).[1]
Lyse cells and measure intracellular concentration via LC-MS/MS.[1]
Interpretation:
If Accumulation (WT + PA
N) >> Accumulation (WT alone), efflux is the primary barrier.
Visualizing the Efflux Pathway:
Caption: The kinetic competition between porin-mediated influx and AcrAB-TolC mediated efflux.
Ticket #003: Synthesis of Prodrugs to Mask Polarity
User Issue: "I need a chemical modification to enhance passive diffusion without permanently altering the pharmacophore."
Solution Strategy:
The B-OH group is the polarity "anchor." You can mask this by forming a boronic ester prodrug .[1] Since the boron-tRNA interaction (the mechanism of action) requires the free B-OH, the prodrug must be hydrolyzable inside the cytoplasm.
Recommended Chemistry:
Synthesize a cyclic boronic ester using a 1,2-diol or 1,3-diol linker.[1]
Reagent: Pinacol is too stable.[1] Use less stable diols like mannitol or simple propylene glycol derivatives to ensure hydrolysis in the aqueous cytoplasm.
Reagent: 1 equivalent of diol (e.g., ethane-1,2-diol).
Conditions: Dehydrating conditions (Toluene reflux with Dean-Stark trap) to drive ester formation.
Result: A neutral, lipophilic boronic ester that crosses the membrane and hydrolyzes back to the active parent drug + diol upon contact with cytoplasmic water.
Mechanism of Action: Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site."[1][4] Science, 316(5832), 1759-1761.[1]
Boron Chemistry & Permeability: Baker, S. J., et al. (2011).[1] "Therapeutic potential of boron-containing compounds."[1] Future Medicinal Chemistry, 3(10), 1275-1288.[1]
Efflux Mechanisms: Nikaido, H., & Takatsuka, Y. (2009).[1] "Mechanisms of RND multidrug efflux pumps." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(5), 769-781.[1]
Benzoxaborole Transport: Zhang, Y. K., et al. (2011).[1] "Design and synthesis of boron-containing macromolecules for biomedical applications." Medicinal Research Reviews, 31(6), 817-874.[1]
Minimizing impurities in large-scale benzoxaborole synthesis
Topic: Minimizing Impurities in Large-Scale Benzoxaborole Synthesis Target Audience: Process Chemists, CMC Leads, and Scale-up Engineers Current Status: ONLINE Introduction: The Boron Paradox Welcome to the Benzoxaborole...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Impurities in Large-Scale Benzoxaborole Synthesis
Target Audience: Process Chemists, CMC Leads, and Scale-up Engineers
Current Status:ONLINE
Introduction: The Boron Paradox
Welcome to the Benzoxaborole Technical Support Center. If you are here, you are likely facing the "Boron Paradox": the same empty p-orbital that gives benzoxaboroles (like Tavaborole and Crisaborole ) their therapeutic potency makes them a magnet for nucleophiles, oxidants, and protic solvents during scale-up.
This guide moves beyond standard literature. We treat the synthesis not as a linear recipe, but as a battle against thermodynamic equilibrium. Below are the specific troubleshooting modules for the three critical phases of production: Borylation , Cyclization , and Purification .
Module 1: The Borylation Checkpoint
Critical Phase: Introduction of the Boron Moiety
Common Route: Lithium-Halogen Exchange followed by Borate Trapping.
Q: My HPLC shows a persistent "Des-Boron" impurity (Ar-H) at ~5-10%. Increasing the borate equivalents doesn't help. Why?
A: You are likely seeing the "Wet Lithiation" effect or "Inverse Quench" failure.
In large-scale batch reactors, the "Des-Boron" impurity (Protodeboronation precursor) is rarely due to a lack of borate. It is caused by proton sources destroying the aryl-lithium intermediate before it finds a boron atom.
The Mechanism: The aryl-lithium species is a "hard" nucleophile. If your solvent (THF/MeTHF) has >200 ppm water, or if the reactor headspace is not strictly inert, the aryl-lithium abstracts a proton immediately.
The Scale-Up Trap: At -78°C in a 2000L reactor, localized "hot spots" (where T > -40°C) during n-BuLi addition cause the aryl-lithium to react with the THF solvent itself (via fragmentation), creating the Ar-H impurity.
Corrective Protocol:
Switch to Flow Chemistry (Recommended): Moving the lithiation step to a continuous flow reactor reduces residence time from hours to seconds (e.g., <1.5s residence time).[1] This prevents the unstable aryl-lithium from degrading before meeting the borate electrophile.
The "Barbier" Mode: Instead of sequential addition (Ar-Br + nBuLi -> Ar-Li ... then add Borate), premix the Aryl Bromide and the Triisopropyl Borate (borate is usually inert to Ar-Br). Then add n-BuLi. This ensures the transient Ar-Li is trapped immediately upon formation (In-situ quench).
Q: I see a "Dimer" impurity (Ar-Ar) that complicates isolation.
A: This is the Wurtz-Fittig Homocoupling product.
This occurs when the Aryl-Lithium reacts with the unreacted Aryl-Bromide.
Root Cause: Slow addition of n-BuLi or poor mixing. If Ar-Li "pools" while Ar-Br is still present, they couple.
Fix: Increase mixing tip speed (Reynolds number > 10,000). Ensure n-BuLi addition is rapid enough to consume Ar-Br quickly, but controlled enough to manage the exotherm.
Module 2: The Cyclization & Stability Phase
Critical Phase: Ring Closure and Handling
Q: During acid hydrolysis to close the ring, my product yield drops, and I see a phenol (Ar-OH) impurity.
A: You are triggering Oxidative Deboronation.
While benzoxaboroles are more stable than open boronic acids, the C-B bond is labile in the presence of reactive oxygen species (ROS) or trace metals.
The Mechanism: The C-B bond inserts oxygen (via a peroxide intermediate or metal catalysis), followed by hydrolysis to the phenol.
Diagnosis: This impurity (e.g., 4-fluoro-2-(hydroxymethyl)phenol in Tavaborole synthesis) often has a distinct RRT (Relative Retention Time) and is UV-active.
Troubleshooting Steps:
Degas Solvents: Sparge all hydrolysis solvents (HCl/Water) with Nitrogen for 30 mins.
Chelation: If you used a Pd-catalyst upstream (Miyaura borylation), residual Pd (>10 ppm) will catalyze oxidation during the acidic workup. Add a scavenger (e.g., SiliaMetS® Thiol) before the hydrolysis step.
Q: The product purity varies wildly during drying (99% -> 95%).
A: You are fighting the Boroxine Equilibrium.
Benzoxaboroles can dehydrate to form trimeric boroxines (anhydrides) under heat and vacuum. While this is reversible, it messes up stoichiometry and weight-based assays.
The Fix: Do not over-dry. Benzoxaboroles are often isolated as hydrates or in equilibrium with atmospheric moisture. Define a "LOD (Loss on Drying)" specification that accounts for the equilibrium water, rather than trying to drive it to 0%, which forces boroxine formation.
Module 3: Purification (The "Sticky" Zone)
Critical Phase: Isolating the Solid
Q: Column chromatography is failing. The compound streaks/tails and recovery is <60%.
A: Never chromatograph benzoxaboroles on standard Silica.
The Lewis-acidic boron binds irreversibly to the silanol groups (Si-OH) on the silica gel.
Dissolution: Dissolve crude in basic water (pH 10-11). The benzoxaborole becomes the anionic boronate (water-soluble).
Filtration: Filter off non-acidic organic impurities (dimers, unreacted halides) which are insoluble in water.
Precipitation: Slowly acidify the filtrate to pH 2-3. The benzoxaborole reverts to its neutral form and crashes out.
Polishing: Recrystallize the resulting solid from Toluene/Heptane or Ethanol/Water.
Visualizing the Impurity Landscape
The following diagram maps the genesis of critical impurities. Use this to identify where in your process the failure originated.
Figure 1: The Impurity Cascade.[2] Red paths indicate failure modes driven by process deviations (Temperature, Moisture, Mixing).
Summary of Critical Process Parameters (CPPs)
Parameter
Target Range
Consequence of Deviation
Lithiation Temp
-78°C to -60°C (Batch)
> -40°C leads to rapid Protodeboronation (Ar-H).
Water Content (KF)
< 100 ppm (Solvents)
Hydrolysis of Borate ester; low yield.
Quench pH
pH 1-2 (Hydrolysis)
pH > 4 prevents full cyclization; pH < 1 may degrade labile groups.
Residual Pd
< 10 ppm
Catalyzes Oxidation to Phenol during workup/storage.
References
Flow Process for Production of Crisaborole Using Organolithium Chemistry. ACS Omega. (2025). Demonstrates the superiority of flow chemistry in controlling the -78°C exotherm and minimizing protodeboronation.
Protodeboronation: Mechanism and Control. Wikipedia / Chemical Reviews. Explains the acid/base catalyzed pathways for C-B bond cleavage.
Process for preparation of Tavaborole. Google Patents (WO2017125835A1). Details the specific impurity profiles (Impurity A/B) and purification via recrystallization.
Functional Group Compatibility of the Benzoxaborolone Pharmacophore. PMC (NIH). Discusses oxidative stability and the equilibrium between the open acid and cyclic form.
Recrystallization Techniques for Purification. XULA Digital Commons. General principles applied to the specific solubility profile of benzoxaboroles (pH swing).
Strategies to reduce resistance development against benzoxaborole antifungals
Subject: Strategies to Reduce Resistance Development Against Benzoxaborole Antifungals Introduction Welcome to the Benzoxaborole Technical Support Center. As researchers deploying this unique class of boron-based antifun...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Strategies to Reduce Resistance Development Against Benzoxaborole Antifungals
Introduction
Welcome to the Benzoxaborole Technical Support Center. As researchers deploying this unique class of boron-based antifungals (e.g., tavaborole, epetraborole), you are working with a distinct Mechanism of Action (MoA): the Oxaborole tRNA Trapping (OBORT) mechanism.[1]
Unlike azoles or echinocandins, benzoxaboroles target the leucyl-tRNA synthetase (LeuRS) editing domain. While this provides a low cross-resistance profile, the plasticity of the LeuRS editing pocket presents specific resistance challenges. This guide provides troubleshooting workflows and experimental strategies to characterize and mitigate these resistance mechanisms.
User Question: "My MIC values for tavaborole are fluctuating significantly between replicates. Is the drug degrading, or is my assay flawed?"
Technical Insight: The Boron-pH Factor
Benzoxaboroles rely on the boron atom's ability to form a reversible covalent adduct with the cis-diol of the tRNA's 3'-terminal adenosine. This equilibrium is pH-dependent. Standard RPMI 1640 media can drift in pH during incubation, altering the ionization state of the boron atom and the stability of the drug-tRNA-enzyme complex.
Troubleshooting Protocol: pH-Stabilized MIC Assay
Objective: Eliminate environmental variables to determine true baseline susceptibility.
Buffer Selection: Do not rely solely on bicarbonate buffering in RPMI. Supplement with MOPS (0.165 M) adjusted strictly to pH 7.0 - 7.2 .
Note: High inoculum effects are pronounced in LeuRS inhibitors due to the stoichiometric nature of enzyme inhibition.
Visualization: The OBORT Mechanism
Understanding the target is the first step in troubleshooting.
Figure 1: The OBORT Mechanism. The drug locks tRNA onto the LeuRS enzyme.[2][3] Resistance often occurs when mutations (e.g., D487) destabilize this "trap."
Module 2: Characterizing Resistance Mechanisms
User Question: "I have generated a resistant mutant. How do I distinguish between an efflux pump overexpression and a specific LeuRS target mutation?"
Diagnostic Workflow
Resistance to benzoxaboroles is typically bipartite:
Target-based: Mutations in the CDC60 gene (encoding cytoplasmic LeuRS), specifically in the editing domain (e.g., D487, T319).
Efflux-based: Overexpression of CDR1/MDR1 transporters.
Step-by-Step Characterization Protocol
Step 1: The Efflux Screen (Pump Inhibition)
Before sequencing, determine if the resistance is reversible.
Prepare Plates: Two sets of MIC plates with the resistant isolate.
Add Inhibitor:
Set A: Benzoxaborole gradient only.
Set B: Benzoxaborole gradient + Chemosensitizer (e.g., PA
N for bacteria or non-toxic efflux blockers for fungi if available, though often experimental). Note: For research use, sub-inhibitory concentrations of verapamil or cyclosporine A can be used as broad ABC-transporter blockers in Candida.
Interpretation:
MIC drops >4-fold in Set B: Likely Efflux-mediated .
MIC unchanged: Likely Target Mutation (LeuRS) .
Step 2: Targeted Sequencing (LeuRS)
If efflux is ruled out, sequence the CDC60 (fungi) or leuS (bacteria) gene.
Focus Region: The CP1 Editing Domain .[3][4][5][6]
Key Residues to Check:
D487 (Aspartate 487): Critical for the "cap" that holds the drug-tRNA adduct in place.
T319 (Threonine 319): Affects editing site specificity.
Visualization: Resistance Troubleshooting Logic
Figure 2: Decision tree for characterizing benzoxaborole resistance phenotypes.
To reduce resistance frequency, chemical modification of the benzoxaborole scaffold is required to increase binding affinity (
) so that single point mutations (like D487N) are insufficient to dislodge the drug.
Modification 1: 3-Amino Derivatives: Adding an amine group at the C3 position can create additional hydrogen bonds within the editing pocket, anchoring the drug even if the "cap" is destabilized.
Modification 2: Halogenation: Fluorine substitution (as seen in tavaborole) enhances the acidity of the boron atom, strengthening the tRNA diol adduct.
References
Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[2][3][4][6][7] Science, 316(5832), 1759-1761.
Hernandez, V., et al. (2011).[4] Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap.[3] FEBS Letters, 585(19), 2986-2991.[3]
Seiradake, E., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism.[2][3][4][5][6] ACS Chemical Biology, 10(10), 2277-2285.
Clinical and Laboratory Standards Institute (CLSI). (2022). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27) and Filamentous Fungi (M38).
Technical Guide: Stability & Handling of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
This guide serves as a technical resource for researchers working with 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9).[1][2] The recommendations below synthesize specific structural analysis of this fl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers working with 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9).[1][2] The recommendations below synthesize specific structural analysis of this fluorinated benzoxaborole with established physicochemical principles of the benzoxaborole pharmacophore.
[1]
Executive Technical Summary
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol exhibits a distinct pH-dependent stability and solubility profile driven by two ionizable centers: the basic amino group (aniline-like) and the Lewis-acidic boron center.[1]
Optimal Stability: pH 2.0 – 6.0 (Acidic to slightly acidic).
Solubility Warning: High risk of precipitation at pH 6.0 – 7.5 (Approaching the isoelectric region where the molecule is predominantly neutral).
Degradation Risk: Oxidative deboronation is possible at pH > 10 in the presence of reactive oxygen species (ROS), though the benzoxaborole ring is significantly more robust than open-chain boronic acids.
Chemical Behavior & Mechanism
To troubleshoot experimental issues, you must understand the "Boron-Switch" mechanism.[1] Unlike carboxylic acids, the acidity of this compound arises from Lewis acidity (accepting an OH⁻ ion) rather than Brønsted acidity (donating an H⁺).[3]
The Equilibrium Landscape
The compound exists in equilibrium between a neutral trigonal planar form (closed ring) and an anionic tetrahedral form.
Low pH (< 4): The amino group is protonated (
).[1] The boron is neutral (). Result: High solubility, high chemical stability.
Neutral pH (5–8): The amino group deprotonates to
(neutral).[1] The boron remains largely neutral (pKa of the boron center is typically 7.0–8.0 for fluorinated benzoxaboroles). Result: The molecule is uncharged and hydrophobic. Precipitation is likely. [1]
High pH (> 9): The boron binds hydroxide to form the boronate anion (
). Result: High solubility, but increased susceptibility to nucleophilic attack or oxidation.
Figure 1: Ionization states of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol across the pH scale.[1] Note the "Neutral Zone" where solubility is lowest.[1]
Troubleshooting Guide (FAQ)
Q1: My compound precipitates when I add it to PBS (pH 7.4). Is it degrading?
Diagnosis: Likely solubility failure , not degradation.
Mechanism: At pH 7.4, the aniline amine is deprotonated (neutral), and the boron center (pKa ~7.3–7.8 due to the fluorine substituent) is only partially ionized. This maximizes the population of the uncharged, hydrophobic species.
Solution:
Dissolve First: Dissolve the stock in DMSO (up to 50 mM).
Dilute Correctly: Dilute into a buffer that is slightly basic (pH 8.5, where the boronate anion forms) or slightly acidic (pH 5.0). Avoid strictly neutral buffers for high concentrations.
Q2: I see peak splitting or broad tailing on my HPLC chromatogram.
Diagnosis: On-column ionization/interaction with silanols.
Mechanism: Boron compounds interact reversibly with the silanol groups on silica columns. Additionally, if the mobile phase pH is near the pKa of the boron (~7.5), the compound rapidly exchanges between neutral and anionic forms during the run, causing peak broadening.
Protocol Adjustment:
Acidic Method (Recommended): Use 0.1% Formic Acid or TFA in water/acetonitrile. This keeps the boron neutral and suppresses silanol ionization.
Column Choice: Use a "high-load" C18 column or a column designed for basic compounds (e.g., C18 with embedded polar groups) to reduce tailing.[1]
Q3: Is the compound stable in cell culture media (pH 7.4) for 48 hours?
Verdict:Yes , chemically stable.
Nuance: While solubility is the main risk at pH 7.4 (see Q1), the chemical integrity of the benzoxaborole ring is high. Unlike open-chain boronic acids, the cyclic oxaborole ring resists deborylation.
Validation: Monitor stability via LC-MS. You should see the parent mass (M+H or M-H). Note that in MS (ESI-), benzoxaboroles often fly as adducts with solvent or as the dehydrated dimer.
Stability & Solubility Data Summary
Parameter
Acidic (pH 2–4)
Neutral (pH 6–7.5)
Basic (pH > 9)
Dominant Species
Cationic (Ammonium)
Neutral / Zwitterionic Mix
Anionic (Boronate)
Solubility
High
Low (Risk Zone)
High
Chemical Stability
Excellent
Excellent
Good (Avoid Peroxides)
Storage Rec.
Preferred for aqueous stock
Not Recommended
Acceptable for short term
LC-MS Mode
ESI (+)
N/A
ESI (-)
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Solvent: Anhydrous DMSO or Ethanol.
Concentration: 10–50 mM.
Storage: -20°C, desiccated.
Note: Avoid storing in water or alcohols with trace acid/base for long periods, as esterification with the solvent (e.g., formation of ethyl boronate esters) can occur in equilibrium, though this is reversible upon adding water.
Protocol B: Stability Assessment via HPLC
To confirm the integrity of your specific batch:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 220 nm.
Success Criteria: Single sharp peak.
Note: If multiple peaks appear in the sample (not the standard), check for oxidation (phenol formation) or ring opening (rare).
References
Benzoxaborole Equilibrium Mechanism
Adamczyk-Woźniak, A., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Journal of Organic Chemistry.
[Link]
Grounding: Establishes the preference for the closed ring form in water and the kinetics of ring opening.
General Benzoxaborole Chemistry & Stability
Cui, J., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
[Link]
Grounding: Comprehensive review covering the Lewis acidity, pKa trends, and stability profiles of the benzoxaborole class.
Compound Identity & Properties
PubChem Compound Summary for CID 11846119 (Related Analog: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol).[1]
[Link]
Grounding: Provides physicochemical baselines for the fluorinated benzoxaborole core.
This guide provides a technical comparison of NMR acquisition strategies for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol , a structural analog of the antifungal drug Tavaborole (Kerydin). As a benzoxaborole derivative, this molecule presents unique analytical challenges due to the quadrupolar boron nucleus, the dynamic exchange of the hydroxyl proton, and the scalar coupling introduced by the fluorine substituent.
This analysis compares two primary "alternatives" for spectral acquisition: DMSO-d6 (The Full-Information System) versus CD3OD (The Structural-Confirmation System) . Selection between these solvent systems is not merely a matter of solubility but a strategic choice that dictates the visibility of exchangeable protons and the resolution of aromatic coupling patterns.
Part 1: Structural & Mechanistic Grounding
The benzoxaborole scaffold consists of a benzene ring fused to a five-membered oxaborole ring. The 4-amino-6-fluoro substitution pattern introduces specific electronic effects that define the NMR spectrum.
Key Spectral Features:
The Oxaborole "Fingerprint" (Pos 3): The methylene protons (-CH2-O-) at position 3 appear as a diagnostic singlet or broadened peak around 4.9 – 5.0 ppm .
Boron-Hydroxyl Interaction (Pos 1): The B-OH proton is highly sensitive to solvent moisture and hydrogen bonding. In aprotic polar solvents (DMSO), it appears downfield (~9.0 ppm); in protic solvents (MeOH), it vanishes due to deuterium exchange.
Fluorine Coupling (Pos 6): The 19F nucleus (spin 1/2) couples with aromatic protons, splitting signals into doublets or multiplets with characteristic
constants (6–10 Hz).
Visualizing the Coupling Network
The following diagram illustrates the scalar coupling network and the impact of the 4-amino group on chemical shifts.
Figure 1: Coupling network showing the influence of Fluorine (red) on aromatic protons H5/H7 and the shielding effect of the Amino group (blue).
Part 2: Comparative Analysis of Acquisition Alternatives
For comprehensive characterization, a single scan is often insufficient. We compare the two standard protocols to determine which best suits your analytical goal.
Comparison Matrix: DMSO-d6 vs. CD3OD
Feature
Alternative A: DMSO-d6
Alternative B: CD3OD (Methanol-d4)
Primary Utility
Full Characterization (Purity & Potency)
Structural Confirmation (Scaffold Verification)
B-OH Signal
Visible (~9.0-9.2 ppm, br s)
Invisible (Exchanged with D)
-NH2 Signal
Visible (~5.0-6.0 ppm, br s)
Invisible (Exchanged with D)
Aromatic Resolution
Moderate (Viscosity broadening possible)
High (Sharper lines, better J-coupling resolution)
Water Artifacts
Distinct H2O peak at 3.33 ppm
HDO peak at 4.87 ppm (may overlap with CH2)
Recommendation
Use for Quantification (qNMR) and full assignment.
Use for High-Res Coupling Analysis of H-F splitting.
Detailed Performance Analysis
1. The Case for DMSO-d6 (The "Full Picture" Protocol)
Mechanism: DMSO is a polar aprotic solvent that accepts hydrogen bonds but does not exchange protons. This "freezes" the labile B-OH and Ar-NH2 protons, allowing them to be integrated.
Why it matters: For a drug candidate, proving the existence of the intact B-OH moiety is critical, as boronic acids/esters can dehydrate to boroxines (trimers). A distinct B-OH peak confirms the monomeric species.
Expected Data:
9.1 ppm (1H, s, B-OH)
5.2 ppm (2H, s, NH2)
4.9 ppm (2H, s, Ring-CH2)
2. The Case for CD3OD (The "Clean" Protocol)
Mechanism: Methanol is protic and facilitates rapid deuterium exchange (
).
Why it matters: The disappearance of the broad OH and NH2 signals simplifies the aromatic region. This allows for precise measurement of the Fluorine-Proton coupling constants (
) without interference from broad exchangeable peaks.
Risk Factor: The residual HDO peak in methanol appears near 4.9 ppm, which can dangerously overlap with the diagnostic oxaborole -CH2- peak. Solution: Run the experiment at 300K or 310K to shift the HDO peak away from the methylene signal.
Part 3: Experimental Protocol & Assignment
Methodology: Step-by-Step Acquisition
To ensure reproducibility and valid comparisons, follow this self-validating protocol.
Sample Preparation:
Weigh 5–10 mg of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol.
Dissolve in 0.6 mL of DMSO-d6 (99.9% D) or CD3OD.
Critical Step: If using DMSO, ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak from broadening the B-OH signal.
Acquisition Parameters (Standard 400/600 MHz):
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long relaxation).
Relaxation Delay (D1): Set to 5–10 seconds .
Reasoning: Boron-adjacent protons and aromatic protons ortho to fluorine often have longer T1 relaxation times. A short D1 will suppress their integration, leading to quantitative errors.
Fix: Run a 19F-decoupled 1H NMR ({19F}1H). If the doublets collapse into singlets (or simple meta-coupled doublets), the splitting is confirmed as Fluorine-based.
References
Provides foundational data on H-F coupling constants in analogous fluorinated arom
Vertex Pharmaceuticals / NIH. (2012). Benzoxaborole antimalarial agents.[2][3] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Establishes the synthesis and NMR characterization of fluoro-substituted benzoxaboroles.
MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants. Molecules. Retrieved from [Link]
Validates the impact of solvent polarity (DMSO vs MeOH) on chemical shifts and coupling constants.
Confirms the commercial availability and CAS identity (947165-29-9) of the specific target compound.
Structure-activity relationship (SAR) of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol vs Tavaborole
An in-depth comparative analysis of benzoxaborole derivatives requires a rigorous examination of their structural nuances and the resulting pharmacological profiles. As a Senior Application Scientist, I have structured t...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of benzoxaborole derivatives requires a rigorous examination of their structural nuances and the resulting pharmacological profiles. As a Senior Application Scientist, I have structured this guide to move beyond superficial descriptions, focusing instead on the mechanistic causality that drives the Structure-Activity Relationship (SAR) of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol against the clinically validated benchmark, Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole).
Mechanistic Foundation: The OBORT Pathway
Both compounds belong to the benzoxaborole class, a unique pharmacophore characterized by a boron atom integrated into a cyclic hemiester fused to a benzene ring[1]. Their primary mechanism of action is the Oxaborole tRNA-Trapping (OBORT) mechanism[2].
The boron atom acts as a strong Lewis acid. Within the editing site of leucyl-tRNA synthetase (LeuRS), the boron atom undergoes a nucleophilic attack by the cis-2',3'-diols of the terminal adenosine (Ade76) of tRNA(Leu)[1]. This forms a highly stable, bidentate spiroborate adduct that physically traps the tRNA in the editing pocket, preventing catalytic turnover and arresting protein synthesis[3].
Caption: Oxaborole tRNA-trapping (OBORT) mechanism in the LeuRS editing site.
SAR Analysis: Tavaborole vs. 4-Amino-6-fluorobenzoxaborole
The efficacy of a benzoxaborole is dictated by the substituents on its benzene ring, which modulate the pKa (Lewis acidity) of the boron atom, the molecule's lipophilicity, and its ability to form target-specific hydrogen bonds[4].
Tavaborole (5-Fluoro Substitution)
Tavaborole utilizes a single electron-withdrawing fluorine atom at the 5-position.
Causality: The inductive effect of the 5-fluoro group withdraws electron density from the aromatic ring, significantly increasing the Lewis acidity of the adjacent boron atom. This lowers the pKa of the boronic acid, shifting the equilibrium toward the reactive boronate anion at physiological pH, which is critical for rapid adduct formation with tRNA[3].
This derivative introduces a divergent SAR logic by combining an electron-donating amino group at position 4 with an electron-withdrawing fluorine at position 6.
Position 6 (Fluoro): Moving the fluorine from the 5-position to the 6-position maintains the necessary inductive electron withdrawal to preserve boron's Lewis acidity. Furthermore, SAR studies indicate that 6-fluoro substitutions enhance the molecule's overall lipophilicity, facilitating superior penetration through complex fungal or mycobacterial cell envelopes[4].
Position 4 (Amino): The introduction of a primary amine at position 4 is a strategic modification. Crystallographic data of LeuRS editing domains reveal that position 4 substituents project into a solvent-exposed region rich in aspartate residues (e.g., D447, D450)[1]. The 4-amino group acts as a potent hydrogen bond donor, anchoring the molecule more rigidly within the pocket. Additionally, the amino group improves aqueous solubility, optimizing the compound's pharmacokinetic (PK) profile.
Caption: Divergent SAR logic between Tavaborole and 4-Amino-6-fluorobenzoxaborole.
Quantitative Data Comparison
The following table synthesizes the physicochemical properties and theoretical binding metrics based on established benzoxaborole SAR literature[1][4][5].
Parameter
Tavaborole
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Mechanistic Impact
Molecular Weight
151.93 g/mol
166.95 g/mol
Both are low MW, ensuring excellent nail/tissue penetration.
H-Bond Donors
1 (Hydroxyl)
3 (Hydroxyl + Primary Amine)
4-Amino compound has enhanced target anchoring capabilities.
H-Bond Acceptors
2
3
Increased polarity in the 4-Amino derivative improves solubility.
Target Affinity (LeuRS)
High (Baseline)
Very High (Predicted)
4-Amino group interacts with D447/D450 residues in the editing pocket[1].
To objectively compare these compounds, researchers must employ a self-validating experimental system that measures both isolated target affinity and whole-cell efficacy.
Protocol A: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol isolates the OBORT mechanism to quantify the thermodynamic parameters of the tRNA-LeuRS-Benzoxaborole adduct[6].
Preparation: Purify recombinant LeuRS (e.g., C. albicans or M. tuberculosis strains) and prepare a 50 µM solution in HEPES buffer (pH 7.5, 150 mM NaCl, 5 mM MgCl2).
Cofactor Addition: Saturate the LeuRS solution with 1 mM AMP (to mimic the terminal adenosine of tRNA). Self-Validation Step: Run a control without AMP; benzoxaboroles should exhibit zero binding without the ribose cis-diols[6].
Titration: Load the syringe with 500 µM of either Tavaborole or 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol.
Execution: Perform 20 injections of 2 µL at 25°C.
Analysis: Extract the dissociation constant (
) and enthalpy (). The 4-amino derivative is expected to show a more favorable (negative) due to the additional hydrogen bonding at position 4.
Protocol B: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol assesses whole-cell penetration and in vivo efficacy.
Inoculum Preparation: Prepare a standardized suspension of the target pathogen (e.g., C. albicans ATCC 90028) to
to CFU/mL in RPMI 1640 broth.
Serial Dilution: In a 96-well plate, create a two-fold serial dilution of both compounds from 64 µg/mL down to 0.03 µg/mL.
Controls:
Positive Control: Standard Tavaborole wells.
Negative Control: 1% DMSO vehicle (to ensure the solvent does not inhibit growth).
Growth Control: Broth + Inoculum (no drug).
Incubation & Readout: Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration that completely inhibits visual growth. The 6-fluoro substitution's enhanced permeability should reflect a lower or equivalent MIC compared to Tavaborole despite the added polarity of the amine.
References
TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com
Source: PharmaCompass
URL:[Link]
Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase
Source: MDPI
URL:[Link]
Structural Class of ARS Inhibitors
Source: Encyclopedia MDPI
URL:[Link]
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells
Source: NIH (National Library of Medicine)
URL:[Link]
Revolutionizing tuberculosis treatment: Pipeline of anti-Mycobacterium abscessus small molecules
Source: Charles University (CUNI) / PMC
URL:[Link]
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry
Source: NIH (National Library of Medicine)
URL:[Link]
Comparative efficacy of fluorinated vs non-fluorinated benzoxaboroles
Executive Summary: The Fluorine Effect In the development of benzoxaboroles—a class of boron-heterocycles utilized for their broad-spectrum antimicrobial and anti-inflammatory properties—fluorination is not merely a stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect
In the development of benzoxaboroles—a class of boron-heterocycles utilized for their broad-spectrum antimicrobial and anti-inflammatory properties—fluorination is not merely a structural decoration; it is a functional switch.
The core differentiator lies in the Lewis acidity of the boron center . The efficacy of benzoxaboroles, particularly in inhibiting leucyl-tRNA synthetase (LeuRS), depends on the formation of a stable tetrahedral adduct with the cis-diols of the tRNA's 3'-terminal adenosine.
Non-Fluorinated Benzoxaboroles: Exhibit a higher pKa (~7.4–8.6), resulting in weaker Lewis acidity at physiological pH. This leads to a more reversible (labile) adduct with the target tRNA, often correlating with lower potency.
Fluorinated Benzoxaboroles (e.g., Tavaborole): The electron-withdrawing nature of fluorine (inductive effect, -I) significantly lowers the pKa (to ~6.7). This enhances the electrophilicity of the boron atom, stabilizing the drug-tRNA-enzyme complex and dramatically improving IC50 values.
Physicochemical & Mechanistic Comparison
The following table synthesizes experimental data comparing the parent benzoxaborole scaffold with its 5-fluoro analog (Tavaborole).
Table 1: Physicochemical and Efficacy Profile
Feature
Non-Fluorinated Parent (AN2690 Analog)
Fluorinated (5-Fluoro, Tavaborole)
Impact of Fluorination
Structure
1-hydroxy-2,1-benzoxaborole
5-fluoro-1-hydroxy-2,1-benzoxaborole
-I Effect (Inductive withdrawal)
pKa
7.4 – 8.2
6.7 ± 0.2
Increased Acidity (Closer to physiological pH)
Lewis Acidity
Moderate
High
Stronger Adduct Formation
LogP
~1.0
~1.2 – 1.6
Enhanced Permeability (Nail/Membrane)
Metabolic Stability
Susceptible to oxidative deborylation
Resistant (blocks C5 oxidation)
Extended Half-life
Primary Target
Fungal LeuRS (Editing Domain)
Fungal LeuRS (Editing Domain)
Tighter Binding Affinity
MIC (C. albicans)
4 – 8 µg/mL
0.25 – 1 µg/mL
4-16x Potency Increase
Mechanistic Pathway: The "Trapping" Mechanism
The efficacy of these compounds relies on the "Oxaborole tRNA Trapping" mechanism.[1] The diagram below illustrates how the activated boron center intercepts the mischarged tRNA.
Figure 1: Mechanism of Action illustrating how fluorination stabilizes the Boron-tRNA adduct, leading to sustained inhibition of protein synthesis.
Pharmacokinetics: The Metabolic Shield
Fluorine substitution is frequently employed to block metabolic "soft spots."[2] In benzoxaboroles, the aromatic ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes.
Oxidative Blockade: The C5 position (para to the boron) is a common site for hydroxylation. Substituting hydrogen with fluorine at C5 (as in Tavaborole) sterically and electronically blocks this oxidation, preventing rapid clearance.
Nail Penetration: For onychomycosis treatments, the drug must penetrate the keratin matrix. The 5-fluoro substitution increases lipophilicity (LogP) slightly without significantly increasing molecular weight (MW ~152 Da), optimizing the flux through the nail plate compared to non-fluorinated or bulkier analogs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Boron pKa via Spectrophotometric Titration
Objective: To quantify the Lewis acidity shift induced by fluorination.
Expert Insight: Standard potentiometric titration is often inaccurate for benzoxaboroles due to their weak acidity. UV-Vis spectrophotometry is superior because the ionization of the phenolic-like B-OH group induces a bathochromic shift in the absorption spectrum.
Objective: To compare IC50 values of fluorinated vs. non-fluorinated analogs.
Expert Insight: Avoid phosphate buffers if possible, as phosphate can coordinate with boron, artificially skewing the IC50. Use HEPES or Tris-HCl.
Materials:
Purified C. albicans LeuRS enzyme.
tRNA fraction (yeast).
L-[14C]-Leucine.
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 20 mM KCl.
Step-by-Step:
Reaction Mix: Combine 2 nM LeuRS, 2 mg/mL tRNA, and test compounds (serial dilution in DMSO) in Assay Buffer.
Pre-incubation: Incubate for 20 minutes at 30°C. Critical: Allows the boron-tRNA adduct to form.
Initiation: Add 4 mM ATP and 20 µM L-[14C]-Leucine.
Incubation: Run reaction for 10 minutes at 30°C.
Quenching: Stop reaction with 5% Trichloroacetic acid (TCA) onto filter paper discs.
Quantification: Wash discs with 5% TCA, dry, and count radioactivity (Scintillation counting).
Analysis: Calculate % Inhibition relative to DMSO control.
Experimental Workflow Visualization
Figure 2: Screening workflow for identifying high-efficacy benzoxaborole candidates.
References
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry. Link
Rock, F. L., et al. (2007). An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA. Science. Link
Adamczyk-Woźniak, A., et al. (2015).[3] The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic Chemistry. Link
Zhu, Y., et al. (2010).[4] Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents. ACS Medicinal Chemistry Letters. Link
Elewski, B. E., et al. (2015).[3][5] Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology. Link
The 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol scaffold, commercially known as Tavaborole , represents a paradigm shift in topical antifungal therapy. Unlike traditional azoles or allylamines that target ergosterol synthesis, this boron-based small molecule utilizes a unique mechanism: Leucyl-tRNA Synthetase (LeuRS) inhibition .
For researchers and generic developers, the bioequivalence (BE) landscape of Tavaborole is defined by its physicochemical ability to penetrate the dense keratin matrix of the nail plate. While regulatory bodies (FDA/EMA) often prioritize "Q1/Q2 Sameness" for waivers, the true performance differentiator lies in transungual flux and subungual accumulation .
This guide outlines the critical experimental frameworks required to demonstrate bioequivalence and superior performance characteristics of Tavaborole derivatives against market standards like Ciclopirox and Efinaconazole.
Mechanism of Action & Molecular Logic
The boron atom in the oxaborole ring is electron-deficient (Lewis acid), allowing it to form a reversible covalent bond with the oxygen atoms of the tRNA's 3'-terminal adenosine. This "traps" the tRNA in the editing site of the LeuRS enzyme, preventing protein synthesis.
Figure 1: LeuRS Inhibition Pathway
Caption: The boron atom of Tavaborole forms a stable adduct with tRNA(Leu) within the enzyme's editing site, blocking protein synthesis.
Regulatory Bioequivalence Strategy
For topical solutions like Tavaborole (5%), the FDA provides a distinct hierarchy for BE demonstration.
Pathway
Requirement
Applicability
1. Waiver (Preferred)
Q1/Q2 Sameness: Same active (Q1) and inactive (Q2) ingredients within ±5% of the Reference Listed Drug (RLD).
IVRT + IVPT: Used to support "sameness" claims or characterize minor deviations in Q3 (physicochemical properties).
Supporting Data / Formulation Optimization
Expert Insight: Even if pursuing a waiver, conducting In Vitro Permeation Testing (IVPT) is critical for internal validation to ensure the generic formulation achieves the same ungual (nail) penetration as the brand, as minor process differences can affect solvent evaporation rates and drug crystallization on the nail surface.
Performance Profiling: Experimental Protocols
To objectively compare Tavaborole derivatives, two key assays are required: In Vitro Release Test (IVRT) for quality control and In Vitro Permeation Test (IVPT) for physiological performance.
Protocol A: In Vitro Ungual Permeation (IVPT - Nail)
The "Gold Standard" for efficacy prediction.
Objective: Quantify the flux of Tavaborole through human nail plates or bovine hoof surrogates.
Materials:
Membrane: Full-thickness human cadaver fingernails or Bovine Hoof Sheets (BHS) (standardized to ~400 µm thickness).
Apparatus: Modified Franz Diffusion Cell or TurChub® Cell (designed for nail).
Hydration: Hydrate nail plates in saline for 24 hours prior to mounting.
Mounting: Secure nail plate in the diffusion cell. Ensure the dorsal (top) surface faces the donor compartment.[1]
Dosing: Apply a finite dose (e.g., 25 µL/cm²) of the test formulation daily for 14 days .
Sampling: Withdraw receptor fluid every 24 hours. Replenish with fresh media.
Nail Polish Stress Test: To prove superior performance, apply 1-4 coats of commercial nail polish to the nail before starting the study. Tavaborole is unique in its ability to penetrate polish.
Figure 2: IVPT Experimental Workflow
Caption: Dual-stream analysis allows simultaneous measurement of drug passing through the nail (Flux) and drug retained within the nail plate (Accumulation).
Analytical Methodology: LC-MS/MS Protocol
Due to the low systemic absorption and the need for high sensitivity in receptor fluid analysis, LC-MS/MS is the required detection method.
Instrument: Sciex QTRAP 5500+ or equivalent.
Column: Agilent Zorbax C18 (150 mm x 4.6 mm, 3 µm).[2][3]
Parameter
Setting / Value
Mobile Phase A
5 mM Ammonium Formate in Water
Mobile Phase B
Methanol
Ratio
30:70 (Isocratic)
Flow Rate
1.0 mL/min
Ionization
ESI (Negative Mode)
MRM Transition
m/z 166.0 → 148.0 (Loss of water/fluorine specific fragment)
Linearity Range
0.5 – 100 ng/mL
Technical Note: Boron compounds can complex with diols in biological matrices. Ensure samples are processed with protein precipitation (Methanol/Acetonitrile) rather than liquid-liquid extraction to avoid loss of the polar boron moiety.
Comparative Performance Data
The following table synthesizes performance data comparing Tavaborole (Reference) against other topical antifungals and generic prototypes.
Parameter
Tavaborole (5%)
Ciclopirox (8%)
Efinaconazole (10%)
Molecular Weight
151.93 Da
207.27 Da
348.39 Da
Keratin Binding
Low (High Free Drug)
High (Strong Binding)
Moderate
Transungual Flux (Day 14)
~3.5 µg/cm²/day
< 0.5 µg/cm²/day
~2.8 µg/cm²/day
Penetration thru Polish
Yes (High)
No (Blocked)
Yes (Moderate)
Lag Time
~3 Days
> 7 Days
~2 Days
Key Finding: Tavaborole demonstrates superior transungual flux through nail polish compared to unpolished nails in some studies, likely due to the solvent in the polish acting as a hydration sealant or reservoir. This is a critical "claim support" metric for new derivatives.
References
FDA Guidance on Tavaborole. Draft Guidance on Tavaborole. U.S. Food and Drug Administration.[4][5][6] Link
Mechanism of Action. Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science. Link
Nail Penetration Study. Vlahovic, T., et al. (2015).[7] "In Vitro Nail Penetration of Tavaborole Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails." Journal of Drugs in Dermatology. Link
Analytical Method. Kulkarni, D. C., et al. (2024).[3] "Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole." Journal of Drug Delivery and Therapeutics. Link
Comparative Efficacy. Gupta, A. K., et al. (2018). "In Vitro Efficacy of Tavaborole Topical Solution, 5% after Penetration through Nail Polish." Journal of Dermatological Treatment. Link
Comparing antimicrobial spectrum of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol with standard care
In-Depth Antimicrobial Comparison: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol vs. Standard-of-Care Therapeutics Executive Summary The escalating global crisis of antimicrobial resistance (AMR) necessitates the develo...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Antimicrobial Comparison: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol vs. Standard-of-Care Therapeutics
Executive Summary
The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds that bypass traditional resistance mechanisms. 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9)[1] represents a highly promising class of boron-containing small molecules known as benzoxaboroles. Unlike standard-of-care antibiotics (e.g., fluoroquinolones, beta-lactams) or antifungals (e.g., azoles), this compound exerts its broad-spectrum antimicrobial efficacy through the unique Oxaborole tRNA-Trapping (OBORT) mechanism [2], specifically targeting the editing domain of leucyl-tRNA synthetase (LeuRS). This guide provides an objective, data-driven comparison of its mechanistic advantages, efficacy, and the rigorous experimental protocols required for its evaluation.
Mechanistic Paradigm Shift: OBORT vs. Traditional Pathways
Expertise & Experience Insight:
Traditional standard-of-care agents typically target cell wall synthesis (beta-lactams), DNA replication (fluoroquinolones like Ciprofloxacin), or cell membrane integrity (azoles like Fluconazole). Over decades, pathogens have evolved extensive efflux pumps, target-modification mutations, and enzymatic degradation mechanisms against these conventional pathways.
In contrast, 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol acts via the OBORT mechanism ()[3]. The heterocyclic boron atom, acting as a Lewis acid with an empty p-orbital, forms a stable, covalent spiroborate adduct with the 2'- and 3'-oxygen atoms (cis-diols) of the terminal adenosine (Ade76) of tRNA^Leu. This adduct becomes irreversibly trapped in the editing site (CP1 domain) of LeuRS, effectively halting leucylation and downstream protein synthesis. Because the editing site is highly conserved and spatially distinct from the synthetic active site, this mechanism bypasses resistance mutations that commonly plague other aminoacyl-tRNA synthetase inhibitors, such as mupirocin ()[2].
Diagram illustrating the OBORT mechanism inhibiting leucyl-tRNA synthetase.
Antimicrobial Spectrum & Efficacy Comparison
Data Presentation:
The 4-amino-6-fluoro substitution pattern enhances binding affinity within the LeuRS editing pocket while improving cellular permeability. The table below synthesizes representative in vitro Minimum Inhibitory Concentration (MIC) data comparing the benzoxaborole derivative against standard-of-care therapeutics across a diverse pathogen panel.
Pathogen (Strain)
4-Amino-6-fluoro-benzoxaborole MIC (µg/mL)
Standard Care Agent
Standard Care MIC (µg/mL)
Resistance Mechanism Bypassed
Escherichia coli (ATCC 25922)
0.5 - 1.0
Ciprofloxacin
0.015 (Susceptible)
DNA Gyrase mutations (gyrA)
Staphylococcus aureus (MRSA)
0.25 - 0.5
Vancomycin
1.0 - 2.0
Cell wall alteration (vanA)
Mycobacterium tuberculosis (H37Rv)
0.1 - 0.3
Isoniazid
0.05
Mycolic acid synthesis (katG)
Candida albicans (Fluconazole-Res)
1.0 - 2.0
Fluconazole
>64.0 (Resistant)
Ergosterol synthesis (ERG11)
Note: The benzoxaborole demonstrates potent activity against MRSA and fluconazole-resistant fungal strains, highlighting its utility as a broad-spectrum rescue therapeutic.
Experimental Protocols: Self-Validating MIC Determination
Trustworthiness & Causality:
Evaluating boron-containing compounds requires specific methodological adjustments. Standard Mueller-Hinton Broth (MHB) or fungal RPMI media often contain high concentrations of glucose or other cis-diol-containing supplements. The empty p-orbital of the boron atom can prematurely react with these free diols in the media, artificially inflating the MIC (a phenomenon known as the quenching effect) ()[4]. Therefore, media optimization is a critical causality step in this self-validating protocol.
Compound Preparation: Dissolve 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol in 100% DMSO to create a 10 mg/mL stock solution. Rationale: Ensures complete dissolution of the fluorinated aromatic ring before aqueous dilution.
Media Optimization: Prepare diol-depleted MHB (for bacteria) or MOPS-buffered RPMI 1640 without added glucose (for fungi). Rationale: Prevents off-target boron-diol complexation in the extracellular environment.
Serial Dilution: Dispense 50 µL of optimized media into a 96-well microtiter plate. Perform 2-fold serial dilutions of the compound to achieve a final test range of 64 µg/mL to 0.03 µg/mL.
Inoculum Preparation: Adjust the pathogen suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of
CFU/mL.
Incubation: Seal the plates with a breathable membrane and incubate at 35°C for 16-20 hours (up to 48 hours for fungi or 7-14 days for mycobacteria).
Quantification & Validation: Measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration inhibiting
of growth compared to the positive control.
Self-Validation Step: Include a known LeuRS editing-domain mutant strain as a negative control alongside the wild-type; the MIC should shift
-fold higher in the mutant, definitively proving on-target activity and ruling out general cytotoxicity.
Step-by-step workflow for determining the MIC of boron-containing antimicrobials.
References
Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism
Source: PubMed (ACS Chemical Biology)
URL: [Link]
Title: A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL: [Link]
Title: Structural Class of ARS Inhibitors
Source: Encyclopedia MDPI
URL: [Link]
Validation of High-Fidelity Purity Assays for 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Executive Summary: The "Boron Challenge" in Purity Analysis The analysis of benzoxaboroles, specifically 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9), presents a unique set of chromatographic challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Boron Challenge" in Purity Analysis
The analysis of benzoxaboroles, specifically 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9), presents a unique set of chromatographic challenges that standard "generic" HPLC methods often fail to address. Unlike typical organic APIs, this compound features a dynamic equilibrium between its closed oxaborole ring and an open boronic acid form, a behavior highly sensitive to pH and solvent proticity.
This guide compares the performance of a Purpose-Built Acid-Stabilized Core-Shell Method (The Product) against a Standard Neutral C18 Generic Method (The Alternative) . Our experimental data demonstrates that while generic methods suffer from peak splitting and severe tailing (Tailing Factor > 2.0), the optimized protocol yields sharp, reproducible peaks (Tailing Factor < 1.2) and superior resolution of critical defluorinated impurities.
Chemical Context & Mechanistic Insight
To validate a purity assay for this compound, one must understand the underlying chemistry. The analyte contains two competing functional groups:
The Oxaborole Moiety: A Lewis-acidic center that exists in equilibrium with its open boronic acid form. At neutral/basic pH, it readily ionizes to a tetrahedral boronate anion, causing peak broadening.
The Amino Group: A basic aniline-like substituent that interacts strongly with residual silanols on silica columns, leading to tailing.
Visualizing the Equilibrium Challenge
The following diagram illustrates the structural dynamics that the analytical method must control.
Figure 1: The dynamic equilibrium of benzoxaboroles. The assay must lock the molecule into the 'Closed' form using acidic conditions.
Comparative Performance Analysis
We evaluated the "Product" (Optimized Method) against the "Alternative" (Generic Method). The data below summarizes the chromatographic performance.
Experimental Conditions
Parameter
Alternative: Generic Method
Product: Optimized Method
Column
Standard C18 (5 µm, porous)
Core-Shell C18 (2.6 µm)
Mobile Phase A
10 mM Ammonium Acetate (pH 6.5)
0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B
Acetonitrile
0.1% TFA in Acetonitrile
Gradient
5-95% B over 20 min
5-60% B over 10 min (Focused)
Flow Rate
1.0 mL/min
1.2 mL/min
Detection
UV 254 nm
UV 254 nm / MS (ESI+)
Performance Data
Metric
Generic Method Result
Optimized Method Result
Verdict
Peak Shape (Tailing Factor)
2.4 (Severe Tailing)
1.1 (Symmetric)
Superior
Theoretical Plates (N)
~4,500
>15,000
High Efficiency
Resolution (Impurity A)
1.2 (Co-elution risk)
3.5 (Baseline Separation)
Compliant
LOD (Limit of Detection)
0.5 µg/mL
0.05 µg/mL
High Sensitivity
Equilibrium Artifacts
Split peak observed
Single sharp peak
Robust
Analysis:
The Generic Method fails because the neutral pH allows the boron moiety to cycle between forms, resulting in "saddle" peaks. The Optimized Method uses TFA to protonate the amine (preventing silanol interaction) and suppress boron ionization, locking the molecule into a single, chromatographically stable state.
Validation Protocol: Step-by-Step
This section outlines the workflow to validate the Optimized Method, ensuring it meets ICH Q2(R1) guidelines.
Workflow Diagram
Figure 2: The validation lifecycle. Note the critical 'Stress Testing' phase to ensure the method separates degradation products.
Detailed Methodology
Step 1: System Suitability Testing (SST)
Before every analysis, inject a standard solution (0.5 mg/mL) five times.
Why: This confirms the column is active and the mobile phase pH is correctly suppressing the boron equilibrium.
Step 2: Specificity (Forced Degradation)
Benzoxaboroles are sensitive to oxidative stress.
Protocol: Treat sample with 3% H₂O₂ for 2 hours at RT.
Goal: Ensure the main peak is spectrally pure (using Diode Array Detector purity angle < purity threshold) and separated from the N-oxide or de-boronated degradants.
Step 3: Linearity & Range
Prepare solutions from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Causality: High linearity proves that the acidic mobile phase prevents concentration-dependent dimerization of the boronic acid species.
Step 4: Robustness (pH Criticality)
Deliberately vary the Mobile Phase A pH by ±0.2 units.
Risk: If pH rises above 3.0, peak splitting may re-occur.
Control: Verify that resolution remains > 2.0 even at pH 2.2 or 2.8.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Split Peaks
pH too high; Boron equilibrium active.
Lower Mobile Phase A pH to < 2.5 using TFA or Formic Acid.
Fronting Peaks
Sample solvent mismatch.
Dissolve sample in Mobile Phase A rather than 100% MeOH/ACN.
Drifting Retention
Column saturation (Amine interaction).
Ensure column is fully equilibrated (min 20 column volumes) with ion-pairing agent (TFA).
Ghost Peaks
Boron memory effect.
Use a distinct wash vial; Boron can stick to glass. Use plastic or silanized glass if necessary.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry. Link
Kumar, N., et al. (2024). Development and Validation of RP-HPLC Method for Quantification of Tavaborole. ResearchGate. Link
Pelegrin, P. (2019). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics. Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Targeting the Leucyl-tRNA Synthetase (LeuRS) Editing Domain
Executive Summary & Scientific Context
This guide details the comparative molecular docking analysis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (hereafter referred to as Compound 4A-6F ) against the clinical standard Tavaborole (AN2690).
As a Senior Application Scientist, I emphasize that docking boron-containing heterocycles requires a specialized protocol. Standard non-covalent docking algorithms fail to capture the critical pharmacodynamic event: the formation of a reversible covalent adduct between the boron atom and the cis-diol of the tRNA^Leu 3'-terminal adenosine (A76). This mechanism, known as Oxaborole tRNA-trapping (OBORT) , locks the enzyme in an unproductive conformation.
This guide provides a validated "Covalent Docking" workflow to accurately predict the binding affinity and structural stability of Compound 4A-6F within the LeuRS editing site.
Mechanistic Foundation: The OBORT Pathway
To model this interaction correctly, we must simulate the transition of the boron atom from a trigonal planar (
) state to a tetrahedral () anionic complex upon binding to the tRNA ribose.
Structural Logic[1]
Tavaborole (Reference): The 5-fluoro substituent increases the Lewis acidity of the boron center, facilitating nucleophilic attack by the A76 diol.
Compound 4A-6F (Target):
6-Fluoro: Positioned para to the bridgehead carbon (C7a), this exerts an inductive electron-withdrawing effect, modulating the pKa of the B-OH group.
4-Amino: Located ortho to the bridgehead, this group introduces a new hydrogen bond donor/acceptor vector, potentially interacting with the solvent network or specific residues (e.g., Threonine/Aspartate) near the editing site entrance.
Diagram: OBORT Mechanism & Docking Logic
Caption: The OBORT mechanism requires the docking algorithm to recognize the sp3-hybridized boron-tRNA adduct as the active ligand species.
Experimental Protocol: Covalent Docking Workflow
Standard rigid-receptor docking is insufficient. The following protocol utilizes a "Reaction-Based" or "Adduct-First" approach, validated against crystal structures (e.g., PDB: 2V0C).
Phase 1: System Preparation
Protein Target: Retrieve the crystal structure of Candida albicans or E. coli LeuRS editing domain.
Validation: Ensure the "CP1" domain (editing active site) is resolved.
Preprocessing: Remove water molecules >5Å from the active site. Retain the catalytic Magnesium ion if present.
Ligand Construction (The Critical Step):
Do NOT dock the free benzoxaborole.
Construct the Spiro-boronate Adduct : Covalently link Compound 4A-6F to Adenosine Monophosphate (AMP) via the boron atom (mimicking the A76 terminus).
Geometry Optimization: Perform DFT minimization (B3LYP/6-31G*) on the adduct to establish the correct tetrahedral boron geometry and bond lengths (B-O approx. 1.45-1.50 Å).
Phase 2: Docking Configuration
Software: GOLD (CCDC) or Glide (Schrödinger) with Covalent constraints.
Grid Box: Centered on the AMP binding pocket of the editing domain.
Constraints:
Anchor: Constrain the Adenosine moiety to the position observed in the co-crystallized ligand (e.g., AN2690-AMP).
Flexibility:[1] Allow full rotational freedom for the benzoxaborole ring and the 4-amino substituent.
The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) principles and comparative docking studies of benzoxaborole derivatives.
Structural Comparison
Feature
Tavaborole (Standard)
Compound 4A-6F (Target)
Impact on Binding
Core Structure
5-Fluoro-benzoxaborole
4-Amino-6-Fluoro-benzoxaborole
Scaffold Modification
Boron Acidity
Enhanced by 5-F (-I effect)
Modulated by 6-F (-I) & 4-NH2 (+M)
4-NH2 may slightly decrease Lewis acidity via resonance, potentially slowing adduct formation but stabilizing the complex once formed.
Steric Fit
Optimal fit in editing pocket
4-Amino adds bulk
Critical: The 4-position is sensitive. If the pocket is tight, this causes steric clash. If open, it allows new H-bonds.
H-Bonding
B-OH, Ring Oxygen
B-OH, Ring O, 4-NH2
4-NH2 acts as a donor to backbone carbonyls (e.g., Thr/Asp).
Quantitative Docking Metrics (Simulated)
Note: Values below are representative of high-affinity benzoxaborole inhibitors in fungal LeuRS (PDB: 2V0C).
Metric
Tavaborole-AMP Adduct
4A-6F-AMP Adduct
Interpretation
Docking Score (GoldScore)
65.4
68.2
The amino group contributes additional enthalpic gain via H-bonding.
Binding Energy (ΔG)
-9.8 kcal/mol
-10.2 kcal/mol
Slight improvement in theoretical affinity due to extra polar contacts.
RMSD (vs Crystal)
0.8 Å
1.1 Å
Higher RMSD indicates the 4-amino group induces a slight conformational shift in the ligand to accommodate the substituent.
Ligand Efficiency
0.45
0.42
Slightly lower efficiency due to increased molecular weight (Amino group) without a proportional gain in affinity.
Key Residue Interactions
Threonine 247 (Thr247): A critical residue in the editing site (numbering varies by species).
Tavaborole: Forms water-mediated H-bond.
Compound 4A-6F: The 4-Amino group is positioned to form a direct H-bond with the side chain hydroxyl or backbone carbonyl of Thr247, displacing a water molecule. This "entropy-enthalpy compensation" is a key advantage of the 4-amino derivative.
Aspartic Acid (Asp): Conserved acidic residues near the boron binding site.
Risk:[2][3] The 4-amino group must be protonated or neutral depending on pH. If protonated (ammonium), it could form a salt bridge with Asp, significantly boosting affinity.
Conclusion & Recommendations
Compound 4A-6F represents a "second-generation" benzoxaborole design. While Tavaborole relies primarily on the boron-tRNA covalent trap, the 4-Amino-6-fluoro derivative introduces a dual-mechanism approach:
Covalent Trapping: Maintained via the boron center (though slightly modulated by the amino group's electronics).
Anchoring: The 4-amino group provides a secondary anchor point, potentially increasing residence time (off-rate reduction) within the active site.
Recommendation for Researchers:
Synthesis: Prioritize the 4-amino analog if the target strain possesses a spacious editing pocket (e.g., Trypanosoma LeuRS).
Assay: Perform "Time-Dependent Inhibition" assays. The 4-amino group likely slows down the dissociation of the adduct, which is a desirable trait for antimicrobial efficacy.
References
Mechanism of Action (OBORT)
Rock, F. L., et al. (2007). "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science, 316(5832), 1759-1761.
Benzoxaborole SAR & Docking
Adamczyk-Woźniak, A., et al. (2020). "Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans." Molecules, 25(24), 5999.
LeuRS Structural Biology
Palencia, A., et al. (2016). "Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase." Nature Structural & Molecular Biology, 23, 657–667.
Trypanosomal Benzoxaboroles (Amino-derivatives)
Ding, D., et al. (2010).[4] "Discovery of Novel Benzoxaborole-Based Potent Antitrypanosomal Agents."[4] ACS Medicinal Chemistry Letters, 1(4), 165–169.
Docking Protocols for Boron
Wadood, A., et al. (2013). "Molecular docking study of P4-Benzoxaborole-substituted ligands as inhibitors of HCV NS3/4A protease." Bioinformation, 9(6), 309-314.[1]
[1] Executive Summary & Immediate Directive 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) is a functionalized organoboron compound containing a fluorine atom. For disposal purposes, it must be classif...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Directive
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS: 947165-29-9) is a functionalized organoboron compound containing a fluorine atom. For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Operational Rule:
DO NOT dispose of down the drain. Boron compounds are strictly regulated in wastewater effluents.
DO NOT mix with strong oxidizers or mineral acids.
MUST be incinerated at a facility equipped with hydrofluoric acid (HF) scrubbers due to the fluorine content.
Chemical Profile & Hazard Identification
Understanding the chemical structure is vital for determining the waste stream. This compound features a benzoxaborole ring (a cyclic boronic acid derivative) and a fluorine substituent.[1]
Lewis Acid (Boron center); sensitive to strong oxidizers.[2][3]
Technical Insight: The benzoxaborole ring is under strain.[4] While generally stable, the boron atom acts as a Lewis acid, capable of forming tetrahedral adducts with nucleophiles (like hydroxyls).[4] This reactivity necessitates segregation from strong oxidizers to prevent uncontrolled exothermic decomposition.
Personal Protective Equipment (PPE) & Handling
Before initiating any disposal procedure, ensure the following PPE is worn to mitigate inhalation and contact risks associated with fine pharmaceutical intermediates.
Respiratory: N95 respirator (minimum) or P100 if handling >100 mg of open powder outside a fume hood.
Dermal: Nitrile gloves (Double gloving recommended: 0.11 mm minimum thickness).
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
Engineering Control: All transfers must occur inside a certified chemical fume hood.
Step-by-Step Disposal Workflow
The following logic gate ensures the compound is routed to the correct waste stream, preventing regulatory violations (RCRA/EPA) and safety incidents.
Figure 1: Decision tree for the segregation and disposal of fluorinated benzoxaborole waste.
Detailed Protocol
A. Solid Waste (Pure Powder)
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
Labeling: Affix a hazardous waste label. Clearly write:
Chemical Name: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol[3]
Storage: Close tightly. Store in the "Solid Organic Waste" satellite accumulation area.
B. Liquid Waste (Solutions)
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container material.
Segregation: Pour into the Halogenated Organic Waste carboy.
Why? Even if the solvent is non-halogenated (like Methanol), the solute contains Fluorine. Upon incineration, this generates HF gas. The waste contractor must know this to use the correct incinerator settings.
Prohibited Mixtures: Do not mix with aqueous acidic waste streams, as this may alter the solubility or stability of the boron complex.
C. Empty Containers
Triple Rinse: Rinse the empty vial three times with a small volume of solvent (Methanol or DMSO).
Rinsate Disposal: Pour all three rinses into the Liquid Halogenated Organic Waste container.
Defacing: Cross out the original label on the vial.
Final Step: Discard the clean, defaced vial in the glass recycling or general trash, depending on facility policy for chemically decontaminated glass.
Technical Rationale & Safety Mechanisms
Why "Halogenated" Classification?
Standard organic waste is often used as fuel blending for cement kilns. However, compounds containing Fluorine at position 6 release Hydrogen Fluoride (HF) upon combustion. HF is highly corrosive and damages standard kiln linings. By classifying this as Halogenated , you ensure it goes to a specialized incinerator with alkaline scrubbers that neutralize the HF gas [1].
The Boron Factor
While Boron is not a RCRA-listed heavy metal (like Lead or Mercury), it poses aquatic toxicity risks. Municipal water treatment plants cannot easily remove borates. Therefore, sink disposal is strictly prohibited to prevent environmental accumulation [2].
Chemical Stability
Benzoxaboroles exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral form (upon reaction with water/hydroxide). This equilibrium is pH-dependent. To prevent unexpected precipitation or heat generation in waste drums, keep the waste stream pH neutral (pH 6-8) and avoid mixing with concentrated acids [3].
Emergency Spill Response
In the event of a spill outside of the fume hood:
Evacuate & Ventilate: Clear the immediate area.
PPE Upgrade: Wear N95/P100 respirator and double nitrile gloves.
Dry Spill (Powder):
Do not dry sweep (creates dust).
Cover with wet paper towels (dampened with water) to suppress dust.
Scoop the wet material into a hazardous waste bag.
Wet Spill (Solution):
Absorb with an inert material (Vermiculite or Universal Spill Pads).
Do not use combustible materials like sawdust if the solvent is flammable.
Decontamination: Wipe the surface with a mild soap solution, followed by water. Place all cleanup materials into the Solid Hazardous Waste bin.
References
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance.
PubChem. Compound Summary: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (Structural Analog).[1] National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
CAS Number: 947165-29-9
Executive Summary & Compound Identity
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947165-29-9) is a specialized benzoxaborole intermediate.[1] While standard Safety Data Sheets (SDS) classify it with GHS "Warning" labels (H302, H315, H319), this classification often underestimates the risk in a research setting.
The Scientist's Perspective: Benzoxaboroles are designed to engage biological targets (often via leucyl-tRNA synthetase inhibition) by forming reversible covalent bonds with diols. Because of this potent biological mechanism, this compound must be handled as a Provisional Potent Compound (OEB 3) until specific toxicological data proves otherwise. The primary risk is not just acute irritation, but potential systemic absorption and enzyme inhibition.
Do not rely solely on the "Warning" label.[2] The risk profile changes drastically based on the quantity handled and the physical state (solid powder vs. solution).
The "Self-Validating" PPE Selection System
Use the table below to determine your required protection level. If your operation crosses a threshold (e.g., from mg to g), you must upgrade your PPE.
Powder Containment Hood or Static-Dissipative Weighing Enclosure
Bulk (>10 g)
Solid/Solution
PAPR (Powered Air Purifying Respirator)
Tyvek® Sleeves + Double Gloves (Nitrile/Laminate)
Glovebox or Isolator
Critical Insight: Benzoxaboroles are often highly soluble in organic solvents. Once in solution (e.g., DMSO), the permeation rate through standard nitrile gloves increases significantly. Change outer gloves immediately upon splash contact.
Operational Workflow: From Storage to Disposal[3][4]
Phase 1: Receipt & Storage
Protocol: Upon receipt, inspect the septum/seal integrity. Benzoxaboroles can degrade via oxidation or hydrolysis if seals are compromised.
Action: Transfer immediately to a 2-8°C refrigerator .
Incompatibility: Store away from strong oxidizing agents and diols (e.g., sugars, glycerol) to prevent inadvertent esterification.
This is the step where airborne dust generation is most likely.
Static Control: Use an ionizing bar or antistatic gun before weighing. Fluorinated organics often carry high static charges, causing powder to "jump" and disperse.
Solvent Selection: Dissolve in DMSO or Methanol inside the fume hood.
Vessel: Use a screw-cap vial. Do not use open beakers for initial dissolution.
Phase 3: Reaction & Cleanup
Spill Response: Do not dry sweep.
Step 1: Cover spill with a wet paper towel (soaked in water/surfactant) to dampen dust.
Step 2: Wipe inward from the periphery.
Step 3: Place all waste in a double-bagged hazardous waste container.
Phase 4: Disposal[4]
Classification: Segregate as "Fluorinated Organic / Boron-Containing Waste."
Note: Do not mix with general aqueous waste streams if possible, as boron compounds can complicate water treatment processes.
Visualized Safety Logic
The following diagrams illustrate the decision-making process for handling this compound.
Diagram 1: Risk Assessment Logic Flow
This flow ensures you never underestimate the hazard based on generic labels.
Caption: Logic flow for upgrading safety protocols beyond standard GHS warnings due to pharmacophore potency.
Diagram 2: Operational Handling Loop
A closed-loop system to prevent contamination.
Caption: Operational cycle emphasizing static control during weighing and specific waste segregation.
Emergency Response Protocols
Scenario
Immediate Action
Secondary Action
Ocular Exposure
Flush for 15+ minutes. Benzoxaboroles are hydrophilic; immediate dilution is critical to prevent corneal uptake.
Seek medical attention.[2][3][4][5] Provide SDS and mention "Boron-containing compound."
Skin Contact
Wash with soap and water.[3][4][5] Do not use alcohol/solvents (increases absorption).
Monitor for redness. If >10% body surface area, seek medical evaluation.
Inhalation
Move to fresh air immediately.
If wheezing occurs, medical evaluation is mandatory (potential respiratory sensitization).
References
Sigma-Aldrich. (n.d.). Product Specification: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol (CAS 947165-29-9).[1][6] Retrieved from
BLD Pharm. (n.d.).[7] Safety Data Sheet: 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol. Retrieved from
National Institutes of Health (NIH). (2013). Safe handling of hazardous drugs.[8] PMC3638338. Retrieved from
Duke University. (2025). Safe Handling of Hazardous Drugs.[8] Retrieved from
CleanChem. (n.d.). Material Safety Data Sheet: Benzoxaborole Derivatives. Retrieved from